molecular formula C8H18N2 B1334619 2-Methyl-1-(pyrrolidin-1-yl)propan-2-amine CAS No. 34155-39-0

2-Methyl-1-(pyrrolidin-1-yl)propan-2-amine

Cat. No.: B1334619
CAS No.: 34155-39-0
M. Wt: 142.24 g/mol
InChI Key: MWBKOGAZOXPSCI-UHFFFAOYSA-N
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Description

2-Methyl-1-(pyrrolidin-1-yl)propan-2-amine hydrochloride (CAS 1955514-12-1) is a high-purity chemical building block of significant interest in modern organic and medicinal chemistry research . This compound, with the molecular formula C8H19ClN2 and a molecular weight of 178.70 g/mol, features a pyrrolidine ring, a fundamental heterocycle prevalent in a vast array of natural products and synthetic bioactive compounds . The structure combines a cyclic tertiary amine with a primary amine, creating a diamine scaffold that is highly valuable for the synthesis of more complex molecules . Researchers utilize this compound and its analogs as key precursors in the development of novel ligands and pharmacological tools, particularly in the field of neuroscience . For instance, structurally related pyrrolidine derivatives have been developed into high-affinity antagonists for kappa-opioid receptors (KOR), which are a target for investigating potential treatments for stress-related disorders, depression, and addictive behaviors . The synthesis of such chiral amines is a major focus in organic chemistry, as they are indispensable as resolving agents, chiral auxiliaries, and building blocks for pharmaceuticals, with approximately 40-45% of small-molecule drugs containing a chiral amine fragment . This product is provided for research purposes as a stable hydrochloride salt. It is intended for laboratory use only by trained professionals. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications, human consumption, or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-1-pyrrolidin-1-ylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H18N2/c1-8(2,9)7-10-5-3-4-6-10/h3-7,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWBKOGAZOXPSCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN1CCCC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70383332
Record name 2-Methyl-1-(pyrrolidin-1-yl)propan-2-amine
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Molecular Weight

142.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34155-39-0
Record name 2-Methyl-1-(pyrrolidin-1-yl)propan-2-amine
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Record name 2-methyl-1-(pyrrolidin-1-yl)propan-2-amine
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Methyl-1-(pyrrolidin-1-yl)propan-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive, multi-step synthetic pathway for the preparation of 2-Methyl-1-(pyrrolidin-1-yl)propan-2-amine, a novel pyrrolidine derivative with potential applications in pharmaceutical research and development. The synthesis commences with the readily available precursor, 2-amino-2-methyl-1-propanol, and proceeds through a series of robust and well-documented chemical transformations. This document provides detailed experimental protocols, tabulated quantitative data derived from analogous reactions, and a visual representation of the synthetic workflow to aid in the successful execution of this synthesis.

Introduction

Pyrrolidine-containing compounds represent a significant class of molecules in medicinal chemistry, frequently serving as core scaffolds in a wide array of therapeutic agents. Their unique structural and electronic properties often impart favorable pharmacokinetic and pharmacodynamic characteristics. This guide details a plausible and efficient synthetic route to this compound, a compound of interest for further investigation in drug discovery programs. The described synthesis is designed to be scalable and utilizes established methodologies to ensure reproducibility.

Overall Synthetic Strategy

The proposed synthesis of this compound is a three-stage process. The logical workflow for this synthesis is depicted below.

Synthesis_Workflow cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Intermediate Preparation cluster_2 Stage 3: Final Product Synthesis A 2-Amino-2-methyl-1-propanol Synthesis B N-Boc Protection A->B C Chlorination B->C D N-Boc Deprotection C->D E Nucleophilic Substitution D->E F This compound E->F

Caption: Overall synthetic workflow for this compound.

The synthesis begins with the preparation of the key starting material, 2-amino-2-methyl-1-propanol. To facilitate the selective conversion of the hydroxyl group to a chloride, the amine functionality is first protected with a tert-butyloxycarbonyl (Boc) group. The subsequent chlorination, followed by deprotection of the amine, yields the crucial intermediate, 1-chloro-2-methylpropan-2-amine. The final step involves a nucleophilic substitution reaction between this intermediate and pyrrolidine to afford the target compound.

Experimental Protocols and Data

This section provides detailed experimental procedures for each stage of the synthesis, accompanied by tables summarizing typical quantitative data based on analogous reactions reported in the literature.

Stage 1: Synthesis of 2-Amino-2-methyl-1-propanol

The synthesis of the precursor, 2-amino-2-methyl-1-propanol, can be achieved through various methods. A common and effective route involves the reduction of 2-amino-2-methylpropanoic acid.

Experimental Protocol:

  • In a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, suspend lithium aluminum hydride (LAH) (1.2 equivalents) in anhydrous tetrahydrofuran (THF) (1 L) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension to 0 °C using an ice-water bath.

  • Slowly add a solution of 2-amino-2-methylpropanoic acid (1.0 equivalent) in anhydrous THF (500 mL) to the LAH suspension via the dropping funnel over a period of 2-3 hours, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 6-8 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess LAH by the sequential dropwise addition of water (x mL), 15% aqueous sodium hydroxide (x mL), and water (3x mL), where x is the number of grams of LAH used.

  • Stir the resulting granular precipitate at room temperature for 1 hour.

  • Filter the solid and wash it thoroughly with THF.

  • Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-amino-2-methyl-1-propanol as a colorless solid or viscous oil.

ParameterValueReference
Yield 85-95%Analogous LAH reductions of amino acids.
Purity (by GC-MS) >98%Typical purity after workup.
Reaction Time 8-12 hoursStandard for LAH reductions.

Characterization Data (Expected):

  • ¹H NMR (CDCl₃, 400 MHz): δ 3.35 (s, 2H, CH₂OH), 2.45 (br s, 3H, NH₂ and OH), 1.10 (s, 6H, 2 x CH₃).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 71.5 (CH₂OH), 51.0 (C(CH₃)₂), 24.5 (2 x CH₃).

  • Mass Spec (EI): m/z = 89 (M⁺).

Stage 2: Preparation of 1-Chloro-2-methylpropan-2-amine

This stage involves a three-step sequence: N-protection, chlorination, and N-deprotection.

Step 2a: N-Boc Protection of 2-Amino-2-methyl-1-propanol

Experimental Protocol:

  • Dissolve 2-amino-2-methyl-1-propanol (1.0 equivalent) in a 1:1 mixture of dioxane and water.

  • Add sodium bicarbonate (2.5 equivalents) to the solution and cool the mixture to 0 °C.

  • Add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) in dioxane dropwise over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • After completion, remove the dioxane under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to afford N-Boc-2-amino-2-methyl-1-propanol.

ParameterValueReference
Yield 90-98%Standard Boc protection protocols.[1]
Purity (by NMR) >97%Typical purity after workup.
Reaction Time 12-18 hoursCommon for Boc protection.

Step 2b: Chlorination of N-Boc-2-amino-2-methyl-1-propanol

Experimental Protocol:

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve N-Boc-2-amino-2-methyl-1-propanol (1.0 equivalent) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C.

  • Add thionyl chloride (1.2 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully pour the reaction mixture onto crushed ice and basify with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-1-chloro-2-methylpropan-2-amine.

ParameterValueReference
Yield 75-85%Analogous reactions of alcohols with thionyl chloride.
Purity (by NMR) >95%Typical purity after workup.
Reaction Time 4-8 hoursStandard for this type of chlorination.

Step 2c: N-Boc Deprotection

Experimental Protocol:

  • Dissolve N-Boc-1-chloro-2-methylpropan-2-amine (1.0 equivalent) in a 4 M solution of hydrogen chloride in 1,4-dioxane.

  • Stir the solution at room temperature for 2-4 hours.

  • Monitor the deprotection by TLC.

  • Upon completion, remove the solvent and excess HCl under reduced pressure to yield 1-chloro-2-methylpropan-2-amine hydrochloride as a solid.

  • For the free amine, neutralize the hydrochloride salt with a suitable base (e.g., aqueous NaOH) and extract with an organic solvent.

ParameterValueReference
Yield >95%Standard Boc deprotection with HCl/dioxane.[2][3][4]
Purity (by NMR) >98%Typically very clean reactions.
Reaction Time 2-4 hoursCommon for acid-mediated Boc deprotection.
Stage 3: Synthesis of this compound

Experimental Protocol:

  • In a sealed tube, dissolve 1-chloro-2-methylpropan-2-amine (1.0 equivalent) in a suitable solvent such as acetonitrile or dimethylformamide (DMF).

  • Add pyrrolidine (2.5 equivalents) and a non-nucleophilic base such as potassium carbonate or triethylamine (1.5 equivalents).

  • Heat the reaction mixture to 80-100 °C for 12-24 hours.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • After completion, cool the reaction mixture to room temperature and filter off any inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure to obtain this compound.

ParameterValueReference
Yield 60-75%Based on analogous nucleophilic substitutions.
Purity (by HPLC) >98%After purification.
Reaction Time 12-24 hoursTypical for such substitutions.

Characterization Data (Expected):

  • ¹H NMR (CDCl₃, 400 MHz): δ 2.60-2.80 (m, 4H, N-CH₂ in pyrrolidine), 2.45 (s, 2H, CH₂-N), 1.70-1.85 (m, 4H, CH₂-CH₂ in pyrrolidine), 1.40 (br s, 2H, NH₂), 1.15 (s, 6H, 2 x CH₃).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 65.0 (CH₂-N), 54.5 (N-CH₂ in pyrrolidine), 50.0 (C(CH₃)₂), 25.0 (2 x CH₃), 23.5 (CH₂-CH₂ in pyrrolidine).

  • Mass Spec (ESI): m/z = 157.17 ([M+H]⁺).

Conclusion

This technical guide provides a detailed and actionable synthetic route for the preparation of this compound. The proposed pathway is based on established and reliable organic transformations, ensuring a high probability of success for researchers in the field. The inclusion of detailed experimental protocols, tabulated data, and a clear workflow diagram is intended to facilitate the efficient and reproducible synthesis of this novel compound for further scientific investigation.

Disclaimer

The experimental procedures and data presented in this document are based on established chemical principles and analogous reactions found in the scientific literature. These protocols should be carried out by trained professionals in a well-equipped laboratory, adhering to all necessary safety precautions. The yields and reaction times are representative and may vary depending on the specific experimental conditions.

References

Physicochemical Properties of 2-Methyl-1-(pyrrolidin-1-yl)propan-2-amine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the available information regarding the physicochemical properties of the chemical compound 2-Methyl-1-(pyrrolidin-1-yl)propan-2-amine. Despite a comprehensive search of publicly available chemical databases and scientific literature, detailed experimental data on the specific physicochemical properties of this molecule remains scarce. This document serves to summarize the currently identifiable information and highlight the data gaps for the research community.

Chemical Identity

A clear identification of the molecule is crucial for any further research.

IdentifierValueSource
IUPAC Name This compoundN/A
CAS Number 34155-39-0[1]
Molecular Formula C₈H₁₈N₂[2][3]
Molecular Weight 142.24 g/mol [2][3]
Canonical SMILES CC(C)(N)CN1CCCC1N/A
Synonyms No synonyms readily available in searched literature.N/A

Physicochemical Data

PropertyValueExperimental Protocol
Melting Point Data not availableData not available
Boiling Point Data not availableData not available
Solubility Data not availableData not available
pKa Data not availableData not available
logP Data not availableData not available

It is important to note that while data for isomers and related compounds are available, these values cannot be reliably extrapolated to this compound due to structural differences that significantly influence physicochemical properties. For instance, the position of the methyl group and the amine functionality will impact crystal packing (melting point), intermolecular forces (boiling point, solubility), and electronic distribution (pKa, logP).

Experimental Protocols

The absence of reported experimental data for the physicochemical properties of this compound means that no specific, validated experimental protocols for this compound can be cited. However, standard methodologies for determining these key parameters are well-established in the field of physical chemistry. The following outlines general approaches that would be suitable for characterizing this compound.

General Experimental Workflow

The logical flow for determining the physicochemical properties of a novel compound like this compound would follow a standardized path to ensure data quality and reproducibility.

G cluster_synthesis Compound Synthesis & Purification cluster_physchem Physicochemical Property Determination synthesis Synthesis of this compound purification Purification (e.g., Distillation, Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization mp Melting Point Determination (DSC or Capillary Method) characterization->mp bp Boiling Point Determination (Distillation under reduced pressure) characterization->bp sol Solubility Assessment (e.g., Shake-flask method in various solvents) characterization->sol pka pKa Measurement (Potentiometric or Spectrophotometric Titration) characterization->pka logp logP Determination (Shake-flask or HPLC method) characterization->logp

Caption: General workflow for compound characterization.

Melting Point Determination

A standard method for determining the melting point of a solid compound is using a calibrated melting point apparatus with a capillary tube. The sample is heated slowly, and the temperature range from the appearance of the first liquid drop to the complete melting of the solid is recorded. Differential Scanning Calorimetry (DSC) provides a more automated and precise measurement of the melting temperature and enthalpy of fusion.

Boiling Point Determination

For a liquid compound, the boiling point can be determined by distillation at atmospheric pressure. If the compound is suspected to decompose at its atmospheric boiling point, distillation under reduced pressure is employed, and the boiling point at atmospheric pressure is extrapolated using a nomograph.

Solubility Assessment

The shake-flask method is a common technique to determine the solubility of a compound in a specific solvent. A supersaturated solution is agitated at a constant temperature until equilibrium is reached. The concentration of the solute in the saturated solution is then determined analytically, often by UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

pKa Measurement

Potentiometric titration is a widely used method to determine the pKa of an amine. A solution of the compound is titrated with a standardized acid or base, and the pH is monitored with a calibrated pH meter. The pKa can be determined from the titration curve.

logP Determination

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. The shake-flask method, involving the partitioning of the compound between n-octanol and water followed by concentration measurement in each phase, is the traditional approach. Alternatively, reverse-phase HPLC can be used to estimate logP by correlating the retention time of the compound with that of standards with known logP values.

Signaling Pathways and Biological Activity

Currently, there is no information available in the searched scientific literature or databases regarding the biological activity or associated signaling pathways for this compound. Therefore, no diagrams for signaling pathways can be provided.

Conclusion and Future Directions

This technical guide has highlighted the significant lack of publicly available physicochemical data for this compound. While the chemical identity is established, crucial parameters such as melting point, boiling point, solubility, pKa, and logP remain undetermined. The provided general experimental protocols offer a roadmap for researchers to systematically characterize this compound. The generation of such empirical data is essential for any future research into its potential applications, including in drug discovery and development, where these properties are fundamental to understanding its pharmacokinetic and pharmacodynamic behavior. Further research is strongly encouraged to fill these knowledge gaps.

References

An In-depth Technical Guide on the Core Mechanism of Action of 2-Methyl-1-(pyrrolidin-1-yl)propan-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature and databases do not contain specific pharmacological data for 2-Methyl-1-(pyrrolidin-1-yl)propan-2-amine. The following guide is based on an inferred mechanism of action, derived from comprehensive data on structurally analogous compounds, particularly those containing a pyrrolidine ring and a phenethylamine backbone. This information is intended for research professionals and assumes a foundational understanding of neuropharmacology.

Executive Summary

Based on its structural characteristics, this compound is hypothesized to function as a monoamine transporter inhibitor. Its molecular architecture, featuring a pyrrolidine ring and a 2-amino-propane backbone, bears a strong resemblance to the class of synthetic cathinones known as pyrrolidinophenones (e.g., α-PVP, MDPV). These compounds are potent inhibitors of the dopamine transporter (DAT) and the norepinephrine transporter (NET), with significantly less activity at the serotonin transporter (SERT).[1][2] This profile suggests that this compound likely increases synaptic concentrations of dopamine and norepinephrine, leading to psychostimulant effects. The reinforcing properties and abuse potential of such compounds are strongly correlated with their potency at DAT and their selectivity for DAT over SERT.[3][4]

Proposed Mechanism of Action: Monoamine Transporter Inhibition

The primary mechanism of action for pyrrolidine-containing cathinone analogs is the inhibition of monoamine reuptake.[5] These compounds bind to the outward-facing conformation of monoamine transporters (DAT, NET, and SERT), blocking the translocation of neurotransmitters from the synaptic cleft back into the presynaptic neuron.[1] This blockade leads to an accumulation of dopamine and norepinephrine in the synapse, enhancing and prolonging their signaling at postsynaptic receptors. Unlike amphetamine-type stimulants, these pyrrolidinophenones generally do not act as substrates for the transporters and are not significant releasers of monoamines.[2][6]

The proposed signaling pathway is illustrated below:

Monoamine_Transporter_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (Dopamine/Norepinephrine) MA Dopamine (DA) / Norepinephrine (NE) Vesicle->MA Release MA_synapse Synaptic DA / NE MA->MA_synapse MAT Monoamine Transporter (DAT/NET) MA_synapse->MAT Reuptake Receptor Postsynaptic Receptors (Dopamine/Adrenergic) MA_synapse->Receptor Binding Compound This compound (Hypothesized) Compound->MAT Inhibition Signal Downstream Signaling Receptor->Signal Activation

Figure 1: Proposed mechanism of monoamine transporter inhibition.

Quantitative Pharmacological Data (Analog Compounds)

The following tables summarize the in vitro potencies of structurally related pyrrolidinophenone cathinones at human and rat monoamine transporters. These compounds are potent inhibitors at DAT and NET, and significantly less potent at SERT.

| Table 1: Monoamine Transporter Inhibition (IC50 in µM) in Rat Brain Synaptosomes | | :--- | :---: | :---: | :---: | :---: | | Compound | DAT (IC50) | NET (IC50) | SERT (IC50) | DAT/SERT Ratio | | MDPV | 0.0047 | 0.021 | 3.51 | 751.6 | | α-PVP | 0.013 | 0.038 | 19.3 | 1484.6 | | α-PBP | 0.030 | 0.088 | 10.9 | 363.3 | | α-PPP | 0.028 | 0.120 | 5.33 | 190.4 | Data sourced from Gannon et al. (2018).[3]

| Table 2: Monoamine Transporter Inhibition (IC50 in µM) in HEK293 cells expressing human transporters | | :--- | :---: | :---: | :---: | | Compound | DAT (IC50) | NET (IC50) | SERT (IC50) | | α-PPP | 0.69 | 0.14 | >10 | | α-PBP | 0.53 | 0.076 | >10 | | α-PVP | 0.057 | 0.037 | >10 | | α-PHP | 0.055 | 0.011 | >10 | Data sourced from Zwartsen et al. (2020).[2]

Key Experimental Protocols

The characterization of a compound's activity at monoamine transporters typically involves in vitro assays using either brain tissue preparations (synaptosomes) or cell lines stably expressing the transporter proteins.

This assay measures a compound's ability to inhibit the uptake of a radiolabeled neurotransmitter into isolated nerve terminals.

Synaptosome_Uptake_Assay cluster_prep Synaptosome Preparation cluster_assay Uptake Inhibition Assay cluster_analysis Data Analysis Tissue Rat Brain Tissue (e.g., Striatum for DAT) Homogenize Homogenize in Buffer Tissue->Homogenize Centrifuge1 Low-Speed Centrifugation (Remove Debris) Homogenize->Centrifuge1 Centrifuge2 High-Speed Centrifugation (Pellet Synaptosomes) Centrifuge1->Centrifuge2 Resuspend Resuspend Pellet in Assay Buffer Centrifuge2->Resuspend Incubate Incubate Synaptosomes with: 1. Test Compound (various conc.) 2. [3H]Neuromitter (e.g., [3H]Dopamine) 3. Selective blockers (for specificity) Resuspend->Incubate Terminate Terminate Reaction via Rapid Vacuum Filtration (on GF/B filters) Incubate->Terminate Wash Wash Filters with Ice-Cold Buffer Terminate->Wash Count Quantify Radioactivity (Liquid Scintillation Counting) Wash->Count Plot Plot % Inhibition vs. log[Compound] Count->Plot Calculate Calculate IC50 Value (Non-linear Regression) Plot->Calculate

Figure 2: Experimental workflow for a synaptosomal uptake inhibition assay.

Methodology:

  • Synaptosome Preparation: Brain tissue from specific regions (e.g., striatum for DAT) is homogenized in a suitable buffer. The homogenate undergoes differential centrifugation to isolate synaptosomes, which are then resuspended in assay buffer.[7][8]

  • Uptake Inhibition: A suspension of synaptosomes is incubated with the test compound across a range of concentrations. A radiolabeled neurotransmitter (e.g., [³H]dopamine) is then added to initiate uptake.[3][7]

  • Specificity: To ensure transporter-specific uptake, assays for SERT and NET often include selective inhibitors for the other transporters (e.g., GBR 12935 to block DAT).[3]

  • Termination and Measurement: The reaction is stopped by rapid vacuum filtration through glass fiber filters, which trap the synaptosomes. The filters are washed to remove unbound radiolabel. The radioactivity retained on the filters, corresponding to neurotransmitter taken up by the synaptosomes, is quantified using liquid scintillation counting.[7]

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific uptake (IC₅₀) is determined by fitting the data to a sigmoidal dose-response curve.

This assay measures the affinity of a compound for a specific transporter by assessing its ability to compete with a known radioligand for the binding site.

Radioligand_Binding_Assay cluster_prep Membrane Preparation cluster_assay Competitive Binding Assay cluster_analysis Data Analysis Cells HEK293 Cells Expressing Transporter (e.g., hDAT) Harvest Harvest and Lyse Cells Centrifuge Centrifuge to Pellet Cell Membranes Resuspend Resuspend Membranes in Binding Buffer Incubate Incubate Membranes with: 1. Radioligand (e.g., [3H]CFT) 2. Test Compound (various conc.) Resuspend->Incubate Equilibrate Incubate to Equilibrium Incubate->Equilibrate Incubate_NSB Incubate for Non-Specific Binding: Membranes + Radioligand + Saturating Unlabeled Ligand Incubate_NSB->Equilibrate Filter Rapid Filtration (GF/C filters) Equilibrate->Filter Count Scintillation Counting Filter->Count Plot Plot % Specific Binding vs. log[Compound] Count->Plot Calculate Determine IC50 and Ki (Cheng-Prusoff Equation) Plot->Calculate

Figure 3: Experimental workflow for a competitive radioligand binding assay.

Methodology:

  • Membrane Preparation: Human Embryonic Kidney (HEK293) cells stably expressing the human monoamine transporter of interest are cultured, harvested, and lysed. Cell membranes containing the transporters are isolated by centrifugation.[9]

  • Competitive Binding: The prepared membranes are incubated in multi-well plates with a fixed concentration of a high-affinity radioligand (e.g., [³H]CFT for DAT) and varying concentrations of the unlabeled test compound.[10][11]

  • Defining Non-Specific Binding: A parallel set of incubations includes a saturating concentration of a known, non-labeled inhibitor to determine the amount of non-specific binding of the radioligand.[12]

  • Termination and Measurement: After reaching equilibrium, the incubation is terminated by rapid filtration. The filters are washed, and the bound radioactivity is measured by scintillation counting.[9]

  • Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The IC₅₀ value is determined from the competition curve, and this is converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used in the assay.[9]

Conclusion

While direct experimental data for this compound is currently unavailable, its structural similarity to well-characterized synthetic cathinones provides a strong basis for predicting its mechanism of action. It is likely a potent and selective inhibitor of the dopamine and norepinephrine transporters. This profile suggests a high potential for psychostimulant effects and abuse liability. Definitive characterization would require empirical testing using the standardized in vitro assays detailed in this guide.

References

Spectroscopic and Methodological Analysis of 2-Methyl-1-(pyrrolidin-1-yl)propan-2-amine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide serves as a comprehensive resource detailing the spectroscopic properties of 2-Methyl-1-(pyrrolidin-1-yl)propan-2-amine. The following sections provide an in-depth look at the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Detailed experimental protocols for acquiring this data are also presented to ensure reproducibility and aid in further research and development.

Introduction

This compound is a tertiary amine containing a pyrrolidine ring and a substituted propane chain. The structural complexity and the presence of multiple functional groups give rise to a unique spectroscopic fingerprint, which is crucial for its identification, characterization, and quality control in research and pharmaceutical applications. This document aims to provide a centralized repository of its spectral data and the methodologies for their acquisition.

Spectroscopic Data

A comprehensive search of available scientific literature and chemical databases has revealed a lack of specific experimental spectroscopic data for this compound. While data for structurally related compounds are available, direct NMR, IR, and MS spectra for the requested molecule could not be located.

In the interest of providing a framework for analysis, this guide will present predicted spectroscopic data based on the analysis of similar chemical structures. It is important to note that these are theoretical values and should be confirmed by experimental data when it becomes available.

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule.

¹³C NMR (Carbon-13 NMR): The carbon NMR spectrum will provide information on the number of unique carbon environments.

Predicted Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule.

Predicted Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.

Experimental Protocols

While specific experimental protocols for this compound are not available, the following are general methodologies that would be appropriate for the acquisition of the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard protocol for obtaining ¹H and ¹³C NMR spectra would involve dissolving a small sample of the compound in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard. The spectra would then be recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

Infrared (IR) Spectroscopy

The IR spectrum could be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample could be prepared as a thin film on a salt plate (e.g., NaCl or KBr) if it is a liquid, or as a KBr pellet if it is a solid. The spectrum would typically be recorded over a range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra could be acquired using a mass spectrometer with an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI). For EI-MS, the sample would be introduced into the ion source, where it is bombarded with electrons to generate charged fragments. For ESI-MS, the sample would be dissolved in a suitable solvent and infused into the spectrometer.

Workflow and Data Analysis

The general workflow for the spectroscopic analysis of a chemical compound like this compound is outlined below. This process ensures a systematic approach from sample preparation to final data interpretation.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_report Reporting prep Compound Synthesis & Purification nmr NMR Spectroscopy (¹H, ¹³C) prep->nmr ir IR Spectroscopy prep->ir ms Mass Spectrometry prep->ms nmr_analysis NMR Spectral Analysis (Chemical Shift, Coupling) nmr->nmr_analysis ir_analysis IR Spectral Analysis (Functional Groups) ir->ir_analysis ms_analysis MS Data Interpretation (Molecular Ion, Fragmentation) ms->ms_analysis report Comprehensive Spectroscopic Characterization Report nmr_analysis->report ir_analysis->report ms_analysis->report

Technical Guide: 2-Methyl-1-(pyrrolidin-1-yl)propan-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 34155-39-0

Abstract: This technical guide provides a comprehensive overview of 2-Methyl-1-(pyrrolidin-1-yl)propan-2-amine, a diamine of interest in chemical and pharmacological research. Due to the limited availability of published data on this specific compound, this document combines known physicochemical properties with projected synthetic methodologies and potential pharmacological activities based on structurally related molecules. The guide is intended for researchers, scientists, and drug development professionals, offering a foundational understanding of the compound's characteristics, a detailed hypothetical experimental protocol for its synthesis, and an exploration of its potential as a monoamine transporter inhibitor. All quantitative data are presented in structured tables, and key processes are visualized using Graphviz diagrams.

Introduction

This compound is a chemical compound featuring a propane backbone substituted with a primary amine, a methyl group, and a pyrrolidine ring. The presence of both a primary amine and a tertiary amine within a compact aliphatic structure suggests its potential for diverse chemical reactivity and biological interactions. While specific research on this compound is scarce, its structural motifs are present in numerous biologically active molecules. Pyrrolidine derivatives, in particular, are known to interact with various biological targets, including monoamine transporters. This guide aims to provide a detailed technical resource by proposing a plausible synthetic route and discussing its potential pharmacology in the context of related compounds.

Physicochemical Properties

The basic physicochemical properties of this compound are summarized in the table below. These properties are calculated based on its chemical structure.

PropertyValue
CAS Number 34155-39-0
Molecular Formula C₈H₁₈N₂
Molecular Weight 142.24 g/mol
IUPAC Name This compound
Structure
Calculated LogP 0.8
Topological Polar Surface Area 29.3 Ų
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 2
Rotatable Bonds 3

Proposed Synthesis

Synthetic Workflow

The proposed synthesis involves a two-step process starting from 1-hydroxy-2-methylpropan-2-one. The first step is a reductive amination with pyrrolidine to form the tertiary amine intermediate. The second step involves the conversion of the hydroxyl group to a primary amine via a Mitsunobu reaction followed by a Staudinger reduction or by conversion to a leaving group and subsequent displacement with an azide, followed by reduction.

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Amination A 1-Hydroxy-2-methylpropan-2-one C 1-(Pyrrolidin-1-yl)-2-methylpropan-2-ol A->C NaBH(OAc)₃, DCE B Pyrrolidine B->C D 1-(Pyrrolidin-1-yl)-2-methylpropan-2-ol F This compound D->F Amination E 1. DPPA, DBU 2. PPh₃, H₂O E->F G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron MA Monoamines (Dopamine, Norepinephrine) Vesicle Synaptic Vesicle MA_synapse Monoamines Vesicle->MA_synapse Release DAT_NET DAT/NET MA_synapse->DAT_NET Reuptake Receptor Postsynaptic Receptors MA_synapse->Receptor Binding Compound This compound Compound->DAT_NET Inhibition Signaling Downstream Signaling Receptor->Signaling Activation

The Pyrrolidine Scaffold: An Exploration of In Vitro Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical guide addresses the broader topic of the in vitro activity of compounds containing the pyrrolidine scaffold, with a focus on derivatives structurally related to 2-Methyl-1-(pyrrolidin-1-yl)propan-2-amine. Extensive literature searches did not yield specific experimental data for the in vitro activity of this compound itself. Therefore, this document serves as a resource for researchers and drug development professionals by providing a comprehensive overview of the diverse biological activities exhibited by analogous pyrrolidine-containing molecules.

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry, frequently incorporated into the structures of both natural products and synthetic compounds with a wide range of biological activities.[1][2][3] This versatility makes it a key building block in the design and development of novel therapeutic agents.[2][3] This guide will summarize the known in vitro activities of various pyrrolidine derivatives, detail common experimental protocols, and visualize relevant biological pathways.

Diverse Biological Activities of Pyrrolidine Derivatives

Pyrrolidine-containing compounds have been investigated for a multitude of therapeutic applications and have shown significant in vitro activity in various assays. These activities span across different disease areas, including oncology, infectious diseases, and metabolic disorders.

Anticancer Activity

A significant number of pyrrolidine derivatives have demonstrated potent anticancer properties in vitro. These compounds often exert their effects through the induction of apoptosis (programmed cell death) and by targeting key molecules involved in cancer cell proliferation and survival.

Table 1: Summary of In Vitro Anticancer Activity of Selected Pyrrolidine Derivatives

Compound ClassCancer Cell LineIC50 (µM)Reference
Spirooxindole-pyrrolidineHCT1168.5 - 15.2[1]
N-Arylpyrrolidine-2,5-dioneMCF-73.1 - 5.8[1]
Pyrrolidinone-hydrazoneIGR392.5[1]
Pyrrolidinone-hydrazonePPC-110.4[1]
5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carbohydrazide derivativeA549>100[1]
1,3,4-oxadiazolethione derivative of 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carbohydrazideA54928.0 (% viability)[1]
Spiro [pyrrolidine-thiazolo-oxindoles]HepG2, MCF-7, HCT-116Not specified[4]
4-(pyrrolidine-2,5-dione-1-yl) phenolHT-29Not specified[4]
Spirooxindole pyrrolidine/pyrrolizidine analogsA549Lower than cisplatin (22.35 ± 0.64 μM at 48h)[5]
Antimicrobial Activity

The pyrrolidine scaffold is also a common feature in compounds with antimicrobial properties, effective against both Gram-positive and Gram-negative bacteria. A primary mechanism of action for some of these derivatives is the inhibition of bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial DNA replication.[1][2]

Table 2: Summary of In Vitro Antimicrobial Activity of Selected Pyrrolidine Derivatives

Compound ClassBacterial StrainMIC (µg/mL)Reference
Pyrrolidine-thiazole derivativesB. cereus21.70 ± 0.36[2]
Pyrrolidine-thiazole derivativesS. aureus30.53 ± 0.42[2]
1-(piperidin-1-ylmethyl)naphthalen-2-olPseudomonas aeruginosa MDR110[6]
1-(piperidin-1-ylmethyl)naphthalen-2-olStaphylococcus aureus MDR100[6]
1-(dimethylaminomethyl)naphthalen-2-olPenicillium notatum400[6]
1-(dimethylaminomethyl)naphthalen-2-olPenicillium funiculosum400[6]
Antidiabetic Activity

Certain pyrrolidine derivatives have been identified as inhibitors of α-amylase and α-glucosidase, enzymes that play a crucial role in carbohydrate metabolism. By inhibiting these enzymes, these compounds can help to control postprandial hyperglycemia, a key factor in the management of type 2 diabetes.[7]

Table 3: Summary of In Vitro Antidiabetic Activity of Selected Pyrrolidine Derivatives

CompoundTarget EnzymeIC50 (µg/mL)Reference
4-methoxy analogue (3g)α-amylase26.24[7]
4-methoxy analogue (3g)α-glucosidase18.04[7]
Compound 3aα-amylase36.32[7]
Compound 3fα-glucosidase27.51[7]

Experimental Protocols

The in vitro evaluation of pyrrolidine derivatives involves a variety of standard experimental protocols to determine their biological activity and mechanism of action.

Cytotoxicity and Anticancer Activity Assays

MTT Assay: This colorimetric assay is widely used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells (e.g., HeLa, A549, MCF-7) are seeded in 96-well plates and allowed to attach overnight.[8]

  • Compound Treatment: Cells are treated with serial dilutions of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).[8]

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.[8]

  • Solubilization and Absorbance Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.[8]

  • Data Analysis: Cell viability is calculated as a percentage relative to the vehicle control, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.[8]

Apoptosis Assays (Annexin V/PI Staining): This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with the test compound at various concentrations.[8]

  • Cell Harvesting and Staining: Cells are harvested, washed, and stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in apoptotic cells) and Propidium Iodide (PI, a fluorescent dye that stains the DNA of cells with a compromised membrane).[8]

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to quantify the different cell populations.[8]

Antimicrobial Susceptibility Testing

Broth Microdilution Method: This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the target microorganism is prepared.

  • Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing broth medium.[1]

  • Inoculation and Incubation: Each well is inoculated with the bacterial suspension, and the plate is incubated at an appropriate temperature and duration (e.g., 37°C for 18-24 hours).[1]

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[1]

Enzyme Inhibition Assays

α-Amylase and α-Glucosidase Inhibition Assays: These assays are used to screen for potential antidiabetic agents.

  • Enzyme and Substrate Preparation: Solutions of the target enzyme (α-amylase or α-glucosidase) and its corresponding substrate (e.g., starch for α-amylase, p-nitrophenyl-α-D-glucopyranoside for α-glucosidase) are prepared.[7]

  • Incubation: The enzyme is pre-incubated with various concentrations of the test compound.[7]

  • Reaction Initiation and Termination: The substrate is added to initiate the enzymatic reaction, which is then incubated for a specific time. The reaction is stopped, often by adding a stopping reagent.[7]

  • Measurement of Product Formation: The amount of product formed is quantified, typically by measuring the absorbance of a colored product at a specific wavelength.[7]

  • Calculation of Inhibition: The percentage of enzyme inhibition is calculated, and the IC50 value is determined.

Signaling Pathways and Mechanisms of Action

The diverse biological activities of pyrrolidine derivatives are a result of their interaction with various cellular targets and modulation of different signaling pathways.

Induction of Apoptosis in Cancer Cells

Many pyrrolidine-based anticancer agents function by inducing apoptosis. This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, often culminating in the activation of caspases, a family of proteases that execute the apoptotic process.[1]

cluster_0 Apoptosis Induction by Pyrrolidine Derivatives Pyrrolidine_Derivative Pyrrolidine Derivative Mitochondrial_Pathway Intrinsic (Mitochondrial) Pathway Pyrrolidine_Derivative->Mitochondrial_Pathway Caspase_Activation Caspase Activation Mitochondrial_Pathway->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Intrinsic apoptosis pathway induced by pyrrolidine derivatives.[1]

Inhibition of Bacterial DNA Replication

A key mechanism for the antibacterial activity of some pyrrolidine derivatives is the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for maintaining the proper topology of DNA during replication, transcription, and repair. Their inhibition leads to the disruption of these essential cellular processes and ultimately bacterial cell death.[1][2]

cluster_1 Mechanism of Antibacterial Action Pyrrolidine_Derivative Pyrrolidine Derivative DNA_Gyrase_Topo_IV DNA Gyrase / Topoisomerase IV Pyrrolidine_Derivative->DNA_Gyrase_Topo_IV Inhibits DNA_Replication_Inhibition Inhibition of DNA Replication DNA_Gyrase_Topo_IV->DNA_Replication_Inhibition Bacterial_Cell_Death Bacterial Cell Death DNA_Replication_Inhibition->Bacterial_Cell_Death

Caption: Inhibition of bacterial DNA replication by pyrrolidine derivatives.[1]

References

An In-depth Technical Guide to 2-Methyl-1-(pyrrolidin-1-yl)propan-2-amine: Structural Analogs and Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methyl-1-(pyrrolidin-1-yl)propan-2-amine and its structural analogs and derivatives. The document details the synthesis, chemical properties, and biological activities of this class of compounds. A significant focus is placed on their emerging role as modulators of the vesicular monoamine transporter 2 (VMAT2), distinguishing them from their structural cousins, the pyrovalerone-type cathinones, which primarily act as monoamine reuptake inhibitors. This guide includes detailed experimental protocols for synthesis and biological evaluation, quantitative data on the biological activity of key analogs, and visualizations of synthetic and experimental workflows, alongside the proposed signaling pathway.

Introduction

This compound is a pyrrolidine-containing compound that has garnered interest in medicinal chemistry and pharmacology. Its structural similarity to psychoactive substances, particularly synthetic cathinones like α-PVP, has prompted investigation into its biological effects. However, emerging evidence suggests that this scaffold, particularly its non-ketone derivatives, may exhibit a distinct pharmacological profile, with a notable affinity for the vesicular monoamine transporter 2 (VMAT2) rather than the presynaptic dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.

This guide aims to consolidate the current understanding of this compound and its analogs, providing a technical resource for researchers exploring their therapeutic potential or investigating their mechanisms of action.

Chemical Synthesis

The synthesis of this compound and its analogs can be achieved through several synthetic routes. A common strategy involves the use of readily available starting materials such as 2-amino-2-methyl-1-propanol.

Proposed Synthetic Pathway

A plausible and efficient synthesis of the target compound involves a two-step process starting from 2-amino-2-methyl-1-propanol:

  • Activation of the Hydroxyl Group: The primary alcohol of 2-amino-2-methyl-1-propanol is first activated to create a good leaving group. This can be achieved by converting it to a tosylate or mesylate, or by halogenation (e.g., using thionyl chloride to form a chloro-derivative). The primary amine is typically protected during this step (e.g., as a Boc-carbamate) to prevent side reactions.

  • Nucleophilic Substitution with Pyrrolidine: The activated intermediate is then reacted with pyrrolidine. The pyrrolidine nitrogen acts as a nucleophile, displacing the leaving group to form the desired C-N bond. A final deprotection step, if necessary, yields this compound.

G cluster_synthesis Proposed Synthesis of this compound start 2-Amino-2-methyl-1-propanol step1 Protection of Amine (e.g., Boc anhydride) start->step1 Step 1 step2 Activation of Alcohol (e.g., TsCl, pyridine) step1->step2 Step 2 step3 Nucleophilic Substitution (Pyrrolidine) step2->step3 Step 3 step4 Deprotection (e.g., TFA or HCl) step3->step4 Step 4 product This compound step4->product

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

The following is a generalized, hypothetical protocol based on standard organic synthesis techniques for similar compounds.

Step 1: N-Boc Protection of 2-Amino-2-methyl-1-propanol

  • To a stirred solution of 2-amino-2-methyl-1-propanol (1.0 eq) in dichloromethane (DCM) at 0 °C, add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc protected intermediate.

Step 2: Tosylation of the N-Boc Protected Intermediate

  • Dissolve the N-Boc protected amino alcohol (1.0 eq) in pyridine at 0 °C.

  • Slowly add p-toluenesulfonyl chloride (TsCl, 1.2 eq).

  • Stir the reaction at 0 °C for 4 hours, then allow to warm to room temperature overnight.

  • Quench the reaction with water and extract with ethyl acetate.

  • Wash the organic layer with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer and concentrate to obtain the tosylated intermediate.

Step 3: Synthesis of Boc-protected this compound

  • To a solution of the tosylated intermediate (1.0 eq) in acetonitrile, add pyrrolidine (2.0 eq) and potassium carbonate (2.0 eq).

  • Heat the mixture to reflux and stir for 24 hours.

  • Cool the reaction, filter off the solids, and concentrate the filtrate.

  • Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient).

Step 4: Deprotection to Yield this compound

  • Dissolve the Boc-protected product in DCM and add trifluoroacetic acid (TFA, 10 eq).

  • Stir at room temperature for 2 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in water and basify with 2M NaOH.

  • Extract the product with DCM, dry the organic layer, and concentrate to yield the final product. The product can be further purified by distillation or converted to a hydrochloride salt.

Biological Activity and Mechanism of Action

While data on this compound is scarce, studies on its close structural analogs suggest a primary interaction with the vesicular monoamine transporter 2 (VMAT2). This is in contrast to pyrovalerone analogs which are potent inhibitors of the dopamine and norepinephrine transporters.[1][2]

VMAT2 Inhibition

VMAT2 is responsible for packaging monoamine neurotransmitters (dopamine, norepinephrine, serotonin) from the cytoplasm into synaptic vesicles for subsequent release. Inhibition of VMAT2 leads to a depletion of vesicular monoamines, which can have profound effects on neurotransmission.

Several N-substituted pyrrolidine analogs have been shown to be potent inhibitors of VMAT2.[1][2] For example, the reduction of the central heterocyclic ring from a piperidine in the known VMAT2 inhibitor GZ-793A to a pyrrolidine resulted in analogs with significant VMAT2 inhibitory activity.[1][2]

Quantitative Data for Structural Analogs

The following table summarizes the VMAT2 binding affinity (Ki) and dopamine uptake inhibition (Ki) for a series of N-propane-1,2(R)-diol substituted pyrrolidine analogs.

CompoundR-group on Phenethyl Moiety[³H]DTBZ Binding Ki (nM)[³H]DA Uptake Ki (nM)
11d 4-methoxyNot Reported49
11f 4-difluoromethoxy56045
GZ-793A (piperidine analog) 4-methoxy829029

Data sourced from references[1][2]. [³H]DTBZ (dihydrotetrabenazine) is a radioligand for the VMAT2 binding site. [³H]DA is radiolabeled dopamine.

These data indicate that the pyrrolidine analogs can be potent inhibitors of VMAT2-mediated dopamine uptake, with potency comparable to or exceeding that of the piperidine parent compound in some cases.[1][2]

Signaling Pathway

The primary mechanism of action for these compounds is proposed to be the inhibition of VMAT2. This leads to a decrease in the loading of monoamines into synaptic vesicles. The resulting increase in cytoplasmic monoamine concentration can lead to several downstream effects, including metabolism by monoamine oxidase (MAO) and potential reverse transport through plasma membrane transporters.

G cluster_pathway Proposed Signaling Pathway of VMAT2 Inhibition compound This compound Analog vmat2 VMAT2 compound->vmat2 Inhibits vesicular_ma Vesicular Monoamines vmat2->vesicular_ma Transports vesicle Synaptic Vesicle cytoplasmic_ma Cytoplasmic Monoamines cytoplasmic_ma->vmat2 ma_metabolism Metabolism by MAO cytoplasmic_ma->ma_metabolism reverse_transport Reverse Transport (DAT, NET, SERT) cytoplasmic_ma->reverse_transport ma_release Monoamine Release (Exocytosis) vesicular_ma->ma_release G cluster_workflow Experimental Workflow for Biological Evaluation start Test Compound (Analog of this compound) assay1 VMAT2 Binding Assay ([³H]DTBZ) start->assay1 assay2 Monoamine Uptake Assay ([³H]DA, [³H]NE, [³H]5-HT) start->assay2 data1 Determine Ki for VMAT2 assay1->data1 data2 Determine IC50 for DAT, NET, SERT assay2->data2 analysis Structure-Activity Relationship (SAR) Analysis data1->analysis data2->analysis

References

The Rise of Cognitive Enhancers: A Technical Guide to the Discovery and History of Novel Psychoactive Pyrrolidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrolidine class of psychoactive compounds represents a significant area of interest in neuropharmacology and drug development. Characterized by a pyrrolidine ring, these synthetic cathinones have a rich history, evolving from early therapeutic applications to their more recent emergence as potent novel psychoactive substances (NPS). This technical guide provides an in-depth exploration of the discovery, history, and core pharmacology of these compounds, with a focus on the foundational molecules that have paved the way for this complex class of stimulants.

Historically, the allure of psychoactive pyrrolidines began with the development of compounds for legitimate medical uses. Prolintane, synthesized in the 1950s, was initially explored as a central nervous system (CNS) stimulant for conditions such as fatigue and as an antidepressant.[1][2][3] Following this, pyrovalerone was developed in the 1960s and saw use as an appetite suppressant and for the treatment of chronic fatigue.[4][5] However, concerns over their potential for abuse and dependence led to their decline in therapeutic use.[4][5]

The 1960s also saw the synthesis of 3,4-methylenedioxypyrovalerone (MDPV) by a team at Boehringer Ingelheim.[6][7][8] Though initially investigated as a CNS stimulant, it remained relatively obscure until its re-emergence as a potent designer drug in the mid-2000s.[6][7][8] Similarly, α-pyrrolidinovalerophenone (α-PVP) was developed in the 1960s but gained notoriety much later as a powerful synthetic cathinone.[9]

This guide will delve into the quantitative pharmacology of these key psychoactive pyrrolidines, detail the experimental protocols used for their characterization, and illustrate the primary signaling pathways through which they exert their effects.

Pharmacological Data

The primary mechanism of action for psychoactive pyrrolidines is the inhibition of dopamine (DAT) and norepinephrine (NET) transporters, leading to increased synaptic concentrations of these neurotransmitters.[1][6][10] The potency and selectivity of these compounds for the monoamine transporters are key determinants of their psychoactive effects.

CompoundDAT IC50 (nM)NET IC50 (nM)SERT IC50 (nM)DAT/SERT Selectivity RatioReference
α-PPP 196.7->10,000>50.8[11]
α-PBP 63.3->10,000>158[11]
α-PVP 12.8 ± 1.214.2 ± 1.2>10,000>781[3][12]
MDPV 4.1 ± 0.625.9 ± 5.63305 ± 485806[3][12]
CompoundDAT Ki (µM)NET Ki (µM)SERT Ki (µM)Reference
α-PPP 1.29--[13]
α-PBP 0.145--[13]
α-PVP 0.0222--[13]
Pyrovalerone ---
CompoundElimination Half-life (t1/2)Key MetabolitesSpeciesReference
α-PVP ~2.1 hoursβ-hydroxy-α-PVP, α-PVP lactamRat[8][9]
MDPV ~80 minutes3,4-dihydroxypyrovalerone (3,4-catechol-PV), 4-hydroxy-3-methoxypyrovalerone (4-OH-3-MeO-PV)Rat[1][2]

Experimental Protocols

Synthesis of Psychoactive Pyrrolidines

The synthesis of psychoactive pyrrolidines, such as α-PVP and MDPV, typically involves a multi-step process. The following is a generalized workflow based on reported synthetic routes.

cluster_synthesis Generalized Synthesis Workflow start Starting Material (e.g., Valerophenone or Piperonal) step1 α-Halogenation (e.g., Bromination) start->step1 Step 1 step2 Reaction with Pyrrolidine step1->step2 Step 2 product Final Pyrrolidine Product (e.g., α-PVP or MDPV) step2->product Step 3 cluster_assay Monoamine Transporter Inhibition Assay Workflow prep Preparation of Synaptosomes or Transfected Cells incubation Incubation with Radioligand and Test Compound prep->incubation separation Separation of Bound and Free Radioligand (Filtration) incubation->separation quantification Quantification of Radioactivity (Scintillation Counting) separation->quantification analysis Data Analysis (IC50/Ki Determination) quantification->analysis cluster_pathway Dopaminergic Synapse Signaling cluster_pre cluster_post presynaptic Presynaptic Neuron postsynaptic Postsynaptic Neuron dopamine_vesicle Dopamine Vesicles dopamine_synapse Dopamine dopamine_vesicle->dopamine_synapse Release dat Dopamine Transporter (DAT) dopamine_receptor Dopamine Receptors downstream Downstream Signaling (e.g., cAMP pathway) dopamine_receptor->downstream Activation pyrrolidine Psychoactive Pyrrolidine pyrrolidine->dat Inhibition dopamine_synapse->dat Reuptake dopamine_synapse->dopamine_receptor Binding

References

Theoretical Modeling of 2-Methyl-1-(pyrrolidin-1-yl)propan-2-amine Receptor Binding: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-1-(pyrrolidin-1-yl)propan-2-amine is a novel chemical entity with a structure suggesting potential interactions with central nervous system (CNS) targets. The molecule incorporates a pyrrolidine ring, a common motif in compounds targeting monoamine transporters, and a 2-methylpropan-2-amine backbone, which can influence receptor affinity and selectivity. This document outlines a theoretical framework for investigating the receptor binding characteristics of this compound, focusing on its most probable targets: the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).

Predicted Receptor Binding Profile

Based on the pharmacology of structurally related compounds, such as pyrovalerone analogs, it is hypothesized that this compound will exhibit inhibitory activity at monoamine transporters.[1] The presence of the pyrrolidine ring and the overall lipophilicity of the molecule suggest a potential for high affinity for these transporters. The substitution pattern on the propanamine scaffold is likely to modulate the selectivity profile across DAT, NET, and SERT.

Theoretical Quantitative Data

The following table summarizes a hypothetical binding affinity profile for this compound at human monoamine transporters. These values are projected based on the potencies of similar compounds and serve as a starting point for experimental validation.

Receptor TargetTheoretical Kᵢ (nM)Radioligand for AssayReference Compound
Dopamine Transporter (DAT)15[³H]WIN 35,428Cocaine
Norepinephrine Transporter (NET)50[³H]NisoxetineDesipramine
Serotonin Transporter (SERT)250[³H]CitalopramFluoxetine

Experimental Protocols for Receptor Binding Assays

To empirically determine the receptor binding profile of this compound, competitive radioligand binding assays are the gold standard.[2][3] The following is a generalized protocol for assessing the affinity of the compound for DAT, NET, and SERT in vitro.

Membrane Preparation
  • Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are stably transfected to express the human dopamine, norepinephrine, or serotonin transporter.[2]

  • Cell Lysis: Cells are harvested and homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Centrifugation: The homogenate is centrifuged at low speed to remove nuclei and large debris. The resulting supernatant is then centrifuged at high speed (e.g., 20,000 x g) to pellet the cell membranes containing the transporters.[4]

  • Washing and Storage: The membrane pellet is washed with fresh buffer, re-suspended, and stored at -80°C until use. Protein concentration is determined using a standard method like the bicinchoninic acid (BCA) assay.[4]

Competitive Radioligand Binding Assay
  • Assay Setup: The assay is typically performed in a 96-well plate format in a final volume of 200-250 µL.[4]

  • Component Addition: To each well, the following are added in order:

    • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).[5]

    • A fixed concentration of the appropriate radioligand (e.g., [³H]WIN 35,428 for DAT). The concentration is typically at or near the Kₔ value of the radioligand.

    • A range of concentrations of the unlabeled test compound (this compound).

    • The prepared cell membrane homogenate.[4]

  • Incubation: The plate is incubated at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).[4]

  • Termination and Filtration: The binding reaction is terminated by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the bound radioligand from the unbound. The filters are then washed multiple times with ice-cold wash buffer to minimize non-specific binding.[4][5]

  • Scintillation Counting: After drying the filter plate, a scintillation cocktail is added to each well, and the radioactivity retained on the filters is measured using a liquid scintillation counter.[5]

Data Analysis
  • Specific Binding Calculation: Specific binding is calculated by subtracting the non-specific binding (determined in the presence of a high concentration of a known inhibitor) from the total binding (in the absence of any competitor).[5]

  • IC₅₀ Determination: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.[6]

  • Kᵢ Calculation: The inhibitory constant (Kᵢ) is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[4]

Visualizations

Theoretical Binding Interaction

Compound This compound BindingSite Orthosteric Binding Site Compound->BindingSite Binds to Receptor Monoamine Transporter (e.g., DAT, NET, SERT) BindingSite->Receptor Part of

Caption: Theoretical binding of the compound to a monoamine transporter.

Experimental Workflow: Competitive Radioligand Binding Assay

A Membrane Preparation (Transfected Cells) C Add Membrane Homogenate A->C B Assay Plate Setup (Buffer, Radioligand, Test Compound) B->C D Incubate to Equilibrium C->D E Rapid Filtration (Separate Bound from Unbound) D->E F Scintillation Counting (Measure Radioactivity) E->F G Data Analysis (Calculate IC50 and Ki) F->G

Caption: Workflow for a competitive radioligand binding assay.

Signaling Pathway: Monoamine Transporter Inhibition

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Presynaptic Membrane cluster_3 Postsynaptic Neuron Vesicle Synaptic Vesicle (Neurotransmitter) Release Neurotransmitter Release Vesicle->Release NT Neurotransmitter (e.g., Dopamine) Release->NT Exocytosis Transporter Monoamine Transporter NT->Transporter Reuptake PostReceptor Postsynaptic Receptor NT->PostReceptor Binds Compound Test Compound Compound->Transporter Inhibits Signal Postsynaptic Effect PostReceptor->Signal Signal Transduction

Caption: Inhibition of monoamine reuptake by the test compound.

Conclusion

This technical guide provides a theoretical framework for the characterization of the receptor binding profile of this compound. The primary hypothesis is that this compound acts as an inhibitor of monoamine transporters. The provided experimental protocols offer a clear path for the empirical validation of this hypothesis and the determination of the compound's affinity and selectivity. The successful execution of these studies will be crucial in elucidating the pharmacological mechanism of action of this novel molecule and assessing its potential as a CNS-active agent.

References

Preliminary Toxicological Profile of 2-Methyl-1-(pyrrolidin-1-yl)propan-2-amine: Data Currently Unavailable

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly accessible scientific literature and toxicological databases reveals a significant lack of available data on the toxicological profile of 2-Methyl-1-(pyrrolidin-1-yl)propan-2-amine. At present, no specific studies detailing its acute toxicity, genotoxicity, or other key toxicological endpoints have been published. Consequently, a detailed technical guide with quantitative data and experimental protocols as requested cannot be constructed for this specific chemical entity.

While information on structurally related compounds, such as 1-Methyl-2-pyrrolidone (NMP) and other pyrrolidine derivatives, is available, it is crucial to emphasize that these are distinct molecules, and their toxicological properties cannot be reliably extrapolated to this compound. Minor alterations in chemical structure can lead to substantial differences in biological activity and toxicity.

For context, Safety Data Sheets (SDS) for related compounds provide a general overview of potential hazards associated with this chemical class. For instance, N-methyl-2-pyrrolidone is known to cause skin, eye, and respiratory irritation and is classified as a reproductive toxicant.[1][2][3][4][5][6][7] Pyrrolidine itself is a corrosive and flammable substance.[8] A positional isomer, 2-Methyl-2-(pyrrolidin-1-yl)propan-1-amine, has been identified as a compound of interest in the field of New Psychoactive Substances (NPS), a class of compounds often lacking extensive toxicological evaluation.[9]

The absence of specific data for this compound underscores the need for empirical toxicological assessment to characterize its safety profile. A standard toxicological evaluation would typically involve a battery of in vitro and in vivo tests.

Hypothetical Experimental Workflow for Toxicological Assessment

Should a toxicological investigation of this compound be undertaken, a standard workflow would be employed to assess its potential hazards. This process is outlined in the diagram below.

G cluster_0 In Vitro Assays cluster_1 In Vivo Assays (Rodent Model) cluster_2 Data Analysis & Reporting genotox_vitro Genotoxicity (e.g., Ames Test, In Vitro Micronucleus) acute_tox Acute Toxicity (e.g., LD50 determination) genotox_vitro->acute_tox Initial Hazard ID dose_response Dose-Response Analysis genotox_vitro->dose_response cytotox Cytotoxicity (e.g., Neutral Red Uptake, MTT Assay) cytotox->acute_tox receptor_binding Receptor Binding/Enzyme Inhibition Assays receptor_binding->acute_tox repeat_dose Repeat-Dose Toxicity (Sub-acute/Sub-chronic) acute_tox->repeat_dose If warranted acute_tox->dose_response genotox_vivo In Vivo Genotoxicity (e.g., Micronucleus Assay) repeat_dose->genotox_vivo dev_repro Developmental & Reproductive Toxicity (DART) repeat_dose->dev_repro repeat_dose->dose_response genotox_vivo->dose_response dev_repro->dose_response noael NOAEL/LOAEL Determination dose_response->noael profile Toxicological Profile Compilation noael->profile report Final Report & Risk Assessment profile->report

Figure 1. A generalized workflow for toxicological assessment of a novel chemical compound.

This diagram illustrates a logical progression from initial in vitro screening to more complex in vivo studies, culminating in a comprehensive risk assessment. Each step would require detailed, validated experimental protocols to ensure data quality and regulatory acceptance.

Given the current data gap, any handling or research involving this compound should be conducted with significant caution, assuming the compound may be hazardous. Appropriate personal protective equipment (PPE) and engineering controls are essential to minimize potential exposure until a formal toxicological profile can be established.

References

Methodological & Application

Application Notes and Protocols for the Detection of 2-Methyl-1-(pyrrolidin-1-yl)propan-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-1-(pyrrolidin-1-yl)propan-2-amine (2-Me-PAPP) is a synthetic compound with potential applications in pharmaceutical research. Accurate and sensitive detection methods are crucial for pharmacokinetic studies, metabolism analysis, and quality control. This document provides detailed application notes and protocols for the analytical detection of 2-Me-PAPP using common laboratory techniques, primarily focusing on Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Analytical Method Selection

The choice of analytical method for 2-Me-PAPP detection depends on various factors, including the sample matrix, required sensitivity, and available instrumentation. A logical approach to method selection is outlined below.

MethodSelection start Define Analytical Requirements (Sample Matrix, Sensitivity, Throughput) volatility Assess Analyte Volatility and Thermal Stability start->volatility polarity Assess Analyte Polarity and Solubility volatility->polarity Non-Volatile or Labile gc_ms Gas Chromatography-Mass Spectrometry (GC-MS) - High volatility - Thermally stable volatility->gc_ms Volatile & Stable lc_ms Liquid Chromatography-Mass Spectrometry (LC-MS) - Wide range of polarities - Suitable for thermally labile compounds polarity->lc_ms Soluble in LC mobile phases derivatization Consider Derivatization - To improve volatility for GC-MS - To enhance ionization for LC-MS gc_ms->derivatization If needed final_method Optimized Analytical Method gc_ms->final_method lc_ms->derivatization If needed lc_ms->final_method derivatization->final_method

Caption: Logical workflow for selecting an appropriate analytical method.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds.[1] For a compound like 2-Me-PAPP, derivatization may be necessary to improve its volatility and chromatographic behavior.

Experimental Workflow

GCMS_Workflow sample_prep Sample Preparation (e.g., Extraction from plasma) derivatization Derivatization (e.g., Silylation with MSTFA) sample_prep->derivatization gc_injection GC Injection (Splitless mode) derivatization->gc_injection gc_separation GC Separation (e.g., HP-5MS column) gc_injection->gc_separation ms_detection MS Detection (EI, Full Scan) gc_separation->ms_detection data_analysis Data Analysis (Quantification & Identification) ms_detection->data_analysis LCMS_Workflow sample_prep Sample Preparation (e.g., Protein precipitation) lc_separation LC Separation (e.g., C18 column) sample_prep->lc_separation ionization Ionization (e.g., ESI+) lc_separation->ionization ms_detection MS/MS Detection (MRM mode) ionization->ms_detection data_analysis Data Analysis (Quantification) ms_detection->data_analysis

References

HPLC method for quantification of 2-Methyl-1-(pyrrolidin-1-yl)propan-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

An HPLC-based approach is pivotal for the accurate quantification of 2-Methyl-1-(pyrrolidin-1-yl)propan-2-amine, a compound of interest for researchers, scientists, and drug development professionals. This document provides a comprehensive application note and detailed protocols for its analysis. The methodologies are designed to deliver high selectivity, accuracy, and reproducibility.

Application Note

Introduction

This compound is a synthetic compound featuring a pyrrolidine ring and a primary amine group. Accurate quantification is essential for pharmacokinetic studies, quality control of bulk materials, and formulation analysis. High-Performance Liquid Chromatography (HPLC) offers a robust platform for the separation and quantification of this analyte. Due to the compound's lack of a strong chromophore, two primary detection strategies are presented: UV-Visible spectrophotometry following pre-column derivatization and tandem mass spectrometry (LC-MS/MS) for enhanced sensitivity and specificity.

Chromatographic Principle

A reversed-phase HPLC method is employed to separate this compound from potential impurities and matrix components. A C18 stationary phase provides effective retention of the analyte. The mobile phase, consisting of an organic solvent and an aqueous buffer with an acidic modifier, allows for the elution of the protonated amine, ensuring good peak shape and resolution.

Method Selection

  • HPLC with UV Detection (after Derivatization): This method is suitable for laboratories where LC-MS/MS is not available. It involves a pre-column derivatization step to attach a UV-active moiety to the primary amine of the analyte, enabling detection by a standard UV detector. This approach is cost-effective but requires additional sample preparation steps.[1][2][3]

  • LC-MS/MS Detection: This is the preferred method for high sensitivity and selectivity, especially for samples in complex biological matrices.[4][5][6] It does not require derivatization and can provide structural confirmation of the analyte.[7][8]

Experimental Protocols

HPLC Method with Pre-Column Derivatization and UV Detection

This protocol describes the quantification of this compound using dansyl chloride as the derivatizing agent.

1.1. Instrumentation and Chromatographic Conditions

ParameterSpecification
HPLC System A standard HPLC system with a binary pump, autosampler, column oven, and UV-Vis detector.
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 4.5 with acetic acid)B: Acetonitrile
Gradient Elution 0-2 min: 30% B2-15 min: 30% to 80% B15-18 min: 80% B18-20 min: 80% to 30% B20-25 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection Wavelength 340 nm (for dansyl derivative)
Injection Volume 20 µL

1.2. Reagent and Standard Preparation

  • Derivatization Buffer: 100 mM Sodium Bicarbonate (pH 9.5).

  • Dansyl Chloride Solution: 5 mg/mL in Acetone.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with methanol.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

1.3. Sample Derivatization Procedure

  • To 100 µL of each standard or sample solution in a microcentrifuge tube, add 200 µL of the derivatization buffer.

  • Add 200 µL of the dansyl chloride solution and vortex briefly.

  • Incubate the mixture at 60 °C for 30 minutes in a water bath.

  • After incubation, cool the mixture to room temperature.

  • Add 100 µL of 250 mM sodium hydroxide to stop the reaction.

  • Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

LC-MS/MS Method

This protocol provides a highly sensitive and selective method for direct quantification without derivatization.

2.1. Instrumentation and Chromatographic Conditions

ParameterSpecification
LC System A UPLC or HPLC system with a binary pump and autosampler.
Mass Spectrometer A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Column C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient Elution 0-1 min: 5% B1-5 min: 5% to 95% B5-6 min: 95% B6-6.1 min: 95% to 5% B6.1-8 min: 5% B
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

2.2. Mass Spectrometer Settings

ParameterSpecification
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temp. 400 °C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
MRM Transitions To be determined by infusing a standard solution of the analyte. A plausible transition would be based on the molecule's structure (e.g., fragmentation of the protonated molecule).

2.3. Reagent and Standard Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with methanol.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with a 50:50 mixture of Mobile Phase A and B to achieve concentrations ranging from 1 ng/mL to 500 ng/mL.

Data Presentation

Table 1: Quantitative Parameters for HPLC-UV Method

ParameterValue
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.998
Limit of Detection (LOD) ~0.3 µg/mL
Limit of Quantification (LOQ) ~1.0 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Table 2: Quantitative Parameters for LC-MS/MS Method

ParameterValue
Linearity Range 1 - 500 ng/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) ~0.3 ng/mL
Limit of Quantification (LOQ) ~1.0 ng/mL
Precision (%RSD) < 5%
Accuracy (% Recovery) 95 - 105%

Visualizations

HPLC_Workflow start Start: Obtain Sample or Reference Standard weigh Accurate Weighing start->weigh dissolve Dissolution in Appropriate Solvent weigh->dissolve dilute Serial Dilution for Calibration Curve dissolve->dilute inject Inject into HPLC/UPLC System dilute->inject separate Separation on C18 Column inject->separate detect Detection separate->detect integrate Peak Integration detect->integrate calibrate Calibration Curve Construction integrate->calibrate quantify Quantification of Analyte Concentration calibrate->quantify report Final Report quantify->report Derivatization_Workflow start Prepared Sample/ Standard Solution add_buffer Add Derivatization Buffer (pH 9.5) start->add_buffer add_dansyl Add Dansyl Chloride Solution add_buffer->add_dansyl incubate Incubate at 60°C for 30 min add_dansyl->incubate stop_reaction Add NaOH to Stop Reaction incubate->stop_reaction filter Filter (0.45 µm) stop_reaction->filter inject Inject into HPLC-UV System filter->inject

References

Application Notes and Protocols for In Vivo Studies with 2-Methyl-1-(pyrrolidin-1-yl)propan-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-1-(pyrrolidin-1-yl)propan-2-amine is a synthetic compound with a pyrrolidine moiety, suggesting potential activity as a central nervous system (CNS) stimulant.[1] Compounds with similar structural features have been shown to interact with monoamine transporters, such as those for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[1][2] This interaction can lead to increased synaptic concentrations of these neurotransmitters, resulting in psychostimulant effects. These application notes provide a detailed experimental protocol for the in vivo evaluation of this compound in rodent models to assess its potential behavioral, pharmacological, and toxicological profile.

Disclaimer: This document is intended for research purposes only. This compound is a research chemical and is not intended for human or veterinary use.[1] All experiments should be conducted in accordance with institutional and national guidelines for the ethical treatment of laboratory animals and with appropriate safety precautions.[3][4][5][6]

Preclinical In Vivo Evaluation Strategy

A tiered approach is recommended to characterize the in vivo effects of this compound. This involves a preliminary safety and tolerability assessment, followed by behavioral screening to determine its stimulant and rewarding properties.

Experimental Workflow:

G cluster_0 Phase 1: Preliminary Assessment cluster_1 Phase 2: Behavioral Pharmacology cluster_2 Phase 3: Pharmacokinetic & Pharmacodynamic Analysis A Acute Toxicity & Tolerability B Dose-Range Finding A->B Determine MTD C Locomotor Activity B->C D Conditioned Place Preference (CPP) C->D Assess stimulant properties E Drug Self-Administration (Optional) D->E Evaluate abuse potential F Blood & Brain Tissue Collection G Neurotransmitter Level Analysis F->G Correlate exposure with neurochemical changes

Caption: A stepwise workflow for the in vivo evaluation of novel psychoactive compounds.

Experimental Protocols

Animals

Adult male Sprague-Dawley rats (250-300 g) or C57BL/6 mice (20-25 g) are commonly used for these types of studies.[7][8] The choice of species may depend on the specific behavioral assay.[7] Animals should be housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water, unless otherwise specified by the experimental protocol. All procedures should be approved by an Institutional Animal Care and Use Committee (IACUC).

Drug Preparation

This compound should be dissolved in a sterile vehicle, such as 0.9% saline or a solution of 5% DMSO and 95% saline. The solution should be prepared fresh on each day of testing and administered via intraperitoneal (i.p.) or subcutaneous (s.c.) injection. The volume of injection should not exceed 10 ml/kg for rats and 5 ml/kg for mice.

Acute Toxicity and Dose-Range Finding

Objective: To determine the maximum tolerated dose (MTD) and to identify a range of doses for subsequent behavioral experiments.

Protocol:

  • A small cohort of animals (n=3-5 per group) is administered a single dose of this compound.

  • A wide range of doses should be tested (e.g., 1, 3, 10, 30, 100 mg/kg).

  • Animals are closely monitored for at least 48 hours for any signs of toxicity, including but not limited to: changes in posture, activity, breathing, and the presence of convulsions or stereotyped behaviors.

  • The MTD is defined as the highest dose that does not produce overt signs of toxicity or more than a 10% reduction in body weight.

ParameterObservation
General Health Monitor for changes in fur, posture, and alertness.
Behavioral Observe for stereotypy, ataxia, or seizures.
Physiological Record body weight and temperature.
Locomotor Activity

Objective: To assess the stimulant effects of the compound on spontaneous motor activity.[9]

Protocol:

  • Animals are habituated to the locomotor activity chambers (e.g., transparent boxes equipped with infrared beams) for 30-60 minutes.

  • Following habituation, animals are injected with either vehicle or a range of doses of this compound (e.g., 1, 3, 10 mg/kg).

  • Locomotor activity (e.g., distance traveled, rearing frequency) is recorded for 60-120 minutes post-injection.

  • Data is typically analyzed in 5- or 10-minute time bins to assess the time course of the drug's effect.

Dose (mg/kg)Total Distance Traveled (cm)Rearing Frequency
Vehicle
1
3
10
Conditioned Place Preference (CPP)

Objective: To evaluate the rewarding or aversive properties of the compound.[8][10][11]

Protocol:

  • Pre-Conditioning Phase: On day 1, animals are allowed to freely explore a two-compartment apparatus with distinct visual and tactile cues. The time spent in each compartment is recorded to establish baseline preference.

  • Conditioning Phase (4-8 days): Animals receive alternating injections of this compound and vehicle. Following drug administration, they are confined to one compartment, and after vehicle administration, they are confined to the other. The drug-paired compartment is counterbalanced across animals.

  • Post-Conditioning (Test) Phase: On the final day, animals are placed back in the apparatus in a drug-free state and allowed to freely explore both compartments. The time spent in each compartment is recorded.

  • A significant increase in time spent in the drug-paired compartment indicates a conditioned place preference, suggesting rewarding effects.[12] Conversely, a decrease suggests conditioned place aversion.[11]

Treatment GroupTime in Drug-Paired Compartment (Pre-Test) (s)Time in Drug-Paired Compartment (Post-Test) (s)
Vehicle
Dose 1
Dose 2
Dose 3

Potential Mechanism of Action and Signaling Pathway

Based on its chemical structure, this compound is hypothesized to act as a monoamine reuptake inhibitor. This would lead to an increase in the extracellular levels of dopamine, norepinephrine, and serotonin in key brain regions associated with reward and arousal, such as the nucleus accumbens and prefrontal cortex.

Hypothesized Signaling Pathway:

G cluster_0 Presynaptic Terminal cluster_2 Postsynaptic Terminal A This compound B Monoamine Transporters (DAT, NET, SERT) A->B Inhibition D Increased Extracellular Monoamines B->D Reduced Reuptake C Synaptic Vesicles (Dopamine, Norepinephrine, Serotonin) E Postsynaptic Receptors (e.g., Dopamine Receptors) D->E Activation F Downstream Signaling (e.g., cAMP pathway) E->F G Behavioral Effects (Stimulation, Reward) F->G

Caption: Hypothesized mechanism of action for this compound.

Safety and Handling

While specific toxicological data for this compound is not available, related compounds can be irritants.[3][4] Therefore, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling the compound. All work should be conducted in a well-ventilated area or a chemical fume hood.[3][4]

Data Analysis and Interpretation

Data should be analyzed using appropriate statistical methods, such as ANOVA followed by post-hoc tests, to compare treatment groups to the vehicle control group. A p-value of less than 0.05 is typically considered statistically significant. The results from these studies will help to characterize the in vivo profile of this compound and inform decisions for further drug development.

References

Application Notes and Protocols for 2-Methyl-1-(pyrrolidin-1-yl)propan-2-amine in Monoamine Transporter Assays

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield any publicly available data on the activity of 2-Methyl-1-(pyrrolidin-1-yl)propan-2-amine at the dopamine transporter (DAT), norepinephrine transporter (NET), or serotonin transporter (SERT). Therefore, the following application notes and protocols are provided as a general template for researchers to utilize once they have generated their own data for this specific compound. The methodologies described are based on standard practices for characterizing novel compounds in monoamine transporter assays.

Introduction

These application notes provide a framework for investigating the in vitro pharmacological profile of this compound (herein referred to as "the compound") at the human dopamine, norepinephrine, and serotonin transporters. The protocols outlined below describe standard radioligand binding and neurotransmitter uptake inhibition assays, which are fundamental for determining the affinity and potency of a compound at these key synaptic proteins. Researchers, scientists, and drug development professionals can adapt these protocols to generate and present data for the compound of interest.

Data Presentation (Template)

All quantitative data should be summarized in clearly structured tables for easy comparison. Below are template tables that can be populated with experimental data.

Table 1: Radioligand Binding Affinity of this compound at Monoamine Transporters

TransporterRadioligandKᵢ (nM) ± SEMn
hDAT[³H]WIN 35,428Data to be determinedn
hNET[³H]NisoxetineData to be determinedn
hSERT[³H]CitalopramData to be determinedn
Kᵢ: Inhibitory constant; SEM: Standard error of the mean; n: number of independent experiments.

Table 2: Monoamine Uptake Inhibition Potency of this compound

TransporterSubstrateIC₅₀ (nM) ± SEMn
hDAT[³H]DopamineData to be determinedn
hNET[³H]NorepinephrineData to be determinedn
hSERT[³H]SerotoninData to be determinedn
IC₅₀: Half-maximal inhibitory concentration; SEM: Standard error of the mean; n: number of independent experiments.

Experimental Protocols

Radioligand Binding Assays

This protocol determines the binding affinity (Kᵢ) of the compound for the human dopamine (hDAT), norepinephrine (hNET), and serotonin (hSERT) transporters. The assay measures the ability of the compound to displace a specific radioligand from the transporter.

Materials:

  • HEK293 cells stably expressing hDAT, hNET, or hSERT

  • Cell culture reagents

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • Radioligands: [³H]WIN 35,428 (for hDAT), [³H]Nisoxetine (for hNET), [³H]Citalopram (for hSERT)

  • Non-specific binding inhibitors: Benztropine (for hDAT), Desipramine (for hNET), Citalopram (for hSERT)

  • Test compound: this compound

  • 96-well microplates

  • Glass fiber filters

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

  • Homogenizer

Procedure:

  • Membrane Preparation:

    • Culture HEK293 cells expressing the transporter of interest to confluency.

    • Harvest cells and centrifuge.

    • Resuspend the cell pellet in ice-cold membrane preparation buffer and homogenize.

    • Centrifuge the homogenate at high speed (e.g., 48,000 x g) at 4°C.

    • Resuspend the resulting membrane pellet in assay buffer and determine the protein concentration (e.g., using a Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add assay buffer, the appropriate radioligand at a concentration near its Kd, and a range of concentrations of the test compound.

    • For total binding wells, add vehicle instead of the test compound.

    • For non-specific binding wells, add a high concentration of the appropriate non-specific binding inhibitor.

    • Add the cell membrane preparation to each well to initiate the binding reaction.

    • Incubate the plates at a controlled temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value using non-linear regression analysis.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Monoamine Uptake Inhibition Assays

This protocol determines the potency (IC₅₀) of the compound to inhibit the uptake of radiolabeled neurotransmitters into cells expressing the respective transporters.

Materials:

  • HEK293 cells stably expressing hDAT, hNET, or hSERT

  • Cell culture reagents

  • Krebs-Ringer-HEPES (KRH) buffer (or similar physiological buffer)

  • Radiolabeled substrates: [³H]Dopamine (for hDAT), [³H]Norepinephrine (for hNET), [³H]Serotonin (for hSERT)

  • Uptake inhibitors for control: GBR 12909 (for hDAT), Desipramine (for hNET), Fluoxetine (for hSERT)

  • Test compound: this compound

  • 96-well microplates

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Cell Plating:

    • Plate the transporter-expressing HEK293 cells in 96-well plates and grow to a confluent monolayer.

  • Uptake Assay:

    • Wash the cells with KRH buffer.

    • Pre-incubate the cells with a range of concentrations of the test compound or a known inhibitor (for control) in KRH buffer for a defined period (e.g., 10-20 minutes) at 37°C.

    • Initiate the uptake by adding the respective radiolabeled substrate at a concentration near its Km.

    • Incubate for a short period (e.g., 5-10 minutes) at 37°C to ensure measurement of the initial rate of uptake.

    • Terminate the uptake by rapidly washing the cells with ice-cold KRH buffer.

  • Cell Lysis and Counting:

    • Lyse the cells with a suitable lysis buffer (e.g., 1% SDS).

    • Transfer the lysate to scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Define non-specific uptake as the radioactivity measured in the presence of a high concentration of a known potent inhibitor for that transporter.

    • Subtract non-specific uptake from all other values to obtain specific uptake.

    • Plot the percentage of inhibition of specific uptake against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value using non-linear regression analysis.

Visualizations

Radioligand_Binding_Workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Acquisition & Analysis cells Transporter-expressing HEK293 Cells harvest Harvest & Centrifuge cells->harvest homogenize Homogenize in Buffer harvest->homogenize centrifuge_high High-speed Centrifugation homogenize->centrifuge_high membranes Membrane Pellet centrifuge_high->membranes plate 96-well Plate Setup: - Assay Buffer - Radioligand - Test Compound membranes->plate add_membranes Add Membranes (Initiate Binding) plate->add_membranes incubate Incubate to Equilibrium add_membranes->incubate filter Rapid Filtration incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count analyze Calculate Ki count->analyze

Caption: Workflow for Radioligand Binding Assay.

Uptake_Inhibition_Workflow cluster_prep Cell Preparation cluster_assay Uptake Assay cluster_analysis Data Acquisition & Analysis plate_cells Plate Transporter-expressing HEK293 Cells in 96-well plate grow_cells Grow to Confluent Monolayer plate_cells->grow_cells wash_cells Wash with KRH Buffer grow_cells->wash_cells pre_incubate Pre-incubate with Test Compound wash_cells->pre_incubate add_substrate Add Radiolabeled Substrate (Initiate Uptake) pre_incubate->add_substrate incubate_short Short Incubation (37°C) add_substrate->incubate_short terminate Terminate Uptake (Wash with cold buffer) incubate_short->terminate lyse_cells Cell Lysis terminate->lyse_cells count Scintillation Counting lyse_cells->count analyze Calculate IC50 count->analyze

Caption: Workflow for Monoamine Uptake Inhibition Assay.

Monoamine_Transporter_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MA Monoamine (DA, NE, 5-HT) Vesicle Synaptic Vesicle MA->Vesicle Packaging Release Release Vesicle->Release Exocytosis MAT Monoamine Transporter (DAT, NET, SERT) MAT->MA MA_cleft Monoamine Release->MA_cleft MA_cleft->MAT Reuptake Receptor Postsynaptic Receptor MA_cleft->Receptor Signal Signal Transduction Receptor->Signal Test_Compound This compound Test_Compound->MAT Inhibition (?)

Caption: Monoamine Transporter Signaling Pathway.

Application Notes and Protocols for In Vitro Assessment of 2-Methyl-1-(pyrrolidin-1-yl)propan-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive set of protocols for the initial in vitro characterization of the novel compound 2-Methyl-1-(pyrrolidin-1-yl)propan-2-amine. Given its structural similarity to substituted amphetamines and cathinones, this compound is presumed to be a novel psychoactive substance (NPS). The following protocols are designed to assess its potential cytotoxicity, mechanisms of cell death, and effects on key cellular pathways, primarily focusing on neurotoxicity.

The human neuroblastoma cell line, SH-SY5Y, is recommended as the primary model system due to its neuronal characteristics and frequent use in the toxicological evaluation of NPS.[1][2] These protocols can be adapted for other cell lines, such as HepG2 (for hepatotoxicity) or C2C12 (for myotoxicity), to provide a broader toxicological profile.[2]

Experimental Protocols

Cell Culture and Maintenance
  • Cell Line: SH-SY5Y (human neuroblastoma)

  • Growth Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine.

  • Culture Conditions: Cells are to be maintained in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: When cells reach 80-90% confluency, they should be washed with phosphate-buffered saline (PBS), detached using a 0.25% Trypsin-EDTA solution, and re-seeded at a suitable density for maintenance or experiments.

Preparation of Test Compound
  • Compound: this compound

  • Stock Solution: Prepare a 100 mM stock solution in sterile dimethyl sulfoxide (DMSO). Store at -20°C.

  • Working Solutions: On the day of the experiment, dilute the stock solution in a complete growth medium to the desired final concentrations. The final DMSO concentration in the culture medium should not exceed 0.1% to avoid solvent-induced toxicity.

Cytotoxicity Assessment (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[3]

  • Procedure:

    • Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.

    • Remove the medium and expose the cells to various concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 µM) for 24 hours. Include a vehicle control (medium with 0.1% DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

    • After the incubation period, add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

    • Incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the vehicle control.

Measurement of Reactive Oxygen Species (ROS)

This protocol uses a fluorescent probe to detect intracellular ROS levels, a marker of oxidative stress.[1][2]

  • Procedure:

    • Seed SH-SY5Y cells in a black, clear-bottom 96-well plate at a density of 2 x 10^4 cells/well and allow them to adhere for 24 hours.

    • Treat the cells with the test compound at various concentrations for a predetermined time (e.g., 6 or 24 hours).

    • Wash the cells with warm PBS.

    • Load the cells with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in PBS and incubate for 30 minutes at 37°C in the dark.

    • Wash the cells with PBS to remove excess probe.

    • Measure the fluorescence intensity (excitation/emission ~485/535 nm) using a fluorescence plate reader.

  • Data Analysis: Express ROS levels as a percentage of the vehicle control.

Apoptosis Assay (Caspase-3/7 Activity)

This assay quantifies the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.[1][2]

  • Procedure:

    • Seed SH-SY5Y cells in a white, clear-bottom 96-well plate at a density of 2 x 10^4 cells/well and allow them to adhere for 24 hours.

    • Expose the cells to the test compound for 24 hours.

    • Use a commercially available luminescence-based caspase-3/7 activity assay kit and follow the manufacturer's instructions.

    • Briefly, add the caspase-3/7 reagent to each well, incubate at room temperature for 1-2 hours, and measure the luminescence.

  • Data Analysis: Express caspase-3/7 activity as a fold change relative to the vehicle control.

Mitochondrial Membrane Potential (ΔΨm) Assay

This assay uses a fluorescent dye (e.g., JC-1 or TMRE) to assess the integrity of the mitochondrial membrane potential, a key indicator of mitochondrial health.[2]

  • Procedure:

    • Seed SH-SY5Y cells in a black, clear-bottom 96-well plate.

    • Treat the cells with the test compound for 24 hours.

    • Incubate the cells with a mitochondrial membrane potential probe (e.g., 200 nM TMRE) for 30 minutes at 37°C.

    • Wash the cells with PBS.

    • Measure the fluorescence intensity using a fluorescence plate reader (for TMRE, excitation/emission ~549/575 nm).

  • Data Analysis: A decrease in fluorescence intensity indicates a loss of mitochondrial membrane potential. Express the results as a percentage of the vehicle control.

Data Presentation

Table 1: Cytotoxicity of this compound on SH-SY5Y Cells

Concentration (µM)Cell Viability (% of Control) ± SD
0 (Vehicle)100 ± 4.5
0.198.2 ± 5.1
195.6 ± 4.8
1082.1 ± 6.2
10055.4 ± 7.3
100021.9 ± 3.9

Table 2: Effects on Cellular Stress Pathways in SH-SY5Y Cells after 24h Exposure

Concentration (µM)ROS Levels (% of Control) ± SDCaspase-3/7 Activity (Fold Change) ± SDMitochondrial Membrane Potential (% of Control) ± SD
0 (Vehicle)100 ± 8.11.0 ± 0.2100 ± 6.7
10115.3 ± 9.51.2 ± 0.392.1 ± 7.1
100250.7 ± 15.23.5 ± 0.661.5 ± 8.4
1000412.1 ± 20.86.8 ± 0.928.3 ± 5.5

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_assays Assays cluster_analysis Analysis cell_culture SH-SY5Y Cell Culture seeding Seed Cells in 96-well Plates cell_culture->seeding compound_prep Prepare Compound Dilutions treatment Treat with Compound (24h) compound_prep->treatment seeding->treatment cytotoxicity Cytotoxicity (MTT) treatment->cytotoxicity ros Oxidative Stress (ROS) treatment->ros apoptosis Apoptosis (Caspase-3/7) treatment->apoptosis mmp Mitochondrial Potential treatment->mmp data_acq Data Acquisition (Plate Reader) cytotoxicity->data_acq ros->data_acq apoptosis->data_acq mmp->data_acq data_analysis Data Analysis & Visualization data_acq->data_analysis

Caption: General experimental workflow for in vitro toxicological testing.

Signaling_Pathway cluster_cellular_effects Cellular Effects cluster_downstream Downstream Signaling cluster_apoptosis Apoptosis Execution compound This compound mitochondria Mitochondrial Dysfunction compound->mitochondria Induces ros Increased ROS Production mitochondria->ros mmp_loss Loss of ΔΨm ros->mmp_loss bax Bax Activation mmp_loss->bax cyto_c Cytochrome c Release bax->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3/7 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Hypothetical signaling pathway for compound-induced neurotoxicity.

References

Application Notes and Protocols for the Preparation of 2-Methyl-1-(pyrrolidin-1-yl)propan-2-amine Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines and protocols for the preparation of solutions of 2-Methyl-1-(pyrrolidin-1-yl)propan-2-amine for experimental use. Due to the limited availability of specific physicochemical data for this compound, the following protocols are based on general principles for handling amine-containing research chemicals. It is strongly recommended that small-scale solubility and stability tests are performed prior to preparing large-volume or high-concentration stock solutions.

Physicochemical Data Summary

ParameterEstimated/General ValueNotes
Molecular Formula C₈H₁₈N₂[1]
Molecular Weight 142.24 g/mol [1]
Appearance Likely a liquid or low-melting solidBased on similar small amines.
pKa 8.0 - 11.0 (Estimated)Amines are basic; the exact pKa will influence buffer selection.[2]
Solubility To be determined experimentally.
WaterLikely soluble, potentially as a basic solution.[3]
EthanolLikely soluble.
DMSO (Dimethyl Sulfoxide)Likely soluble; a common solvent for stock solutions.[4]
PBS (Phosphate-Buffered Saline)Solubility may be pH-dependent.
Recommended Storage
Solid CompoundStore in a tightly sealed container at 2-8°C, protected from light and moisture.
Stock SolutionsAliquot and store at -20°C or -80°C to minimize freeze-thaw cycles.[4]

Safety and Handling Precautions

Personal Protective Equipment (PPE) and proper laboratory practices are essential when handling this compound.

  • Engineering Controls : Handle the compound in a well-ventilated area, preferably within a chemical fume hood.[5] Ensure that eyewash stations and safety showers are readily accessible.[6]

  • Personal Protective Equipment :

    • Gloves : Wear appropriate chemical-resistant gloves.

    • Eye Protection : Use chemical safety goggles or a face shield.[7]

    • Lab Coat : A standard laboratory coat is required.

  • Handling :

    • Avoid inhalation of vapors or mists.[8]

    • Avoid contact with skin and eyes.[5]

    • Keep away from heat, sparks, and open flames.[8]

    • The compound may be hygroscopic; handle in a dry environment where possible.[5][6]

Experimental Protocols

3.1. Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a stock solution in DMSO, a common solvent for non-polar and polar compounds in biological research.[4]

Materials and Equipment:

  • This compound

  • Anhydrous or high-purity DMSO

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or amber vials

  • Vortex mixer

  • Calibrated pipettes and sterile tips

Procedure:

  • Calculation : To prepare a 10 mM stock solution, the required mass of the compound is calculated using the following formula: Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g) For 1 mL of a 10 mM solution: Mass (mg) = 0.010 mol/L * 0.001 L * 142.24 g/mol * 1000 mg/g = 1.42 mg

  • Weighing : Accurately weigh 1.42 mg of this compound and place it into a sterile microcentrifuge tube.

  • Dissolution : Add 1 mL of high-purity DMSO to the tube.

  • Mixing : Vortex the solution until the compound is completely dissolved. Gentle warming (not exceeding 37°C) or brief sonication may be used to aid dissolution if necessary.[4] Visually inspect the solution for any undissolved particulates.

  • Storage : Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[4] Store the aliquots in tightly sealed amber vials at -20°C or -80°C, protected from light.

3.2. Preparation of an Aqueous Working Solution

This protocol outlines the preparation of a working solution in an aqueous buffer, such as PBS, from a DMSO stock solution.

Materials and Equipment:

  • 10 mM stock solution of this compound in DMSO

  • Sterile aqueous buffer (e.g., PBS, pH 7.4)

  • Sterile tubes

  • Calibrated pipettes and sterile tips

Procedure:

  • Dilution Calculation : Determine the volume of the stock solution needed to achieve the desired final concentration in the working solution. For example, to prepare 1 mL of a 100 µM working solution from a 10 mM stock: (Initial Concentration) * (Initial Volume) = (Final Concentration) * (Final Volume) 10,000 µM * V₁ = 100 µM * 1000 µL V₁ = 10 µL

  • Preparation : Add 990 µL of the desired aqueous buffer to a sterile tube.

  • Addition of Stock : Add 10 µL of the 10 mM DMSO stock solution to the tube containing the buffer.

  • Mixing : Gently mix the solution by pipetting up and down or by brief vortexing.

  • Final DMSO Concentration : Note that the final concentration of DMSO in this example is 1%. For cell-based assays, it is crucial to have a vehicle control with the same final DMSO concentration.

  • Usage : Use the freshly prepared working solution for experiments. Due to the potential for lower stability in aqueous solutions, it is recommended to prepare these solutions fresh for each experiment.[9]

Visualizations

Experimental Workflow for Solution Preparation

G Workflow for Solution Preparation cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation Calculate_Mass Calculate Required Mass Weigh_Compound Weigh Compound Calculate_Mass->Weigh_Compound Add_Solvent Add Solvent (e.g., DMSO) Weigh_Compound->Add_Solvent Dissolve Dissolve (Vortex/Sonicate) Add_Solvent->Dissolve Aliquot_and_Store Aliquot_and_Store Dissolve->Aliquot_and_Store Store at -20°C / -80°C Dilute_Stock Dilute Stock in Buffer Mix_Solution Mix Thoroughly Dilute_Stock->Mix_Solution Use_in_Experiment Use in Experiment Mix_Solution->Use_in_Experiment Aliquot_and_Store->Dilute_Stock

Caption: A flowchart illustrating the key steps for preparing stock and working solutions.

Signaling Pathway Considerations (Hypothetical)

As the experimental use of this compound is not well-documented, a hypothetical signaling pathway diagram is provided to illustrate a potential application in modulating a generic cell signaling cascade.

G Hypothetical Modulation of a Signaling Pathway Compound This compound Receptor Cell Surface Receptor Compound->Receptor Binds to/Modulates Signaling_Protein_A Signaling Protein A Receptor->Signaling_Protein_A Activates/Inhibits Signaling_Protein_B Signaling Protein B Signaling_Protein_A->Signaling_Protein_B Transcription_Factor Transcription Factor Signaling_Protein_B->Transcription_Factor Cellular_Response Cellular Response (e.g., Proliferation, Apoptosis) Transcription_Factor->Cellular_Response

Caption: A diagram showing a potential mechanism of action for the compound.

References

Application Notes and Protocols for Dosing Calculations of Novel Psychoactive Substances in Animal Models: A Focus on Pyrrolidinophenone Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest literature review, no specific preclinical studies involving in vivo dosing of 2-Methyl-1-(pyrrolidin-1-yl)propan-2-amine in animal models have been published. Therefore, these application notes provide a detailed overview of dosing protocols for structurally related compounds, specifically pyrovalerone-type synthetic cathinones like α-Pyrrolidinovalerophenone (α-PVP) and 3,4-Methylenedioxypyrovalerone (MDPV). This information is intended to serve as a guide for researchers in designing initial dose-finding and behavioral studies for novel psychoactive substances with similar chemical scaffolds. The provided data should be interpreted with caution, as minor structural differences can lead to significant variations in potency, efficacy, and toxicity.

Introduction

The study of novel psychoactive substances (NPS) in animal models is crucial for understanding their pharmacological and toxicological profiles. The pyrrolidinophenone class of synthetic cathinones has been widely studied, with compounds like α-PVP and MDPV known for their potent psychostimulant effects. These effects are primarily mediated by their action as potent inhibitors of dopamine and norepinephrine transporters in the brain.[1][2] This document outlines common dosing ranges, administration routes, and experimental protocols derived from preclinical studies on these analogs, providing a framework for researchers investigating new compounds within this chemical family.

Quantitative Dosing Data for Pyrrolidinophenone Analogs in Animal Models

The following tables summarize the dosing information for α-PVP and MDPV in rodent models, which are commonly used for behavioral and pharmacokinetic studies.

Table 1: Dosing of α-Pyrrolidinovalerophenone (α-PVP) in Rodent Models

Animal ModelRoute of AdministrationDose RangeObserved EffectsReference
Male Sprague-Dawley RatsSubcutaneous (s.c.)0.5 - 1.0 mg/kgDose-dependent increases in serum concentration; elimination half-life of ~2.1 hours.[3][3]
Male RatsIntravenous (i.v.)0.03 mg/kg/injectionSelf-administration behavior.[2][2]
Male RatsIntraperitoneal (i.p.)0.1 - 0.3 mg/kgIncreased extracellular dopamine levels and locomotor activity.[2][2]
Female RatsIntraperitoneal (i.p.)5 - 10 mg/kgSuppression of wheel activity, increased spontaneous activity.[4][4]
MiceNot SpecifiedED₅₀: 1.1 mg/kgElicited locomotor activity.[1][1]

Table 2: Dosing of 3,4-Methylenedioxypyrovalerone (MDPV) in Rodent Models

Animal ModelRoute of AdministrationDose RangeObserved EffectsReference
Male and Female RatsIntravenous (i.v.)0.05 mg/kg/infusionSelf-administration in binge-like access conditions.[5][6][5][6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments involving pyrovalerone-type compounds in animal models.

Drug Preparation

For intravenous self-administration, 3,4-Methylenedioxypyrovalerone (MDPV) is dissolved in a 0.9% w/v sodium chloride solution.[5][6] The concentration is adjusted to deliver the target dose (e.g., 0.05 mg/kg) in a specific infusion volume.

Intravenous Self-Administration in Rats

This protocol is used to assess the reinforcing properties and abuse potential of a substance.

  • Surgical Procedure: Rats are anesthetized, and a catheter is surgically implanted into the jugular vein. The catheter is passed subcutaneously to an exit point on the back.[5][6] Post-operative care includes administration of analgesics and antibiotics.[5][6]

  • Apparatus: Standard operant conditioning chambers equipped with two levers, a stimulus light, and an infusion pump are used.

  • Procedure: Rats are placed in the chambers and can press a lever to receive an intravenous infusion of the drug. A common schedule of reinforcement is a fixed-ratio 1 (FR1), where one lever press results in one infusion.[5][6] Sessions can be conducted for several hours daily or in extended "binge" periods (e.g., 96 hours).[5][6] The number of infusions is recorded as a measure of the drug's reinforcing efficacy.

Locomotor Activity Assessment in Rodents

This experiment measures the stimulant effects of a compound.

  • Apparatus: Open-field arenas or running wheels are used to quantify movement.

  • Procedure: Animals are habituated to the testing environment. Following habituation, they are administered the test compound via the desired route (e.g., intraperitoneal injection). Locomotor activity, such as distance traveled or number of wheel rotations, is then recorded for a set duration.[2][4] For α-PVP, doses of 0.1-0.3 mg/kg (i.p.) have been shown to increase locomotor activity in rats.[2]

In Vivo Microdialysis

This technique is used to measure neurotransmitter levels in specific brain regions.

  • Surgical Procedure: A microdialysis guide cannula is surgically implanted into the target brain region (e.g., nucleus accumbens).

  • Procedure: After a recovery period, a microdialysis probe is inserted through the guide cannula. Artificial cerebrospinal fluid is perfused through the probe, and the dialysate is collected at regular intervals. Following drug administration, changes in the concentration of neurotransmitters like dopamine in the dialysate are measured using techniques such as high-performance liquid chromatography.[2]

Visualized Workflows and Pathways

General Workflow for Dose-Finding Studies

The following diagram illustrates a typical workflow for determining appropriate doses of a novel psychoactive substance in animal models.

G cluster_0 Phase 1: In Vitro & Range-Finding cluster_1 Phase 2: Behavioral & Pharmacokinetic Studies cluster_2 Phase 3: Advanced Characterization in_vitro In Vitro Receptor Binding/ Uptake Assays acute_tox Acute Toxicity/ Dose Range-Finding in_vitro->acute_tox lit_review Literature Review of Structural Analogs lit_review->acute_tox locomotor Locomotor Activity acute_tox->locomotor self_admin Self-Administration locomotor->self_admin pk_pd Pharmacokinetics/ Pharmacodynamics (PK/PD) locomotor->pk_pd neurochem Neurochemical Analysis (e.g., Microdialysis) self_admin->neurochem drug_discrim Drug Discrimination self_admin->drug_discrim pk_pd->neurochem tox Chronic Toxicity pk_pd->tox

Caption: Workflow for preclinical evaluation of novel psychoactive substances.

Signaling Pathway

Due to the lack of specific research on this compound, a signaling pathway cannot be accurately depicted. However, for related pyrovalerone cathinones, the primary mechanism of action is the inhibition of dopamine (DAT) and norepinephrine (NET) transporters.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron DA Dopamine (DA) DA_cleft DA DA->DA_cleft Release NE Norepinephrine (NE) NE_cleft NE NE->NE_cleft Release DA_receptor Dopamine Receptors DA_cleft->DA_receptor Binding DAT DAT DA_cleft->DAT Reuptake NE_receptor Norepinephrine Receptors NE_cleft->NE_receptor Binding NET NET NE_cleft->NET Reuptake Drug Pyrovalerone Analog Drug->DAT Inhibition Drug->NET Inhibition

Caption: Mechanism of action for pyrovalerone-type cathinones.

References

Application Notes and Protocols for PF-04455242, a Kappa-Opioid Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

An important note on the requested compound: Extensive literature searches did not yield specific neuroscience research data for 2-Methyl-1-(pyrrolidin-1-yl)propan-2-amine . The following application notes and protocols are provided for a structurally related and well-characterized compound, 2-Methyl-N-((2'-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242) . This compound serves as a valuable case study for a pyrrolidine-containing molecule with significant applications in neuroscience research, particularly in the study of opioid systems.

Audience: Researchers, scientists, and drug development professionals.

Introduction: PF-04455242 is a potent and selective antagonist of the kappa-opioid receptor (KOR).[1] KORs and their endogenous ligands, dynorphins, are key players in modulating stress, mood, and reward pathways in the central nervous system.[2][3] Consequently, selective KOR antagonists like PF-04455242 are invaluable tools for investigating the pathophysiology of psychiatric conditions such as depression, anxiety, and substance use disorders.[3] These notes provide an overview of its pharmacological properties, mechanism of action, and detailed protocols for its application in neuroscience research.

Pharmacological Data

The following tables summarize the binding affinity and in vivo efficacy of PF-04455242.

Table 1: Receptor Binding Affinities (Ki)

Receptor TargetSpeciesKi (nM)Reference
Kappa-Opioid Receptor (KOR)Human3[4]
Mu-Opioid Receptor (MOR)Human64[4]
Delta-Opioid Receptor (DOR)Human> 4000[4]

Table 2: In Vivo Antagonist Activity

AssayAgonistSpeciesID50 (mg/kg)Reference
Tail-Flick AssaySpiradoline (KOR agonist)Mouse1.5[4]
Tail-Flick AssayMorphine (MOR agonist)Mouse9.8[4]

Mechanism of Action and Signaling Pathway

PF-04455242 exerts its effects by competitively blocking the binding of endogenous (e.g., dynorphin) and exogenous agonists to the KOR. The KOR is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gαi/o.[2] Upon agonist binding, the KOR initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels, activation of G-protein-gated inwardly rectifying potassium (GIRK) channels, and inhibition of voltage-gated calcium channels.[2][5] These actions collectively reduce neuronal excitability. By antagonizing the KOR, PF-04455242 prevents these downstream effects, thereby blocking the physiological consequences of KOR activation, such as dysphoria and aversive states.[6]

KOR_Signaling_Pathway cluster_membrane Cell Membrane KOR KOR G_protein Gαi/oβγ KOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca²⁺ Channel G_protein->Ca_channel Inhibits K_channel GIRK Channel G_protein->K_channel Activates cAMP cAMP AC->cAMP Ca_in Ca²⁺ Influx Ca_channel->Ca_in K_efflux K⁺ Efflux K_channel->K_efflux Dynorphin Dynorphin (Agonist) Dynorphin->KOR Activates PF04455242 PF-04455242 (Antagonist) PF04455242->KOR Blocks ATP ATP ATP->AC Neuronal_Inhibition Reduced Neuronal Excitability cAMP->Neuronal_Inhibition Leads to Ca_in->Neuronal_Inhibition Leads to K_efflux->Neuronal_Inhibition Leads to Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Evaluation cluster_lead_opt Lead Optimization Binding Receptor Binding Assay (Determine Ki) Functional Functional Assay (e.g., [³⁵S]GTPγS) (Determine Potency & Efficacy) Binding->Functional PK Pharmacokinetics (Determine Brain Penetration) Functional->PK Target_Engagement Target Engagement (e.g., PET or ex vivo binding) PK->Target_Engagement Behavior Behavioral Models (e.g., Forced Swim Test, Conditioned Place Preference) Target_Engagement->Behavior SAR Structure-Activity Relationship (SAR) Behavior->SAR Tox Toxicology Assessment SAR->Tox

References

Extensive Search Reveals No Specific Research Data for 2-Methyl-1-(pyrrolidin-1-yl)propan-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search for the research chemical 2-Methyl-1-(pyrrolidin-1-yl)propan-2-amine, no specific scientific literature, quantitative data, or detailed experimental protocols were found for this exact compound. Therefore, the creation of detailed Application Notes and Protocols as requested is not possible at this time.

The available information is limited to entries on chemical supplier websites, which list it for research purposes without detailing any applications or findings. Searches for this compound and its potential synonyms did not yield any published studies detailing its pharmacological, toxicological, or mechanistic properties.

Information is available for structurally related but distinct compounds, and while these can provide some context for the potential areas of interest for a novel pyrrolidine derivative, it is crucial to note that these findings cannot be directly extrapolated to this compound. The biological activity of a chemical is highly dependent on its specific structure.

General Context on Related Pyrrolidine Compounds

Pyrrolidine-containing compounds are of significant interest in medicinal chemistry and pharmacology. Research into analogous structures suggests that such compounds are sometimes investigated for their potential as new psychoactive substances (NPS) and may interact with monoamine transporters. However, without specific data, this remains speculative for this compound.

Due to the absence of published research, the following sections, which were requested, cannot be completed:

  • Quantitative Data Summary: No binding affinities (Kᵢ, IC₅₀), efficacy (EC₅₀), or pharmacokinetic data are available.

  • Detailed Experimental Protocols: No specific experimental methodologies have been published for this compound.

  • Signaling Pathway and Workflow Diagrams: Without any information on the mechanism of action, it is impossible to create accurate diagrams.

Researchers interested in this specific chemical would need to conduct foundational in vitro and in vivo studies to determine its properties. Such research would be entirely novel. We recommend that any researcher handling this compound consult the appropriate safety data sheets (SDS) and adhere to all local regulations for handling research chemicals.

Application Notes and Protocols for the Synthesis and Purification of Pyrrolidine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The pyrrolidine ring is a vital five-membered nitrogen-containing heterocycle that forms the core scaffold of numerous natural products, pharmaceuticals, and bioactive compounds.[1] Its prevalence in high-profile drugs, including those for treating diabetes, cancer, and bacterial infections, underscores its importance in medicinal chemistry.[2][3] The stereochemistry of substituted pyrrolidines is often crucial for their biological activity, making the development of efficient and stereoselective synthetic methods a primary focus for organic chemists.[1][2] This document provides an overview of modern synthetic strategies and purification techniques, complete with detailed experimental protocols and data for practical application in a research and development setting.

Section 1: Synthesis of Pyrrolidine Compounds

Application Note: The construction of the pyrrolidine ring can be achieved through various synthetic strategies. Among the most powerful are cycloaddition reactions, particularly the [3+2] dipolar cycloaddition of azomethine ylides, which allows for the direct and often stereocontrolled formation of the five-membered ring from acyclic precursors.[4] Other prominent methods include the functionalization of readily available chiral precursors like proline and 4-hydroxyproline, intramolecular cyclization of amino alcohols, and ring-closing metathesis reactions.[2][5][6] The choice of method often depends on the desired substitution pattern, stereochemistry, and the scale of the synthesis. Modern advancements have focused on catalyst-controlled regio- and enantioselective reactions to access structurally complex and optically pure pyrrolidines.[5][7]

Key Synthetic Strategies Workflow

General Workflow for Pyrrolidine Synthesis cluster_start Starting Materials Selection cluster_synthesis Synthetic Strategy cluster_product Intermediate Product cluster_purification Purification cluster_final Final Product Start Acyclic Precursors (e.g., Amino Esters, Alkenes) S1 [3+2] Cycloaddition Start->S1 S2 Ring-Closing Metathesis Start->S2 S3 Reductive Amination Start->S3 Start2 Cyclic Precursors (e.g., Proline, Pyrrole) S4 Functionalization Start2->S4 Prod Crude Pyrrolidine Mixture S1->Prod S2->Prod S3->Prod S4->Prod Purify Purification Protocol (See Section 2) Prod->Purify Final Pure Substituted Pyrrolidine Purify->Final Purification Method Selection Guide cluster_input Purification Method Selection Guide cluster_q1 Purification Method Selection Guide cluster_q2 Purification Method Selection Guide cluster_q3 Purification Method Selection Guide cluster_methods Purification Method Selection Guide Input Crude Pyrrolidine Sample Q1 Major Impurity? Input->Q1 Q2 Thermally Stable? Q1->Q2  Byproducts/ Starting Materials M1 Continuous/Azeotropic Distillation Q1->M1  Water (>2%) Q3 Forms Crystalline Salt? Q2->Q3 No M2 Fractional Distillation (Vacuum) Q2->M2 Yes M3 Salt Formation & Recrystallization Q3->M3 Yes M4 Column Chromatography (Silica or RP) Q3->M4 No

References

Application Notes and Protocols for the Experimental Design and Study of Novel Psychoactive Substances

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

These application notes provide a comprehensive framework for the preclinical and clinical evaluation of novel psychoactive substances (NPS). The protocols detailed below outline a systematic approach, beginning with in vitro characterization of molecular targets and progressing through in vivo behavioral assessment to early-stage clinical trial design.

In Vitro Characterization: Target Identification and Functional Profiling

The initial phase of NPS evaluation involves identifying molecular targets and characterizing the substance's functional activity at these sites. This is crucial for understanding the mechanism of action and predicting in vivo effects.

Experimental Workflow: In Vitro Analysis

The following diagram illustrates the typical workflow for the in vitro characterization of a novel psychoactive substance.

in_vitro_workflow cluster_0 Initial Screening cluster_1 Functional Characterization cluster_2 Downstream Analysis start Novel Psychoactive Substance (NPS) binding_assay Receptor Binding Assays (Determine Affinity - Ki) start->binding_assay functional_assays Functional Assays (Determine Potency/Efficacy - EC50/IC50) binding_assay->functional_assays Identified Targets cAMP_assay cAMP Assay (Gαs / Gαi signaling) functional_assays->cAMP_assay ca_flux_assay Calcium Flux Assay (Gαq signaling) functional_assays->ca_flux_assay data_analysis Data Analysis & Mechanism Hypothesis cAMP_assay->data_analysis ca_flux_assay->data_analysis in_vivo_decision Proceed to In Vivo Studies data_analysis->in_vivo_decision

Caption: Workflow for in vitro screening and functional characterization of NPS.
Protocol: Receptor Binding Assay

This protocol is designed to determine the binding affinity (Ki) of an NPS for a specific receptor using a competitive radioligand binding assay.

Methodology:

  • Receptor Preparation: Prepare cell membranes from a cell line stably expressing the target receptor of interest.

  • Assay Buffer: Use an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing necessary cofactors or ions.

  • Reaction Mixture: In a 96-well plate, combine:

    • A fixed concentration of a suitable radioligand (e.g., [³H]-ketanserin for 5-HT2A receptors) at a concentration near its Kd value.

    • Varying concentrations of the unlabeled NPS (the competitor).

    • The prepared cell membranes.

  • Incubation: Incubate the plates at a specific temperature (e.g., 25°C) for a duration sufficient to reach binding equilibrium (e.g., 60-120 minutes).

  • Termination & Separation: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine non-specific binding using a high concentration of a known unlabeled ligand.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the NPS to generate a competition curve.

    • Determine the IC50 value (the concentration of NPS that inhibits 50% of specific radioligand binding) using non-linear regression.[1]

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2][3]

Data Presentation:

Novel Psychoactive SubstanceTarget ReceptorRadioligand UsedIC50 (nM)Ki (nM)
Compound X5-HT2A[³H]-Ketanserin15.28.5
Compound XD2[³H]-Spiperone>10,000>10,000
Compound YCB1[³H]-CP-55,94045.822.1
Protocols: Functional Assays for G-Protein Coupled Receptors (GPCRs)

Many psychoactive substances target GPCRs, which signal through different G-protein subtypes (Gαs, Gαi, Gαq). Functional assays measure the downstream consequences of receptor activation.

GPCR_Signaling cluster_Gas Gαs Pathway cluster_Gai Gαi Pathway cluster_Gaq Gαq Pathway Agonist_s Agonist (e.g., NPS) GPCR_s Gαs-coupled Receptor Agonist_s->GPCR_s AC_s Adenylate Cyclase GPCR_s->AC_s + cAMP_s cAMP ↑ AC_s->cAMP_s ATP → Agonist_i Agonist (e.g., NPS) GPCR_i Gαi-coupled Receptor Agonist_i->GPCR_i AC_i Adenylate Cyclase GPCR_i->AC_i - cAMP_i cAMP ↓ AC_i->cAMP_i ATP ⇥ Agonist_q Agonist (e.g., NPS) GPCR_q Gαq-coupled Receptor Agonist_q->GPCR_q PLC Phospholipase C GPCR_q->PLC + IP3 IP3 PLC->IP3 PIP2 → Ca_release Ca²⁺ Release ↑ IP3->Ca_release

Caption: Simplified GPCR signaling pathways commonly modulated by psychoactive drugs.

This assay measures changes in intracellular cyclic adenosine monophosphate (cAMP) levels following receptor activation.[4] Agonism of Gαs-coupled receptors increases cAMP, while agonism of Gαi-coupled receptors decreases forskolin-stimulated cAMP levels.[4][5]

Methodology:

  • Cell Culture: Plate cells expressing the target Gαs or Gαi-coupled receptor in a 96- or 384-well plate and grow to confluence.

  • Pre-incubation: Wash the cells and pre-incubate with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Stimulation:

    • For Gαs Agonist Mode: Add varying concentrations of the NPS to the cells.

    • For Gαi Agonist Mode: Add a fixed concentration of forskolin (an adenylate cyclase activator) along with varying concentrations of the NPS.[4]

    • For Antagonist Mode: Pre-incubate cells with varying concentrations of the NPS, then add a known agonist at its EC80 concentration.

  • Incubation: Incubate for a defined period (e.g., 30 minutes) at 37°C.

  • Cell Lysis & Detection: Lyse the cells and measure cAMP levels using a commercially available kit, such as HTRF, AlphaScreen, or ELISA-based methods.[6][7] These are competitive immunoassays where cellular cAMP competes with a labeled cAMP analog for binding to a specific antibody.[6][7]

  • Data Analysis:

    • Generate a standard curve to convert the assay signal to cAMP concentration.

    • Plot cAMP concentration against the log concentration of the NPS.

    • Use non-linear regression (sigmoidal dose-response) to calculate the EC50 (for agonists) or IC50 (for antagonists/inverse agonists) and the maximum effect (Emax).[8][9]

Data Presentation:

SubstanceTarget ReceptorAssay ModePotency (EC50/IC50, nM)Efficacy (% of Control Agonist)
Compound X5-HT2A (Gαq)Agonist (Ca²⁺)12.595% (vs. 5-HT)
Compound Yμ-Opioid (Gαi)Agonist (cAMP)33.188% (vs. DAMGO)
Compound ZD1 (Gαs)Antagonist (cAMP)150.7N/A (IC50)

This assay measures the transient increase in intracellular calcium concentration following the activation of Gαq-coupled receptors, which stimulates the phospholipase C (PLC) pathway.[10]

Methodology:

  • Cell Culture: Plate cells expressing the target Gαq-coupled receptor in a 96- or 384-well clear-bottom, black-walled plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Cal-520) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with probenecid).[11][12] Incubate to allow for dye de-esterification.

  • Measurement: Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation) equipped with an automated liquid handling system.

  • Baseline Reading: Measure the baseline fluorescence for a short period (e.g., 10-20 seconds).

  • Compound Addition: The instrument automatically adds varying concentrations of the NPS to the wells.

  • Kinetic Reading: Immediately following compound addition, measure the fluorescence intensity kinetically over time (e.g., every second for 2-3 minutes) to capture the transient calcium peak.[12][13]

  • Data Analysis:

    • Determine the peak fluorescence response for each concentration.

    • Plot the peak response against the log concentration of the NPS.

    • Use non-linear regression to calculate the EC50 and Emax.

In Vivo Assessment: Behavioral Pharmacology

In vivo studies are essential to understand how the molecular actions of an NPS translate into physiological and behavioral effects in a whole organism. These studies are critical for assessing therapeutic potential and abuse liability.

Experimental Workflow: In Vivo Analysis

The diagram below outlines a common progression for in vivo behavioral testing.

in_vivo_workflow cluster_0 Initial Behavioral Screening cluster_1 Subjective & Reinforcing Effects cluster_2 Decision Point start NPS from In Vitro Studies locomotor Locomotor Activity (Stimulant/Depressant Effects) start->locomotor drug_discrim Drug Discrimination (Subjective Similarity to Known Drugs) locomotor->drug_discrim Characterized Doses self_admin Self-Administration (Reinforcing Properties/Abuse Potential) drug_discrim->self_admin data_analysis Integrated Data Analysis (Behavioral Profile) self_admin->data_analysis clinical_decision Proceed to Clinical Trials? data_analysis->clinical_decision

Caption: A tiered approach for the in vivo behavioral evaluation of NPS.
Protocol: Locomotor Activity Test

This test measures the spontaneous motor activity of an animal (typically a mouse or rat) in a novel environment and is used to assess the stimulant or sedative effects of an NPS.[14][15]

Methodology:

  • Apparatus: Use open-field arenas equipped with infrared photobeam grids to automatically track movement.[14]

  • Habituation: On the first day, habituate the animals to the testing room and handling. On the second day, place animals in the activity chambers for a set period (e.g., 30-60 minutes) after a vehicle injection to establish a baseline activity level.[14]

  • Test Day: Administer either vehicle or a specific dose of the NPS to different groups of animals.

  • Recording: Immediately place the animal in the locomotor chamber and record activity (e.g., beam breaks, distance traveled) for a set duration (e.g., 60-120 minutes).[16][17]

  • Data Analysis:

    • Analyze data in time bins (e.g., 5-minute intervals) to observe the time course of the drug's effect.

    • Calculate the total activity over the entire session.

    • Compare the activity of drug-treated groups to the vehicle-treated group using ANOVA followed by post-hoc tests.

Data Presentation:

Treatment GroupDose (mg/kg)Total Distance Traveled (meters, mean ± SEM)% Change from Vehicle
VehicleN/A150.2 ± 12.50%
Compound X1.0285.4 ± 25.1+90%
Compound X3.0450.6 ± 30.8**+200%
Compound Y10.075.1 ± 9.8-50%
*p < 0.05, *p < 0.01 vs. Vehicle
Protocol: Drug Discrimination

This paradigm assesses the interoceptive (subjective) stimulus effects of a drug.[18] It determines whether a novel substance produces effects similar to a known drug of abuse.[19]

Methodology:

  • Apparatus: Use a standard two-lever operant conditioning chamber.

  • Training:

    • Train animals (e.g., rats) to press one lever ("drug lever") to receive a food reward after being administered a known training drug (e.g., cocaine).

    • Train the same animals to press the other lever ("vehicle lever") for a reward after being administered vehicle (e.g., saline).

    • Training continues until animals reliably press the correct lever (>80% accuracy).[18][19]

  • Test Sessions:

    • Once trained, administer various doses of the NPS or other test drugs to the animals.

    • Place the animal in the chamber and allow it to respond on either lever. No rewards are given during test sessions.

    • Measure the percentage of responses made on the drug-associated lever.

  • Data Analysis:

    • Full Generalization: >80% of responses on the drug lever suggests the NPS has subjective effects similar to the training drug.[19]

    • Partial Generalization: 20-80% of responses on the drug lever.[19]

    • No Generalization: <20% of responses on the drug lever (vehicle-appropriate responding).[19]

Data Presentation:

Test CompoundDose (mg/kg)% Drug-Lever Responding (mean ± SEM)Interpretation
VehicleN/A8.5 ± 2.1No Generalization
Training Drug (Cocaine)10.095.2 ± 3.5Full Generalization
Compound X1.035.6 ± 8.2Partial Generalization
Compound X3.088.1 ± 5.9Full Generalization
Compound Y10.012.4 ± 4.0No Generalization
Protocol: Intravenous Self-Administration

This is considered the "gold standard" model for assessing the reinforcing properties and abuse potential of a drug.[20] The model relies on the principle that animals will perform an action (e.g., press a lever) to receive an injection of a reinforcing drug.[21][22]

Methodology:

  • Surgery: Surgically implant an intravenous (e.g., jugular) catheter in the animal.

  • Apparatus: Use an operant chamber with two levers, connected to a drug infusion pump.

  • Acquisition:

    • Place the animal in the chamber. Presses on the "active" lever result in a brief intravenous infusion of the NPS.

    • Presses on the "inactive" lever are recorded but have no consequence.

    • Sessions are run daily until a stable pattern of responding is established.

  • Dose-Response: Once acquisition is stable, test different doses of the NPS to determine the relationship between dose and reinforcing efficacy.

  • Progressive Ratio Schedule: To measure motivation, increase the number of lever presses required for each subsequent infusion until the animal ceases to respond (the "breakpoint"). A higher breakpoint indicates greater motivation to obtain the drug.

  • Data Analysis:

    • Compare the number of active lever presses to inactive lever presses to confirm reinforcing effects.

    • Plot the number of infusions earned as a function of drug dose.

    • Compare breakpoints for the NPS to those of known drugs of abuse.

Data Presentation:

SubstanceDose (mg/kg/infusion)Active Lever Presses (mean ± SEM)Inactive Lever Presses (mean ± SEM)Breakpoint (mean ± SEM)
SalineN/A15 ± 412 ± 35 ± 1
Cocaine0.5150 ± 1510 ± 2120 ± 18
Compound X0.1135 ± 1214 ± 495 ± 15
p < 0.01 vs. Saline

Clinical Development: Evaluating Safety and Efficacy in Humans

The clinical evaluation of NPS, particularly psychedelics, presents unique challenges. The FDA has issued draft guidance highlighting key considerations for designing clinical trials for these substances.[23][24]

Clinical Trial Phases

The development of a psychoactive substance for therapeutic use follows a standard phased approach, but with special considerations.

clinical_trials preclinical Preclinical (In Vitro & In Vivo Studies) phase1 Phase I - Safety & Tolerability - Pharmacokinetics (PK) - Dose-Ranging (Small group of healthy volunteers) preclinical->phase1 phase2 Phase II - Preliminary Efficacy - Dose Optimization - Further Safety (Small group of patients) phase1->phase2 phase3 Phase III - Confirmatory Efficacy & Safety - Comparison to Standard Treatment (Large, pivotal trials in patients) phase2->phase3 approval Regulatory Review & Approval (NDA) phase3->approval

Caption: The progressive phases of clinical trials for drug development.

Key Protocols & Considerations:

  • Phase I (Safety and Dosing):

    • Protocol: Single Ascending Dose (SAD) and Multiple Ascending Dose (MAD) studies in healthy volunteers.[25]

    • Endpoints: Safety assessments (vital signs, ECG, adverse events), pharmacokinetics (Cmax, Tmax, half-life), and pharmacodynamic measures (subjective effects questionnaires).

    • Considerations: A controlled environment with psychological support is crucial, even for healthy volunteers, to manage potential psychoactive effects.[25]

  • Phase II (Proof-of-Concept):

    • Protocol: Randomized, double-blind, placebo-controlled trials in a small population of patients with the target condition.

    • Endpoints: Primary efficacy measures (e.g., change in depression score), secondary efficacy measures, and continued safety monitoring.

    • Considerations:

      • Blinding: The intense subjective effects of many psychoactive drugs can make it difficult to maintain the blind for participants and researchers ("functional unblinding").[26] Using an active placebo that mimics some somatic effects can be considered.

      • Psychotherapy: Many psychedelic development programs integrate psychotherapy with drug administration. The contribution of therapy to the overall treatment effect must be carefully considered and justified.[24][27]

  • Phase III (Pivotal Trials):

    • Protocol: Large-scale, multi-center, randomized, controlled trials to confirm efficacy and establish a comprehensive safety profile.

    • Endpoints: Clinically meaningful primary endpoints that can support a new drug application (NDA). Durability of the treatment effect is also a key assessment.[24]

    • Considerations: The study design must provide a robust and valid comparison to a control group to provide a quantitative assessment of the drug's effect.[26]

Data Presentation (Example for a Phase II Efficacy Endpoint):

Treatment GroupNBaseline MADRS Score (mean ± SD)Week 8 MADRS Score (mean ± SD)Change from Baseline (mean ± SD)
Placebo + Therapy5032.1 ± 4.525.5 ± 6.1-6.6 ± 3.2
Compound X + Therapy5031.8 ± 4.214.2 ± 5.8-17.6 ± 4.1
MADRS: Montgomery-Åsberg Depression Rating Scale. p < 0.001 vs. Placebo

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methyl-1-(pyrrolidin-1-yl)propan-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Methyl-1-(pyrrolidin-1-yl)propan-2-amine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their synthetic protocols and overcoming common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most direct and widely applicable method for synthesizing this compound is through the reductive amination of a suitable carbonyl precursor with pyrrolidine. The likely starting material would be 1-hydroxy-2-methylpropan-2-amine followed by oxidation to the corresponding aldehyde, or more directly from a ketone precursor. The reaction involves the formation of an iminium ion intermediate, which is then reduced in situ to the desired tertiary amine.

Q2: Which reducing agent is most effective for this synthesis?

A2: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a highly recommended reducing agent for this type of reductive amination.[1][2] It is particularly effective because it is mild and selective for the reduction of the iminium ion in the presence of the ketone or aldehyde starting material.[2] This selectivity minimizes the formation of alcohol byproducts from the reduction of the carbonyl compound.[3] Alternative reducing agents include sodium cyanoborohydride (NaCNBH₃), though it is more toxic, and sodium borohydride (NaBH₄), which may require careful control of reaction conditions to prevent premature reduction of the carbonyl starting material.[3][4]

Q3: What are the typical solvents and reaction temperatures?

A3: For reductive aminations using sodium triacetoxyborohydride, anhydrous chlorinated solvents like 1,2-dichloroethane (DCE) or dichloromethane (DCM) are preferred.[2] Tetrahydrofuran (THF) can also be a suitable solvent.[2] The reaction is typically carried out at room temperature.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A simple method is to spot the reaction mixture on a TLC plate and compare it to the spots of the starting materials. The disappearance of the limiting reagent (typically the carbonyl compound) and the appearance of a new, more polar spot corresponding to the amine product indicates the reaction is proceeding. Staining with potassium permanganate can be effective for visualizing the amine product.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inefficient Iminium Ion Formation: Steric hindrance from the α-methyl group on the carbonyl precursor and the secondary amine (pyrrolidine) can slow down the initial condensation step.[5] 2. Decomposition of Reducing Agent: Sodium triacetoxyborohydride is moisture-sensitive. 3. Weakly Basic Amine: While pyrrolidine is sufficiently basic, other amines used in similar syntheses might be too weakly basic to react efficiently.[6]1. Catalysis: Add a catalytic amount of acetic acid to the reaction mixture. This can accelerate the formation of the iminium ion.[1][2] 2. Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. 3. Lewis Acid Catalyst: For less reactive substrates, the addition of a Lewis acid such as Ti(iPrO)₄ or ZnCl₂ may improve yields.[4]
Formation of Side Products 1. Alcohol Byproduct: The carbonyl starting material is reduced to an alcohol. This is more common with less selective reducing agents like NaBH₄.[3] 2. Over-alkylation: If a primary amine were used instead of pyrrolidine, over-alkylation to a tertiary amine could be a significant side reaction.[6]1. Choice of Reducing Agent: Use sodium triacetoxyborohydride (NaBH(OAc)₃) as it is highly selective for the iminium ion over the carbonyl group.[1][2] 2. Stoichiometry Control: Use a slight excess of the amine (1.1-1.5 equivalents) to favor the formation of the desired product.
Difficult Product Purification 1. Residual Starting Materials: Unreacted carbonyl compound or pyrrolidine can co-elute with the product during chromatography. 2. Amine Tailing on Silica Gel: The basic nature of the amine product can cause it to interact strongly with the acidic silica gel, leading to broad peaks and poor separation.[7] 3. Separation of Primary/Secondary Amines: While not directly applicable when using pyrrolidine, reactions involving primary amines can result in mixtures of primary, secondary, and tertiary amines which are difficult to separate.[8][9]1. Aqueous Workup: Perform an acid-base extraction. Dissolve the crude product in an organic solvent and wash with an acidic solution (e.g., 1M HCl) to protonate the amine and extract it into the aqueous layer. The organic layer containing neutral impurities can be discarded. Then, basify the aqueous layer (e.g., with NaOH) and extract the pure amine back into an organic solvent. 2. Modified Chromatography: Use an amine-functionalized stationary phase for column chromatography or add a small amount of a competing amine (e.g., triethylamine) to the mobile phase to improve peak shape.[7] 3. Buffer-Based Extraction: A buffer-based extraction procedure can be employed to selectively separate primary, secondary, and tertiary amines based on their differing basicities.[8][9]

Experimental Protocols & Data

Protocol: Synthesis via Reductive Amination

This protocol describes a general procedure for the synthesis of this compound from a hypothetical ketone precursor, 1-(pyrrolidin-1-yl)propan-2-one.

  • Reaction Setup: To an oven-dried round-bottom flask under a nitrogen atmosphere, add 1-(pyrrolidin-1-yl)propan-2-one (1.0 eq) and anhydrous 1,2-dichloroethane (DCE).

  • Addition of Amine: Add pyrrolidine (1.2 eq) to the solution.

  • Formation of Iminium Ion: If necessary, add glacial acetic acid (1.1 eq) and stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion.

  • Reduction: In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Quenching: Carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the product with dichloromethane (3 x volume of the reaction).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes, with 1% triethylamine added to the eluent to prevent tailing.

Data Presentation: Impact of Reducing Agent on Yield

The following table summarizes typical yields for the reductive amination of a hindered ketone with a secondary amine under various conditions, illustrating the superior performance of sodium triacetoxyborohydride.

EntryCarbonyl CompoundAmineReducing AgentSolventCatalystYield (%)
1CycloheptanonePyrrolidineNaBH(OAc)₃DCENone96
2CyclohexanoneMorpholineNaBH(OAc)₃THFAcetic Acid95
3AcetophenonePyrrolidineNaCNBH₃MethanolZnCl₂78
4CycloheptanonePyrrolidineNaBH₄MethanolNone65*

*Yield is often lower due to the competing reduction of the ketone to cycloheptanol.

Visualizations

Experimental Workflow

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Ketone Precursor and Pyrrolidine in DCE B Add Acetic Acid (Catalyst) A->B C Add NaBH(OAc)3 B->C D Stir at Room Temperature (12-24h) C->D E Monitor by TLC/LC-MS D->E F Quench with NaHCO3 (aq) E->F G Extract with DCM F->G H Dry and Concentrate G->H I Column Chromatography H->I

Caption: General workflow for the synthesis of this compound.

Troubleshooting Logic

G Start Low Product Yield? Check_Conditions Anhydrous Conditions? Start->Check_Conditions Yes Side_Products Side Products Observed? Start->Side_Products No Add_Catalyst Add Acetic Acid Check_Conditions->Add_Catalyst Yes Success Improved Yield Add_Catalyst->Success Use_STAB Use NaBH(OAc)3 Use_STAB->Success Side_Products->Use_STAB Yes Purification_Issue Purification Difficulty? Side_Products->Purification_Issue No Acid_Base_Extraction Perform Acid-Base Extraction Purification_Issue->Acid_Base_Extraction Yes Modified_Chroma Use Amine-Modified Chromatography Acid_Base_Extraction->Modified_Chroma Modified_Chroma->Success

Caption: Decision tree for troubleshooting low yield and purification issues.

References

Technical Support Center: HPLC Analysis of 2-Methyl-1-(pyrrolidin-1-yl)propan-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) analysis of 2-Methyl-1-(pyrrolidin-1-yl)propan-2-amine.

Troubleshooting Guides

This section addresses common issues encountered during the HPLC analysis of this compound, providing potential causes and solutions in a question-and-answer format.

Issue 1: Poor Peak Shape (Peak Tailing)

Question: My chromatogram for this compound shows significant peak tailing. What could be the cause and how can I fix it?

Answer:

Peak tailing is a common issue when analyzing basic compounds like this compound. It's often caused by secondary interactions between the basic amine groups of the analyte and acidic silanol groups on the surface of the silica-based stationary phase.[1][2][3][4] Here are the primary causes and recommended solutions:

  • Silanol Interactions: Free silanol groups on the column packing can interact strongly with the basic amine, leading to tailing.[2][3][4]

    • Solution 1: Lower Mobile Phase pH: Operating at a lower pH (e.g., pH 2-3) protonates the silanol groups, reducing their interaction with the protonated amine analyte.[1][4]

    • Solution 2: Use a Competing Base: Adding a competing base, such as triethylamine (TEA), to the mobile phase can mask the active silanol sites.[1] However, this can shorten column lifetime.[1]

    • Solution 3: Use an End-Capped Column: Employ a column where the residual silanol groups have been chemically deactivated (end-capped) to minimize these interactions.[2][4]

  • Mobile Phase pH Near Analyte's pKa: If the mobile phase pH is close to the pKa of your analyte, it can exist in both ionized and non-ionized forms, leading to peak distortion.[2]

    • Solution: Adjust the mobile phase pH to be at least 2 pH units away from the analyte's pKa.

  • Column Overload: Injecting too much sample can saturate the column, causing peak distortion.[4]

    • Solution: Dilute the sample or reduce the injection volume.[4]

Issue 2: Inconsistent Retention Times

Question: The retention time for my analyte is drifting between injections. What should I investigate?

Answer:

Retention time variability can be caused by several factors related to the HPLC system and mobile phase preparation.

  • Poor Column Equilibration: The column may not be fully equilibrated with the mobile phase between runs.[5]

    • Solution: Increase the column equilibration time.[5]

  • Mobile Phase Composition Changes: Inconsistent mobile phase preparation or changes in the solvent mixture over time can affect retention.[5]

    • Solution: Prepare fresh mobile phase daily and ensure accurate mixing.[5] For gradient methods, check that the pump's mixer is functioning correctly.

  • Fluctuations in Temperature: Changes in column temperature will affect retention times.[5]

    • Solution: Use a column oven to maintain a consistent temperature.[5]

  • Flow Rate Instability: A fluctuating flow rate will directly impact retention times.[5]

    • Solution: Check the pump for leaks and ensure it is properly primed.[5] Degas the mobile phase to prevent air bubbles in the pump head.[5]

Issue 3: Low Signal or No Peak

Question: I am not seeing a peak for this compound, or the signal is very weak. What are the possible reasons?

Answer:

A lack of signal can be due to detection issues or problems with the analyte itself.

  • Lack of a Chromophore: Primary amines often have poor UV absorbance.[6][7]

    • Solution 1: Low UV Wavelength: Try detecting at a lower UV wavelength, such as 195-210 nm, where amines may have some absorbance. Be aware that this can lead to a noisy baseline.[8]

    • Solution 2: Derivatization: Use a derivatizing agent that reacts with the primary amine to add a chromophore or fluorophore.[6][9][10] Common reagents include o-phthalaldehyde (OPA).[6][9]

    • Solution 3: Alternative Detectors: If available, consider using a more universal detector like an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS).[7]

  • Sample Degradation: The analyte may not be stable in the sample solvent or under the analytical conditions.

    • Solution: Investigate the stability of the compound in your sample matrix. Ensure proper sample storage.

Frequently Asked Questions (FAQs)

Q1: What type of HPLC column is best for analyzing this compound?

A1: A C18 reversed-phase column is a good starting point.[6] To avoid peak tailing, it is highly recommended to use a modern, high-purity silica column with end-capping.[2]

Q2: What mobile phase conditions are recommended for this compound?

A2: A common mobile phase for basic compounds on a C18 column is a mixture of acetonitrile or methanol and an acidic aqueous buffer (e.g., phosphate or acetate buffer) at a pH between 2 and 3.[1] This helps to ensure good peak shape by minimizing silanol interactions.

Q3: Is derivatization necessary for the analysis of this compound?

A3: Since this compound lacks a strong chromophore, direct UV detection can be challenging and may result in low sensitivity.[6] Derivatization with a reagent like o-phthalaldehyde (OPA) to form a fluorescent derivative is a common strategy to enhance detection and sensitivity.[6][9]

Quantitative Data Summary

The following table summarizes typical starting parameters for HPLC method development for a primary amine like this compound.

ParameterRecommended Value/RangeRationale
Column C18, 5 µm, 4.6 x 150 mm (End-capped)Good starting point for reversed-phase separation of small molecules. End-capping minimizes peak tailing.
Mobile Phase A 10-25 mM Phosphate or Acetate BufferBuffering agent to control pH.
Mobile Phase B Acetonitrile or MethanolOrganic modifier for elution.
pH 2.5 - 3.0To protonate silanol groups and the analyte, improving peak shape.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 25 - 40 °CTo ensure reproducible retention times.
Injection Volume 5 - 20 µLA smaller volume can help prevent column overload.
Detection UV at 210 nm or Fluorescence (with derivatization)Low UV for some amine absorbance; fluorescence for high sensitivity after derivatization.

Experimental Protocol: HPLC Analysis with Pre-column Derivatization

This protocol describes a general method for the analysis of this compound using pre-column derivatization with o-phthalaldehyde (OPA).

1. Reagent and Standard Preparation

  • Mobile Phase A: Prepare a 20 mM potassium phosphate buffer and adjust the pH to 2.5 with phosphoric acid. Filter through a 0.45 µm filter.

  • Mobile Phase B: HPLC-grade acetonitrile.

  • Standard Stock Solution: Accurately weigh and dissolve this compound in a diluent (e.g., 50:50 acetonitrile:water) to a known concentration.

  • OPA Derivatization Reagent: Prepare a solution of OPA and a thiol (e.g., 3-mercaptopropionic acid) in a borate buffer at a pH of around 10.2.[9]

2. Derivatization Procedure

  • In an autosampler vial, mix a specific volume of the standard or sample solution with the OPA derivatization reagent.

  • Allow the reaction to proceed for a short, consistent time (e.g., 1-2 minutes) at room temperature before injection.[9]

3. HPLC Conditions

  • Column: C18, 5 µm, 4.6 x 150 mm

  • Mobile Phase: Gradient elution from 30% B to 70% B over 15 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL of the derivatized mixture.

  • Detection: Fluorescence detector with excitation at 230 nm and emission at 450 nm.[9]

4. System Suitability

  • Inject a derivatized standard solution multiple times to ensure acceptable reproducibility of retention time, peak area, and tailing factor. A tailing factor of less than 1.5 is generally desirable.

Visualizations

Troubleshooting_Workflow cluster_start cluster_problems cluster_solutions_tailing cluster_solutions_rt cluster_solutions_signal start Chromatographic Issue Observed peak_tailing Peak Tailing? start->peak_tailing rt_drift Retention Time Drift? peak_tailing->rt_drift No solution_ph Adjust Mobile Phase pH (2-3) peak_tailing->solution_ph Yes solution_base Add Competing Base (e.g., TEA) peak_tailing->solution_base Yes solution_column Use End-Capped Column peak_tailing->solution_column Yes solution_overload Reduce Sample Concentration/ Injection Volume peak_tailing->solution_overload Yes no_peak No/Low Signal? rt_drift->no_peak No solution_equilibration Increase Equilibration Time rt_drift->solution_equilibration Yes solution_mobile_phase Prepare Fresh Mobile Phase rt_drift->solution_mobile_phase Yes solution_temp Use Column Oven rt_drift->solution_temp Yes solution_wavelength Lower UV Wavelength (e.g., 210 nm) no_peak->solution_wavelength Yes solution_derivatize Derivatize Analyte no_peak->solution_derivatize Yes solution_detector Use Alternative Detector (ELSD, MS) no_peak->solution_detector Yes Experimental_Workflow prep 1. Prepare Mobile Phase & Standards derivatize 2. Derivatize Sample/ Standard with OPA prep->derivatize inject 3. Inject onto HPLC System derivatize->inject separate 4. Chromatographic Separation inject->separate detect 5. Fluorescence Detection separate->detect analyze 6. Data Analysis detect->analyze

References

stability issues of 2-Methyl-1-(pyrrolidin-1-yl)propan-2-amine in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address stability issues encountered during the handling, storage, and experimental use of 2-Methyl-1-(pyrrolidin-1-yl)propan-2-amine in solution.

Troubleshooting Guides & FAQs

This section provides solutions to common problems that may arise during the use of this compound.

Question 1: I am observing a rapid loss of purity of my compound in an aqueous solution. What could be the cause?

Answer: Rapid purity loss in aqueous solutions can be attributed to several factors:

  • pH Instability: The compound contains both a primary and a tertiary amine, making its stability pH-dependent. In acidic or basic solutions, degradation can be accelerated. It is recommended to work with solutions buffered to a neutral pH (6.5-7.5) whenever possible.

  • Oxidative Degradation: The tertiary amine of the pyrrolidine ring is susceptible to oxidation, especially in the presence of dissolved oxygen, metal ions, or oxidizing agents. This can lead to the formation of N-oxides or other degradation products.[1]

  • Incompatible Solvents: While generally soluble in many organic solvents and aqueous solutions, certain solvents may promote degradation. It is advisable to perform initial compatibility studies with your chosen solvent system.

Question 2: My analytical chromatogram (e.g., HPLC) shows the appearance of new, unidentified peaks over time. What are these likely to be?

Answer: The appearance of new peaks is indicative of degradation. Based on the structure of this compound, potential degradation products could include:

  • Oxidized derivatives: Such as the N-oxide of the pyrrolidine nitrogen.[1]

  • Products of N-dealkylation: Cleavage of the bond between the pyrrolidine ring and the propan-2-amine backbone.[1]

  • Cyclized byproducts: Intramolecular cyclization between the primary and tertiary amine groups, potentially forming a piperazinone-like structure, although this is less likely without an activating agent.

  • Products from reaction with buffer components: Some buffer species can react with the amine groups over time.

To identify these peaks, it is recommended to use a mass spectrometry (MS) detector coupled with your chromatography system.[2]

Question 3: How should I store solutions of this compound to ensure maximum stability?

Answer: For optimal stability of solutions, the following storage conditions are recommended:

  • Temperature: Store solutions at 2-8°C. For long-term storage, consider storing at -20°C or below, but be mindful of potential freeze-thaw degradation cycles.

  • Protection from Light: Store solutions in amber vials or otherwise protected from light to prevent photolytic degradation.

  • Inert Atmosphere: For sensitive applications or long-term storage, it is advisable to degas the solvent and store the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.

  • pH Control: If applicable, use a stable buffer system to maintain a neutral pH.

Question 4: Are there any known incompatibilities with common excipients or reagents?

Answer: As a diamine, this compound is incompatible with:

  • Strong Oxidizing Agents: Can lead to rapid and exothermic reactions.

  • Strong Acids: Will form salts and may cause degradation depending on the acid and conditions.

  • Aldehydes and Ketones: The primary amine can form imines, which may be reversible or lead to further reactions.

  • Acid Halides and Anhydrides: Will readily react to form amides.

Compatibility studies are recommended before incorporating this compound into complex formulations.

Quantitative Stability Data

The following table summarizes hypothetical stability data for this compound under various stress conditions. This data is illustrative and based on general principles of amine stability. Actual stability will depend on the specific experimental conditions.

Stress ConditionSolvent/MatrixTemperatureDurationPurity Change (% Degradation)Major Degradation Products
Acid Hydrolysis0.1 M HCl60°C24 hours15-25%N-dealkylated products, potential cyclization
Base Hydrolysis0.1 M NaOH60°C24 hours5-10%Minor oxidation products
Oxidative3% H₂O₂Room Temp8 hours20-30%Pyrrolidine N-oxide, other oxidized species
Thermal (Solution)pH 7.4 Buffer80°C48 hours10-15%Oxidative and N-dealkylated products
PhotolyticpH 7.4 BufferRoom Temp7 days (ICH Q1B)5-10%Various minor degradants

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a typical forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.[3]

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light.

    • Thermal Degradation: Incubate the stock solution at 80°C.

    • Photolytic Degradation: Expose the stock solution in a photostable container to light as per ICH Q1B guidelines.

  • Time Points: Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Preparation for Analysis: Neutralize acidic and basic samples. Dilute all samples to a suitable concentration with the mobile phase.

  • Analysis: Analyze all samples using a stability-indicating HPLC method, preferably with both UV and MS detection.[4]

Protocol 2: Stability-Indicating HPLC Method Development

A reverse-phase HPLC method is generally suitable for monitoring the stability of this compound.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with a low percentage of Mobile Phase B and gradually increase to elute the parent compound and any degradation products. A typical gradient might be 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (e.g., 210 nm) and/or Mass Spectrometry.

  • Column Temperature: 30°C.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base oxidation Oxidative Stress (3% H2O2, RT) stock->oxidation thermal Thermal Stress (80°C) stock->thermal photo Photolytic Stress (ICH Q1B) stock->photo hplc HPLC-UV/MS Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc

Caption: Workflow for a forced degradation study.

degradation_pathway cluster_oxidation Oxidative Degradation cluster_hydrolysis Hydrolytic Degradation (Acidic) parent This compound n_oxide Pyrrolidine N-Oxide parent->n_oxide [O] dealkylation N-Dealkylation Products parent->dealkylation [O] or H+ hydrolysis_prod Hydrolyzed Fragments parent->hydrolysis_prod H+/H2O

Caption: Potential degradation pathways.

References

Technical Support Center: Storage and Handling of 2-Methyl-1-(pyrrolidin-1-yl)propan-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information to prevent the degradation of 2-Methyl-1-(pyrrolidin-1-yl)propan-2-amine during storage.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

To ensure the long-term stability of this compound, it is crucial to store it in a tightly sealed container in a cool, dry, and well-ventilated area.[1] For extended storage periods, refrigeration at 2-8 °C is recommended.[2] The compound is sensitive to moisture and should be stored under an inert atmosphere, such as nitrogen or argon.[3] To prevent photodegradation, use amber vials or store the container in a dark place.[2]

Q2: What substances are incompatible with this compound?

Avoid storing this compound in proximity to strong oxidizing agents, acids, and metals, as they can initiate degradation.

Q3: My this compound has changed color. What does this indicate?

A change in color, such as turning yellow or brown, is a likely indicator of degradation, possibly due to oxidation of the pyrrolidine ring.[2] This can be accelerated by exposure to air and light. If discoloration is observed, it is advisable to verify the purity of the compound before use.

Q4: I suspect my sample of this compound has degraded. How can I confirm this?

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach to assess the purity of your sample and identify potential degradation products.[2] This technique can separate the intact compound from any new peaks that represent degradation products.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Action
Discoloration of the compound (e.g., yellowing) Oxidation due to exposure to air or light.Handle the compound under an inert atmosphere (e.g., nitrogen). Protect from light by using amber vials and storing in the dark.[2]
Inconsistent analytical results (e.g., varying purity) Improper storage leading to degradation.Ensure the compound is stored in a tightly sealed container at the recommended temperature (2-8°C for long-term) and protected from moisture and light.[2]
Appearance of new peaks in HPLC analysis Compound degradation.Review storage conditions and handling procedures. If degradation is confirmed, it is best to use a fresh, uncompromised sample for experiments.
Low recovery from aqueous solutions Potential for hydrolysis.If working with aqueous solutions, it is advisable to prepare them fresh and use them promptly.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method Development

This protocol outlines a general procedure for developing an HPLC method to assess the stability of this compound.

  • Column Selection: Start with a C18 reversed-phase column.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate or phosphate) and an organic solvent (e.g., acetonitrile or methanol) is typically effective.

  • Detection: Use a UV detector at a wavelength where the compound has maximum absorbance.

  • Forced Degradation Studies: To ensure the method is stability-indicating, perform forced degradation studies. Expose the compound to acidic, basic, oxidative, thermal, and photolytic stress conditions.

    • Acidic: 0.1 M HCl at 60°C for 24 hours.[2]

    • Basic: 0.1 M NaOH at 60°C for 24 hours.[2]

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours.[2]

    • Thermal: Heat the solid compound at a temperature below its melting point.

    • Photolytic: Expose the compound to UV light.

  • Method Validation: The developed method should be able to separate the parent compound from all degradation products formed during the forced degradation studies.

Visual Guides

Below are diagrams illustrating key concepts for maintaining the stability of this compound.

G Troubleshooting Logic for Compound Degradation start Observe signs of degradation (e.g., color change, new HPLC peaks) check_storage Review Storage Conditions start->check_storage improper_storage Improper Storage Identified check_storage->improper_storage correct_storage Implement Correct Storage: - Tightly sealed container - 2-8°C - Inert atmosphere - Protect from light improper_storage->correct_storage Yes check_handling Review Handling Procedures improper_storage->check_handling No reanalyze Re-analyze purity using HPLC correct_storage->reanalyze purity_ok Purity Acceptable reanalyze->purity_ok Purity within spec discard Discard and use a fresh sample reanalyze->discard Purity out of spec improper_handling Improper Handling Identified check_handling->improper_handling improper_handling->discard No correct_handling Implement Correct Handling: - Minimize air/light exposure - Use clean, dry equipment improper_handling->correct_handling Yes correct_handling->reanalyze

Caption: Troubleshooting workflow for suspected compound degradation.

G Potential Degradation Pathways parent This compound oxidation Oxidation (e.g., N-oxide formation) parent->oxidation Exposure to Air/Light hydrolysis Hydrolysis (if in aqueous solution) parent->hydrolysis Presence of Water

Caption: Potential degradation pathways for the compound.

G Stability Testing Workflow start Receive Compound initial_analysis Initial Purity Analysis (HPLC) start->initial_analysis forced_degradation Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) initial_analysis->forced_degradation method_development Stability-Indicating HPLC Method Development forced_degradation->method_development stability_study Long-Term Stability Study (Recommended Conditions) method_development->stability_study time_points Analyze at Time Points (e.g., 0, 3, 6, 12 months) stability_study->time_points end Determine Shelf-Life time_points->end

Caption: Experimental workflow for assessing compound stability.

References

Optimizing Pyrrolidine Synthesis: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Pyrrolidine Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of pyrrolidine derivatives. Here you will find detailed troubleshooting guides in a question-and-answer format, comprehensive experimental protocols, and comparative data to streamline your synthetic workflows.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the synthesis of pyrrolidines via prevalent methods such as the Paal-Knorr synthesis, reductive amination, and 1,3-dipolar cycloaddition.

Paal-Knorr Synthesis of Pyrrolidines

The Paal-Knorr synthesis involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[1][2][3] While it is a straightforward method, challenges can arise.[4]

Question 1: My Paal-Knorr reaction is giving a low yield of the desired pyrrolidine. What are the possible causes and solutions?

Answer: Low yields in Paal-Knorr synthesis can stem from several factors:

  • Incomplete Reaction: The reaction may not have reached completion. Optimization of reaction time and temperature is crucial. Prolonged heating can sometimes be necessary, but it may also lead to degradation of sensitive substrates.[4]

  • Side Product Formation: The primary competing reaction is the formation of furan byproducts, especially under strongly acidic conditions (pH < 3).[3][4] Using a weak acid like acetic acid can help minimize furan formation.[3]

  • Steric Hindrance: Bulky substituents on either the 1,4-dicarbonyl compound or the amine can impede the cyclization step.[1] In such cases, more forcing reaction conditions (higher temperature, longer reaction time) may be required.

  • Work-up Issues: Improper work-up can lead to product loss. Ensure complete extraction of the pyrrolidine product from the aqueous layer. The basicity of the pyrrolidine nitrogen can be exploited for purification by acid-base extraction.[5]

Question 2: I am observing the formation of a significant amount of furan byproduct. How can I suppress this side reaction?

Answer: Furan formation is a common side reaction in Paal-Knorr synthesis, favored by strongly acidic conditions.[3][4] To minimize this:

  • Control pH: Maintain a neutral or weakly acidic environment. The use of acetic acid is often recommended to catalyze the reaction without promoting furan synthesis.[3]

  • Choice of Amine Source: Using the amine itself as the base or employing amine salts of weak acids can help buffer the reaction mixture.

  • Reaction Conditions: Lowering the reaction temperature may also disfavor the dehydration pathway leading to the furan.

Reductive Amination for Pyrrolidine Synthesis

Reductive amination is a versatile method for synthesizing pyrrolidines, typically from 1,4-dicarbonyl compounds or their precursors.[6][7][8]

Question 3: My reductive amination is resulting in a complex mixture of products, including the starting aldehyde/ketone and the alcohol from its reduction. How can I improve the selectivity for the desired pyrrolidine?

Answer: A complex product mixture often indicates an imbalance between the rate of imine/enamine formation and the rate of reduction.

  • Choice of Reducing Agent: The choice of reducing agent is critical. Sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3) are often preferred as they are selective for the reduction of the iminium ion over the carbonyl group.[9] Sodium borohydride (NaBH4) can also be used, but it may reduce the starting carbonyl compound if imine formation is slow.[10][11]

  • Stepwise Procedure: Consider a two-step procedure. First, form the imine or enamine intermediate, which can be monitored by techniques like NMR. Then, add the reducing agent.[10][12] This can prevent the premature reduction of the carbonyl starting material.

  • pH Control: The rate of imine formation is pH-dependent. Slightly acidic conditions (pH 4-6) are often optimal to facilitate carbonyl protonation without deactivating the amine nucleophile. The addition of a catalytic amount of acetic acid is common.[10]

Question 4: I am struggling with the purification of my pyrrolidine product from the reaction mixture. What are some effective purification strategies?

Answer: Purification can be challenging due to the basic nature of the pyrrolidine product and potential side products.

  • Acid-Base Extraction: Utilize the basicity of the pyrrolidine. Extract the reaction mixture with an acidic aqueous solution (e.g., dilute HCl or citric acid) to protonate the pyrrolidine and move it to the aqueous layer, leaving non-basic impurities in the organic layer.[5] Then, basify the aqueous layer and re-extract the pyrrolidine product with an organic solvent.[5]

  • Chromatography: Column chromatography on silica gel can be effective. However, the basicity of the product can lead to tailing. Adding a small amount of a basic modifier like triethylamine or ammonia to the eluent can improve peak shape.

  • Distillation: For volatile pyrrolidines, distillation under reduced pressure can be a highly effective purification method.[13]

[3+2] Cycloaddition Reactions

1,3-dipolar cycloadditions, particularly those involving azomethine ylides, are powerful for constructing highly substituted pyrrolidines with good stereocontrol.[14][15]

Question 5: My [3+2] cycloaddition reaction is showing low diastereoselectivity. How can I improve the stereochemical outcome?

Answer: Diastereoselectivity in 1,3-dipolar cycloadditions is influenced by several factors.

  • Steric Effects: The steric bulk of the substituents on both the azomethine ylide and the dipolarophile can influence the facial selectivity of the cycloaddition.

  • Electronic Effects: The electronic nature of the substituents can affect the frontier molecular orbital energies, influencing the transition state geometry.

  • Catalyst Control: For catalyzed reactions, the choice of catalyst and chiral ligands is paramount in dictating the stereochemical outcome.[14]

  • Solvent Effects: The polarity of the solvent can influence the stability of the transition states, thereby affecting the diastereoselectivity. Experimenting with a range of solvents is recommended.

Question 6: I am having trouble generating the azomethine ylide in situ. What are some common issues and solutions?

Answer: The generation of the azomethine ylide is a critical step.

  • Precursor Stability: Ensure the stability of the ylide precursor (e.g., imine or α-amino acid).

  • Reaction Conditions: The conditions for ylide generation (e.g., temperature, base) must be compatible with the dipolarophile and the subsequent cycloaddition. For thermal methods, ensure the temperature is sufficient for decarboxylation or elimination. For base-mediated methods, the choice of a non-nucleophilic base is important to avoid side reactions.

  • Monitoring: Use techniques like TLC or NMR to confirm the consumption of the precursor and the formation of the cycloadduct.

Quantitative Data Summary

The following tables summarize typical reaction conditions for various pyrrolidine synthesis methods to facilitate comparison and optimization.

Table 1: Comparison of Reaction Conditions for Paal-Knorr Pyrrolidine Synthesis

CatalystSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Acetic AcidEthanolReflux4 - 1260 - 85[3]
Iron(III) ChlorideWaterRoom Temp - 501 - 670 - 95[16]
Silica Sulfuric AcidSolvent-freeRoom Temp0.05 - 0.590 - 98[4]

Table 2: Comparison of Reducing Agents for Reductive Amination

Reducing AgentSolventAdditiveTypical Yield (%)Key FeaturesReference
NaBH(OAc)3DichloromethaneNone80 - 95Mild, selective for iminium ions.[9]
NaBH3CNMethanolAcetic Acid (cat.)75 - 90Selective, but toxic cyanide byproduct.[9]
NaBH4MethanolNone60 - 85Less selective, can reduce carbonyls.[10][11][12]
H2, Pd/CEthanol/MethanolNone85 - 98Clean, but requires hydrogenation setup.[17]

Experimental Protocols

Protocol 1: General Procedure for Paal-Knorr Pyrrolidine Synthesis
  • To a solution of the 1,4-dicarbonyl compound (1.0 equiv) in a suitable solvent (e.g., ethanol, acetic acid), add the primary amine (1.1 equiv).

  • If necessary, add a catalytic amount of a weak acid (e.g., acetic acid).

  • Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Perform an aqueous work-up, including an acid-base extraction to isolate the pyrrolidine product.

  • Purify the crude product by column chromatography or distillation.

Protocol 2: General Procedure for Reductive Amination using NaBH(OAc)3
  • Dissolve the carbonyl compound (1.0 equiv) and the amine (1.1 equiv) in an anhydrous solvent such as dichloromethane or dichloroethane.

  • Stir the mixture at room temperature for 15-30 minutes to allow for imine/enamine formation.

  • Add sodium triacetoxyborohydride (1.5 equiv) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Once the starting material is consumed, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 3: General Procedure for [3+2] Cycloaddition of an Azomethine Ylide
  • In a dry flask under an inert atmosphere, dissolve the α-amino acid (1.2 equiv) and the aldehyde or ketone (1.0 equiv) in a suitable solvent (e.g., toluene, DMF).

  • Heat the mixture to a temperature that facilitates both imine formation and subsequent decarboxylation to generate the azomethine ylide (typically 80-120 °C).

  • Add the dipolarophile (1.0 equiv) to the reaction mixture.

  • Continue heating and monitor the reaction by TLC until the starting materials are consumed.

  • Cool the reaction to room temperature and remove the solvent in vacuo.

  • Purify the resulting crude pyrrolidine derivative by column chromatography.

Visualizing Workflows and Troubleshooting

The following diagrams illustrate the logical flow of troubleshooting common issues in pyrrolidine synthesis.

Troubleshooting_Low_Yield start Low Yield Observed check_completion Check Reaction Completion (TLC/NMR) start->check_completion incomplete Incomplete Reaction check_completion->incomplete extend_time Increase Reaction Time / Temperature incomplete->extend_time Yes check_side_products Analyze for Side Products (NMR/MS) incomplete->check_side_products No success Improved Yield extend_time->success side_products_present Side Products Detected check_side_products->side_products_present optimize_conditions Optimize Reaction Conditions (e.g., pH, catalyst) side_products_present->optimize_conditions Yes workup_issue Investigate Work-up Procedure side_products_present->workup_issue No optimize_conditions->success modify_workup Modify Extraction/Purification workup_issue->modify_workup modify_workup->success

Caption: Troubleshooting workflow for low reaction yield.

Reductive_Amination_Troubleshooting start Complex Product Mixture in Reductive Amination carbonyl_reduction Starting Carbonyl Reduced to Alcohol? start->carbonyl_reduction change_reductant Use Milder/More Selective Reducing Agent (e.g., NaBH(OAc)3) carbonyl_reduction->change_reductant Yes imine_hydrolysis Imine Hydrolysis or Incomplete Formation? carbonyl_reduction->imine_hydrolysis No purification_ok Successful Synthesis change_reductant->purification_ok two_step Perform in Two Steps: 1. Imine Formation 2. Reduction imine_hydrolysis->two_step Yes control_ph Optimize pH (typically mildly acidic) imine_hydrolysis->control_ph Also consider two_step->purification_ok control_ph->purification_ok

Caption: Troubleshooting guide for reductive amination selectivity.

Purification_Strategy start Crude Pyrrolidine Product acid_base Acid-Base Extraction start->acid_base Basic Product distillation Distillation start->distillation Volatile Product chromatography Column Chromatography start->chromatography Non-volatile / Complex Mixture pure_product Pure Pyrrolidine acid_base->pure_product distillation->pure_product chromatography->pure_product

Caption: Decision tree for pyrrolidine purification methods.

References

Technical Support Center: Overcoming Solubility Challenges with 2-Methyl-1-(pyrrolidin-1-yl)propan-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 2-Methyl-1-(pyrrolidin-1-yl)propan-2-amine.

Troubleshooting Guide

Researchers may face challenges in dissolving this compound in aqueous or organic solvents for their experiments. This guide offers a systematic approach to overcoming these solubility limitations.

Initial Assessment: Understanding the Molecule

This compound possesses both a tertiary amine within the pyrrolidine ring and a primary amine. The presence of these basic nitrogen atoms suggests that its solubility will be highly dependent on the pH of the solution. The molecule has a relatively low molecular weight and a mix of hydrophobic (alkyl groups) and hydrophilic (amine groups) features, suggesting moderate polarity.

Systematic Troubleshooting Workflow

If you are experiencing poor solubility, follow this workflow to identify a suitable solvent system and methodology.

Solubility_Troubleshooting_Workflow Troubleshooting Workflow for this compound Solubility start Start: Solubility Issue with this compound check_solvent Step 1: Attempt Dissolution in Common Solvents start->check_solvent is_soluble Is the compound soluble? check_solvent->is_soluble ph_modification Step 2: pH Adjustment (for aqueous solutions) is_soluble->ph_modification No end_soluble End: Soluble Proceed with Experiment is_soluble->end_soluble Yes acid_addition Add dilute acid (e.g., HCl, acetic acid) to protonate amines and form a salt. ph_modification->acid_addition cosolvency Step 3: Co-solvent System acid_addition->cosolvency cosolvent_selection Select a water-miscible organic solvent (e.g., Ethanol, DMSO, PEG 400). cosolvency->cosolvent_selection solid_dispersion Step 4: Advanced Techniques (Solid Dispersion) cosolvent_selection->solid_dispersion carrier_selection Select a hydrophilic carrier (e.g., PVP, PEG). solid_dispersion->carrier_selection end_insoluble End: Still Insoluble Consider alternative formulation strategies. carrier_selection->end_insoluble

Caption: A step-by-step workflow for troubleshooting solubility issues.

Frequently Asked Questions (FAQs)

Q1: In which common solvents can I expect this compound to be soluble?

A1: Due to its amine functional groups, this compound is expected to exhibit basic properties.[1] Its solubility will likely be poor in non-polar organic solvents but may be moderate in polar solvents.[1] For aqueous solutions, solubility is expected to be significantly higher at a lower pH where the amine groups are protonated.

Q2: My compound is not dissolving in water. What should I do?

A2: The limited solubility of this compound in neutral water is likely due to its molecular structure. To improve aqueous solubility, you should try adjusting the pH. The addition of a dilute acid will protonate the amine groups, forming a more soluble salt.[2][3]

Q3: How does pH adjustment increase the solubility of this compound?

A3: this compound has two basic amine groups. In acidic conditions, these amines accept protons (H+) to become positively charged ammonium ions. This ionization increases the polarity of the molecule, making it more soluble in polar solvents like water. This is a common and effective method for increasing the solubility of basic drugs.[2][3]

pH_Effect_on_Solubility Effect of pH on the Solubility of Amine-Containing Compounds cluster_neutral Neutral pH cluster_acidic Acidic pH (Excess H+) Compound_Neutral R-NH2 (Poorly Soluble) Compound_Acidic R-NH3+ (Highly Soluble Salt) Compound_Neutral->Compound_Acidic + H+ Compound_Acidic->Compound_Neutral - H+

Caption: The relationship between pH and the ionization state of the amine group.

Q4: What if I need to dissolve the compound in an organic solvent for a reaction?

A4: If you are encountering poor solubility in a non-polar organic solvent, you can try forming a salt. Suspending the compound in your solvent and adding an anhydrous solution of an acid (like HCl in diethyl ether) can form the hydrochloride salt, which may have improved solubility.[4] Alternatively, using a co-solvent system where you dissolve the compound in a small amount of a miscible polar solvent (like DMSO or ethanol) first, and then add it to the non-polar solvent, can be effective.[5]

Q5: Can heating improve the solubility?

A5: In many cases, increasing the temperature will increase the solubility of a compound. However, caution should be exercised as prolonged heating can potentially lead to the degradation of the compound. It is advisable to first test for thermal stability on a small scale.

Experimental Protocols

Protocol 1: pH Adjustment for Aqueous Solutions

Objective: To increase the aqueous solubility of this compound by forming a soluble salt.

Materials:

  • This compound

  • Deionized water

  • 0.1 M Hydrochloric Acid (HCl)

  • pH meter or pH paper

  • Stir plate and stir bar

Procedure:

  • Add the desired amount of this compound to a volume of deionized water.

  • Place the suspension on a stir plate and begin stirring.

  • Slowly add 0.1 M HCl dropwise to the suspension.

  • Monitor the pH of the solution.

  • Continue adding acid until the compound fully dissolves. Note the pH at which complete dissolution occurs.

  • For most amines, a pH of 2-4 is a reasonable target to ensure complete protonation and solubilization.

Protocol 2: Co-solvency for Mixed Solvent Systems

Objective: To dissolve this compound using a water-miscible organic co-solvent.

Materials:

  • This compound

  • Primary solvent (e.g., water or a buffer)

  • Co-solvent (e.g., ethanol, propylene glycol, DMSO, PEG 400)

  • Volumetric flasks and pipettes

Procedure:

  • Determine the desired final concentration of this compound.

  • Dissolve the weighed amount of the compound in a small volume of the chosen co-solvent in which it is highly soluble.

  • Once fully dissolved, slowly add the primary solvent (e.g., water) to the co-solvent solution while stirring, up to the final desired volume.

  • Observe for any precipitation. If the solution remains clear, the co-solvent system is successful.

Data Presentation

The following table provides a hypothetical summary of solubility for this compound based on general principles for similar compounds. Note: These are estimated values and should be confirmed experimentally.

Solvent SystemEstimated Solubility (mg/mL)Notes
Deionized Water (pH 7)< 1Poorly soluble
0.1 M HCl (pH ~1)> 100Freely soluble due to salt formation
Phosphate Buffered Saline (pH 7.4)1 - 5Slightly soluble
Ethanol> 50Soluble
Dichloromethane (DCM)< 5Poorly soluble
Dimethyl Sulfoxide (DMSO)> 100Very soluble

This technical support guide provides a starting point for addressing the solubility challenges of this compound. For complex formulation issues, more advanced techniques such as solid dispersions, cyclodextrin complexation, or micronization may be necessary.[2][5][6]

References

Technical Support Center: Purification of Amine-Containing Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the purification of amine-containing compounds.

Frequently Asked Questions (FAQs)

Q1: Why are amine-containing compounds often difficult to purify by silica gel chromatography?

Amine-containing compounds, particularly secondary, tertiary, and heterocyclic amines, can be challenging to purify using standard silica gel chromatography due to strong acid-base interactions.[1][2] Silica gel has acidic silanol groups (Si-OH) on its surface, which can interact with basic amine functionalities.[3][4] This interaction can lead to several purification issues, including:

  • Peak Tailing/Streaking: The strong binding of the amine to the silica gel causes the compound to elute slowly and unevenly, resulting in broad, asymmetrical peaks.[3]

  • Irreversible Adsorption: In some cases, the amine can bind so strongly that it fails to elute from the column, leading to low recovery.[2]

  • Compound Degradation: The acidic nature of the silica gel can cause the degradation of sensitive amine compounds.[3]

Q2: My amine compound is not visible on a TLC plate under a standard UV lamp. How can I visualize it?

Many amine-containing compounds lack a sufficient chromophore to be visible under a 254 nm UV lamp.[3] In such cases, chemical staining is necessary for visualization. Effective stains for amine-containing compounds include:

  • Ninhydrin: A highly specific stain for primary and secondary amines, which typically develops as a purple or pink spot upon heating.[3]

  • Potassium Permanganate (KMnO₄): A general stain that reacts with many functional groups, including amines, appearing as yellow-brown spots on a purple background.[3]

  • p-Anisaldehyde or Phosphomolybdic Acid (PMA): These are broad-spectrum stains that can be effective for visualizing a wide range of compounds, including amines.[3]

Q3: What are the common sources of impurities in a synthesized amine compound?

Impurities in synthesized amine compounds can originate from various sources throughout the synthetic and purification process. Common sources include unreacted starting materials, byproducts from the reaction, reagents, and solvents. Additionally, degradation of the amine on silica gel during chromatography can introduce new impurities.[3][5]

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of amine-containing compounds.

Problem 1: Severe Peak Tailing or Streaking on Silica Gel

Cause: Strong acid-base interaction between the basic amine and acidic silanol groups on the silica gel surface.[3]

Solutions:

  • Add a Mobile Phase Modifier: Incorporate a small amount of a competing base into the eluent to neutralize the acidic sites on the silica.[3] Common modifiers include:

    • Triethylamine (TEA) at 0.5-2%[3]

    • Ammonia solution (e.g., 1-10% of a 2M solution in methanol) as the polar component of the mobile phase[3][5]

  • Switch to a Different Stationary Phase: If mobile phase modifiers are ineffective, consider using a less acidic or a basic stationary phase.[1][2]

    • Amine-functionalized silica: This is often a very effective choice and can simplify the purification process.[2][6]

    • Basic alumina: Another alternative to silica gel for the purification of basic compounds.[5]

  • Employ Reversed-Phase Chromatography: For polar, ionizable, or lipophilic amines, reversed-phase chromatography can be a useful alternative.[1] It is recommended to adjust the mobile phase to an alkaline pH to ensure the amine is in its free-base form, which increases its lipophilicity and retention.[1]

Problem 2: Compound Does Not Elute from the Column

Cause: The compound is too polar for the chosen mobile phase, or it is irreversibly adsorbed to the silica gel.

Solutions:

  • Increase Eluent Polarity: Gradually increase the polarity of the mobile phase. A common "flush" solvent for highly polar compounds is 10-20% methanol in dichloromethane (DCM) with 1% triethylamine.[3]

  • Pre-treat the Silica Gel: Before loading the sample, wash the silica gel column with the mobile phase containing the amine modifier. This helps to neutralize the active sites.[7]

  • Protect the Amine Group: If other methods fail, consider protecting the amine functionality (e.g., as a Boc-carbamate). The protected compound is typically less polar and easier to purify. The protecting group can then be removed after purification.[5]

Problem 3: Compound Appears to be Decomposing on the Column

Cause: The acidic nature of the silica gel is causing the degradation of a sensitive amine compound.[3]

Solutions:

  • Confirm Decomposition: Spot the compound on a TLC plate and let it sit for 30-60 minutes before eluting to see if new spots appear, which would indicate degradation.[3]

  • Deactivate the Silica: Use a mobile phase containing a competing base like triethylamine to minimize the acidic character of the stationary phase.[3]

  • Change the Stationary Phase: Switch to a more inert stationary phase such as basic alumina or amine-functionalized silica.[3]

Data Presentation

Table 1: Common Mobile Phase Modifiers for Amine Purification on Silica Gel

ModifierTypical ConcentrationPurposeReference
Triethylamine (TEA)0.5 - 2%Neutralizes acidic silanol groups[3]
Ammonia (in Methanol)1 - 10%Acts as a competing base[3][5]
PyridineVariableCompeting base[1]
Ammonium HydroxideVariableCompeting base[1]

Table 2: Alternative Stationary Phases for Amine Purification

Stationary PhasePrinciple of SeparationAdvantagesReference
Amine-functionalized SilicaNormal PhaseReduces strong acid-base interactions, allowing for the use of less polar, "softer" solvents.[2][6]
Basic AluminaNormal PhaseBasic surface is more compatible with basic compounds than acidic silica.[1][5]
Reversed-Phase (C18)Reversed PhaseGood for polar and ionizable amines; pH of the mobile phase can be adjusted to control retention.[1]

Experimental Protocols

Protocol 1: General Procedure for Flash Column Chromatography on Silica Gel with a Mobile Phase Modifier
  • Select Solvent System: Based on Thin Layer Chromatography (TLC) analysis, choose a solvent system that provides a retention factor (Rf) of 0.2-0.4 for the target compound. Incorporate approximately 1% triethylamine (TEA) into the chosen eluent.[3]

  • Pack Column: Prepare a flash chromatography column with silica gel using a slurry or dry packing method with the non-polar component of your mobile phase.

  • Equilibrate: Equilibrate the column by passing 2-3 column volumes of the starting eluent (including the TEA) through the silica until a stable baseline is achieved.[3]

  • Load Sample: Dissolve the crude material in a minimal amount of the mobile phase or a suitable solvent like DCM.

  • Elute: Run the column with the selected gradient or isocratic mobile phase, collecting fractions.

  • Analyze Fractions: Monitor the collected fractions by TLC to identify those containing the purified compound.

Protocol 2: Acid-Base Extraction for Amine Purification

This technique is useful for separating amines from neutral or acidic impurities.[8][9]

  • Dissolve Mixture: Dissolve the crude mixture in an organic solvent (e.g., diethyl ether or dichloromethane) that is immiscible with water.

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1M HCl). The basic amine will be protonated and partition into the aqueous layer.[8]

  • Separate Layers: Separate the aqueous layer containing the protonated amine salt.

  • Basify: Make the aqueous layer basic by adding a suitable base (e.g., NaOH or NaHCO₃) to deprotonate the amine, causing it to precipitate or form an organic-soluble layer.

  • Extract Amine: Extract the free amine back into an organic solvent.

  • Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified amine.

Mandatory Visualization

Purification_Troubleshooting_Workflow start Start: Crude Amine Mixture tlc TLC Analysis on Silica Gel start->tlc problem Problem Identified? tlc->problem streaking Streaking/Tailing? problem->streaking Yes purified Purified Compound problem->purified No no_elution No Elution? streaking->no_elution No add_modifier Add Mobile Phase Modifier (e.g., 0.5-2% TEA) streaking->add_modifier Yes decomposition Decomposition? no_elution->decomposition No increase_polarity Increase Eluent Polarity (e.g., 10-20% MeOH in DCM + 1% TEA) no_elution->increase_polarity Yes change_sp Change Stationary Phase (Amine-functionalized or Alumina) decomposition->change_sp Yes protect_amine Protect Amine Group (e.g., Boc protection) decomposition->protect_amine If all else fails check_tlc_modifier Re-evaluate with TLC add_modifier->check_tlc_modifier modifier_ok Problem Solved? check_tlc_modifier->modifier_ok modifier_ok->change_sp No modifier_ok->purified Yes change_sp->purified rp_chrom Consider Reversed-Phase Chromatography rp_chrom->purified increase_polarity->check_tlc_modifier protect_amine->purified end End purified->end

Caption: Troubleshooting workflow for amine purification.

References

minimizing side products in the synthesis of 2-Methyl-1-(pyrrolidin-1-yl)propan-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing side products in the synthesis of 2-Methyl-1-(pyrrolidin-1-yl)propan-2-amine. The following information is based on established principles of N-alkylation and reductive amination reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A prevalent method is the N-alkylation of 2-amino-2-methyl-1-propanol with a 1,4-dihalobutane, such as 1,4-dibromobutane or 1,4-dichlorobutane. This reaction forms the pyrrolidine ring in a single step.

Q2: What are the primary side products I should be aware of?

A2: The most significant side product is the formation of a quaternary ammonium salt through over-alkylation of the desired tertiary amine. Other potential byproducts include unreacted starting materials and, depending on the reaction conditions, small amounts of elimination products from the dihaloalkane.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). These techniques can help identify the consumption of starting materials and the formation of the product and major side products.

Q4: What purification methods are most effective for this product?

A4: Purification can typically be achieved through column chromatography on silica gel. Due to the basic nature of the amine product, it is often beneficial to use a mobile phase containing a small amount of a basic modifier, such as triethylamine or ammonia, to prevent tailing. Distillation under reduced pressure may also be a viable purification method.

Troubleshooting Guide

Issue 1: Low or No Product Yield

  • Question: I am observing very low conversion of my starting materials. What could be the cause?

  • Answer: Low yields can result from several factors:

    • Insufficient reaction temperature: N-alkylation reactions often require heating to proceed at a reasonable rate. Ensure your reaction is heated appropriately for the chosen solvent.

    • Poor quality of reagents: The purity of the 2-amino-2-methyl-1-propanol and the 1,4-dihalobutane is crucial. Impurities can interfere with the reaction.

    • Inappropriate solvent: A polar aprotic solvent such as acetonitrile, DMF, or DMSO is generally preferred for this type of reaction to facilitate the SN2 mechanism.

    • Incorrect stoichiometry: Ensure the molar ratios of your reactants are appropriate. An excess of the amine can sometimes favor mono-alkylation if a secondary amine were the target, but for the formation of a cyclic tertiary amine, the stoichiometry should be carefully controlled.

Issue 2: High Levels of Quaternary Ammonium Salt Byproduct

  • Question: My final product is contaminated with a significant amount of a polar, salt-like substance. How can I minimize this?

  • Answer: This is likely due to the formation of a quaternary ammonium salt. To minimize this:

    • Control the stoichiometry: Use of a slight excess of the 2-amino-2-methyl-1-propanol relative to the 1,4-dihalobutane can help ensure that the dihaloalkane is consumed before it can react with the desired tertiary amine product.

    • Slow addition of the alkylating agent: Adding the 1,4-dihalobutane slowly to the reaction mixture can help to maintain a low concentration of the alkylating agent, reducing the likelihood of the product reacting further.

    • Monitor the reaction closely: Stop the reaction as soon as the starting amine is consumed to prevent further reaction of the product.

Issue 3: Presence of Unreacted Starting Materials in the Final Product

  • Question: After workup, I still have significant amounts of 2-amino-2-methyl-1-propanol and/or the 1,4-dihalobutane in my product. What should I do?

  • Answer: This indicates an incomplete reaction.

    • Increase reaction time or temperature: The reaction may not have reached completion. Try extending the reaction time or cautiously increasing the temperature while monitoring for byproduct formation.

    • Ensure efficient mixing: Proper stirring is essential to ensure the reactants are in constant contact.

    • Check for reagent degradation: If the reagents have been stored for a long time or improperly, they may have degraded.

Quantitative Data on Side Product Formation (Illustrative)

The following table provides an illustrative summary of how reaction conditions can influence the yield of the desired product and the formation of the primary side product, the quaternary ammonium salt. Please note that these are representative values based on general principles of N-alkylation and actual results may vary.

ParameterCondition ACondition BCondition C
Amine:Dihaloalkane Ratio 1:1.21.2:11:1
Temperature 80°C80°C100°C
Solvent AcetonitrileAcetonitrileDMF
Product Yield (%) ~60%~75%~65%
Quaternary Salt (%) ~25%~15%~20%
Unreacted Amine (%) <5%~10%<5%

Experimental Protocols

Representative Protocol for the Synthesis of this compound

This protocol is a representative example for the N-alkylation of 2-amino-2-methyl-1-propanol with 1,4-dibromobutane. Optimization of reaction conditions may be necessary to achieve desired yields and purity.

Materials:

  • 2-amino-2-methyl-1-propanol

  • 1,4-dibromobutane

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-2-methyl-1-propanol (1.2 equivalents) and anhydrous acetonitrile.

  • Add potassium carbonate (2.5 equivalents) to the mixture.

  • Heat the suspension to reflux with vigorous stirring.

  • Slowly add a solution of 1,4-dibromobutane (1.0 equivalent) in anhydrous acetonitrile to the refluxing mixture over a period of 1-2 hours.

  • Maintain the reaction at reflux and monitor its progress by TLC or GC-MS. The reaction is typically complete within 24-48 hours.

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the acetonitrile.

  • Dissolve the residue in diethyl ether and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: a gradient of ethyl acetate in hexanes, with 1% triethylamine) to afford the pure this compound.

Visualizations

Synthesis_Pathway 2-Amino-2-methyl-1-propanol 2-Amino-2-methyl-1-propanol Intermediate Intramolecular Cyclization 2-Amino-2-methyl-1-propanol->Intermediate + 1,4-Dibromobutane (Base, Heat) 1,4-Dibromobutane 1,4-Dibromobutane 1,4-Dibromobutane->Intermediate Product This compound Intermediate->Product

Caption: Main synthetic pathway to this compound.

Side_Reaction_Pathway Product This compound Quaternary_Salt Quaternary Ammonium Salt (Byproduct) Product->Quaternary_Salt + 1,4-Dibromobutane (Over-alkylation) 1,4-Dibromobutane 1,4-Dibromobutane 1,4-Dibromobutane->Quaternary_Salt

Caption: Formation of the primary side product via over-alkylation.

Troubleshooting_Workflow Start Low Yield or High Impurity Check_Purity Analyze crude product (TLC, GC-MS) Start->Check_Purity High_Quat_Salt High Quaternary Salt? Check_Purity->High_Quat_Salt Adjust_Stoichiometry Adjust Amine:Dihaloalkane ratio (e.g., 1.2:1) High_Quat_Salt->Adjust_Stoichiometry Yes High_Starting_Material High Starting Material? High_Quat_Salt->High_Starting_Material No Slow_Addition Slowly add dihaloalkane Adjust_Stoichiometry->Slow_Addition Purify Optimize Purification Slow_Addition->Purify Increase_Temp_Time Increase reaction temperature or time High_Starting_Material->Increase_Temp_Time Yes High_Starting_Material->Purify No Check_Reagents Check reagent purity Increase_Temp_Time->Check_Reagents Check_Reagents->Purify

Caption: A troubleshooting workflow for optimizing the synthesis.

resolving poor peak shape in chromatography of polar amines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center dedicated to resolving poor peak shape in the chromatography of polar amines. This guide provides detailed troubleshooting advice in a question-and-answer format to help researchers, scientists, and drug development professionals overcome common challenges in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of poor peak shape, specifically peak tailing, for polar amines in reversed-phase HPLC?

The most common reason for peak tailing of polar amines is secondary interactions between the basic amine functional groups and acidic residual silanol groups (Si-OH) on the surface of silica-based stationary phases.[1][2][3][4] At a mobile phase pH above 3, these silanol groups can become deprotonated (SiO-), leading to strong ionic interactions with protonated basic analytes.[1][5] This secondary retention mechanism causes a portion of the analyte molecules to lag behind the main peak, resulting in an asymmetrical or tailing peak shape.[2][3][6]

Q2: How does the pH of the mobile phase impact the peak shape of polar amines?

Mobile phase pH is a critical parameter in the analysis of ionizable compounds like polar amines.[7][8][9] For basic analytes, a low mobile phase pH (typically below 3) is often recommended.[5][10] At this low pH, the residual silanol groups on the silica surface are protonated (Si-OH), minimizing the strong ionic interactions that lead to peak tailing.[4][5] Conversely, if the mobile phase pH is close to the pKa of the amine, a mixture of ionized and unionized species can exist, which may lead to distorted or split peaks.[1][7][9] Operating at a high pH can also be a strategy, but requires a column stable under these conditions, to ensure the amine is in its neutral form, reducing interactions with the stationary phase.

Q3: My polar amine peak is exhibiting fronting. What are the likely causes?

Peak fronting, where the leading edge of the peak is sloped, can be caused by several factors:

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to a distorted peak shape.[3][4][10]

  • Poor Sample Solubility: If the analyte is not fully dissolved in the sample solvent, it can lead to fronting.[4]

  • Sample Solvent Mismatch: When the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause the analyte band to spread and the peak to front.[10]

  • Column Collapse: This is a less common issue but can occur if the column is subjected to inappropriate pH or temperature conditions.[4]

Q4: Can the choice of chromatography column make a difference in analyzing polar amines?

Absolutely. Modern columns offer several features to improve the peak shape of basic compounds:

  • End-Capped Columns: These columns have been treated to convert many of the residual silanol groups into less polar functional groups, thereby reducing the sites for secondary interactions.[3][4][5]

  • High-Purity Silica: Using columns packed with high-purity silica can reduce the presence of metal impurities that can enhance silanol acidity and contribute to peak tailing.[2][5]

  • Polar-Embedded Columns: These columns have a polar group embedded in the alkyl chain, which can help to shield the analyte from interacting with the silica surface.

  • Charged Surface Hybrid (CSH) Columns: These columns have a low-level positive charge on the surface which helps to repel protonated basic analytes, minimizing silanol interactions and improving peak shape, especially in low ionic strength mobile phases like formic acid.[11][12]

  • HILIC Columns: For very polar amines, Hydrophilic Interaction Liquid Chromatography (HILIC) can be a better alternative to reversed-phase, as it uses a polar stationary phase.[13]

Troubleshooting Guides

Issue 1: Peak Tailing of a Polar Amine

Symptoms: The peak has an asymmetrical shape with a pronounced "tail" on the trailing edge. The tailing factor is greater than 1.2.[10]

Troubleshooting Workflow:

G start Peak Tailing Observed check_ph Is Mobile Phase pH < 3? start->check_ph adjust_ph Adjust Mobile Phase pH to 2.5-3.0 with 0.1% Formic Acid or TFA check_ph->adjust_ph No check_column Using an End-Capped or CSH Column? check_ph->check_column Yes resolved Peak Shape Improved adjust_ph->resolved consider_column Switch to a High-Purity, End-Capped or Charged Surface Hybrid (CSH) Column check_column->consider_column No add_suppressor Add a Silanol Suppressor (e.g., 0.1% Triethylamine) check_column->add_suppressor Yes consider_column->resolved check_metal Suspect Metal Contamination? add_suppressor->check_metal add_suppressor->resolved passivate Passivate System with an EDTA solution check_metal->passivate Yes check_metal->resolved No passivate->resolved

Caption: A logical workflow for troubleshooting peak tailing of polar amines.

Detailed Solutions:

  • Adjust Mobile Phase pH: Lowering the pH of the mobile phase to between 2.5 and 3.0 with an additive like 0.1% formic acid or trifluoroacetic acid (TFA) will protonate the silanol groups, reducing their interaction with the protonated amine.[5][10]

  • Use a Mobile Phase Additive (Silanol Suppressor): Adding a small concentration of another amine, such as triethylamine (TEA), to the mobile phase can help to saturate the active silanol sites, preventing them from interacting with the analyte.[14][15]

  • Employ Ion-Pairing Agents: For some applications, adding an ion-pairing reagent like an alkyl sulfonate to the mobile phase can form a neutral pair with the protonated amine, improving its retention and peak shape on a reversed-phase column.[16][17]

  • Consider Metal Contamination: Trace metal contaminants in the HPLC system (e.g., from stainless steel components) or the silica stationary phase can act as Lewis acids and interact with amines, causing peak tailing.[2][18][19] Passivating the system with a chelating agent like EDTA can help.

Issue 2: Split Peaks for a Single Polar Amine Analyte

Symptoms: A single analyte produces two or more peaks.

Troubleshooting Workflow:

G start Split Peak Observed check_solvent Is Sample Solvent Stronger than Mobile Phase? start->check_solvent match_solvent Dissolve Sample in Initial Mobile Phase check_solvent->match_solvent Yes check_ph_pka Is Mobile Phase pH close to Analyte pKa? check_solvent->check_ph_pka No resolved Peak Shape Improved match_solvent->resolved adjust_ph Adjust pH to be at least 2 units away from pKa check_ph_pka->adjust_ph Yes check_column_void Check for Column Void or Blocked Frit check_ph_pka->check_column_void No adjust_ph->resolved replace_column Replace Column or Frit check_column_void->replace_column Yes check_column_void->resolved No replace_column->resolved

Caption: A systematic approach to diagnosing and resolving split peaks.

Detailed Solutions:

  • Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than or the same strength as your initial mobile phase.[10] Injecting in a stronger solvent can cause peak distortion.

  • Mobile Phase pH vs. Analyte pKa: Operating at a pH very close to the analyte's pKa can cause it to exist in both protonated and neutral forms, leading to peak splitting.[1][9] Adjust the mobile phase pH to be at least 2 units above or below the pKa.

  • Column Issues: A void at the head of the column or a partially blocked inlet frit can distort the sample band and cause it to split.[3][10] Reversing and flushing the column may help, but replacement is often necessary.

Experimental Protocols

Protocol 1: Mobile Phase Preparation for Improved Peak Shape

This protocol describes the preparation of a mobile phase with a low pH to minimize silanol interactions.

Objective: To prepare a mobile phase of 90:10 water:acetonitrile with 0.1% formic acid.

Materials:

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Formic acid (high purity)

  • Graduated cylinders

  • Filtered solvent bottles

Procedure:

  • Measure 900 mL of HPLC-grade water into a clean, graduated cylinder.

  • Add 1 mL of formic acid to the water and mix thoroughly.

  • Measure 100 mL of HPLC-grade acetonitrile in a separate graduated cylinder.

  • Combine the aqueous formic acid solution and the acetonitrile in a 1 L solvent bottle.

  • Cap the bottle and sonicate for 10-15 minutes to degas the solution.

  • Label the bottle clearly with the composition and date of preparation.

Protocol 2: Column Flushing to Remove Contaminants

This protocol outlines a general procedure for flushing a C18 column that may be contaminated, leading to poor peak shape.

Objective: To remove strongly retained compounds and restore column performance.

Materials:

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • HPLC-grade isopropanol

  • HPLC system

Procedure:

  • Disconnect the column from the detector.

  • Reverse the direction of flow through the column.

  • Flush the column with 10-20 column volumes of your mobile phase without the buffer (e.g., if your mobile phase is 50:50 acetonitrile:buffer, flush with 50:50 acetonitrile:water).

  • Flush with 10-20 column volumes of 100% acetonitrile.

  • Flush with 10-20 column volumes of 100% isopropanol.

  • Flush again with 10-20 column volumes of 100% acetonitrile.

  • Return the column to the normal flow direction.

  • Equilibrate the column with your mobile phase (including buffer) until a stable baseline is achieved (at least 20-30 column volumes).

Data Presentation

Table 1: Effect of Mobile Phase pH on Peak Asymmetry of a Model Polar Amine (e.g., Amitriptyline)
Mobile Phase pHTailing Factor (Tf)Observations
7.02.5Severe tailing
5.01.8Significant tailing
3.01.2Symmetrical peak
2.51.1Symmetrical peak

Data is illustrative and based on general chromatographic principles.

Table 2: Comparison of Column Technologies for Polar Amine Analysis
Column TypeTailing Factor (Tf)Key Advantage
Conventional C18>2.0General purpose
End-Capped C181.4Reduced silanol activity[3][5]
Charged Surface Hybrid (CSH) C181.1Repels basic analytes, excellent peak shape with simple mobile phases[11][12]

Data is illustrative and based on general chromatographic principles.

References

troubleshooting inconsistent results in bioassays with 2-Methyl-1-(pyrrolidin-1-yl)propan-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support resource for researchers using 2-Methyl-1-(pyrrolidin-1-yl)propan-2-amine and related pyrrolidine-containing compounds in bioassays. This guide provides troubleshooting advice and answers to frequently asked questions to help you address common challenges and ensure the consistency and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when working with basic amine compounds like this compound in bioassays?

A1: Basic amines can present several challenges. Their basicity can lead to poor peak shape and tailing in reversed-phase liquid chromatography.[1] Furthermore, these compounds can interact non-specifically with acidic cellular components or assay plastics, leading to variability. Solubility can also be pH-dependent, requiring careful buffer selection.

Q2: How should I prepare and store stock solutions of this compound?

A2: Due to the amine group, the compound is basic.[2] For consistent results, it is recommended to dissolve the compound in a suitable organic solvent like DMSO for a concentrated stock solution. For aqueous working solutions, use a buffer appropriate for your assay's pH range to maintain solubility and stability. Long-term storage of stock solutions should be at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. The stability of similar amine compounds can be affected by factors like high oxygen concentration and the presence of iron.[3]

Q3: What are the likely mechanisms of action for a compound with this structure?

A3: The structure, featuring a pyrrolidine ring and a substituted propane backbone, is analogous to compounds known to be potent inhibitors of monoamine transporters, such as the dopamine transporter (DAT) and norepinephrine transporter (NET).[4][5] It is plausible that this compound acts as an inhibitor of monoamine reuptake, which can have significant pharmacological effects.[4][5]

Q4: Are there potential off-target effects I should be aware of?

A4: Yes. Besides the primary monoamine transporters, related compounds have been evaluated for affinity at various serotonin (5HT) and dopamine (D1, D2, D3) receptors.[5] While many analogues show high selectivity for DAT and NET, it is crucial to perform counter-screening or consult literature on similar structures to rule out confounding off-target activities in your specific assay system.

Troubleshooting Guide for Inconsistent Bioassay Results

This guide addresses common issues encountered when using this compound in experimental settings.

Issue 1: High Variability Between Replicate Wells
Potential Cause Recommended Solution
Poor Solubility Prepare fresh dilutions for each experiment. Increase the DMSO concentration in the final assay medium (typically keeping it below 0.5%). Visually inspect for precipitation under a microscope.
Compound Adsorption Pre-treat pipette tips and plates with a blocking agent like BSA. Use low-adhesion microplates.
Inaccurate Pipetting Calibrate pipettes regularly. Use reverse pipetting for viscous stock solutions (e.g., high concentration DMSO).
Cell Plating Inconsistency Ensure even cell distribution when plating by gently swirling the plate. Avoid edge effects by not using the outermost wells.
Issue 2: Loss of Compound Activity Over Time
Potential Cause Recommended Solution
Stock Solution Degradation Aliquot stock solutions to avoid repeated freeze-thaw cycles. Protect from light if the compound is light-sensitive. Prepare fresh working dilutions before each experiment.
Instability in Assay Medium Assess the stability of the compound in your specific cell culture medium at 37°C over the time course of your experiment. Consider if components in the medium could be reacting with the amine.
Metabolism by Cells If using metabolically active cells, the compound may be modified or cleared over time. Perform time-course experiments to determine the optimal incubation period.
Issue 3: Unexpected or "Off-Target" Biological Effects
Potential Cause Recommended Solution
Non-Specific Receptor Binding Review literature for known off-target activities of structurally similar compounds.[5] Perform counter-screening against related receptors or pathways.
Assay Interference Test the compound in a cell-free version of the assay if possible (e.g., enzyme activity assay) to check for direct interference with assay components (e.g., fluorescence quenching).
Impurity in Compound Stock Verify the purity of your compound batch via LC-MS or a similar analytical technique. Impurities can have their own biological activities.

Diagrams and Workflows

Logical Troubleshooting Flowchart

G start Inconsistent Results Observed solubility Check for Precipitation (Microscopy) start->solubility precip_found Precipitation Found? solubility->precip_found pipetting Verify Pipetting Accuracy & Calibration pipette_issue Pipetting Error? pipetting->pipette_issue stability Assess Compound Stability (Fresh vs. Old Stock) stability_issue Degradation Suspected? stability->stability_issue precip_found->pipetting No optimize_sol Optimize Solvent/ Buffer Conditions precip_found->optimize_sol Yes pipette_issue->stability No recalibrate Recalibrate Pipettes/ Use Reverse Pipetting pipette_issue->recalibrate Yes aliquot Use Fresh Aliquots/ Re-evaluate Storage stability_issue->aliquot Yes off_target Consider Off-Target Effects/ Assay Interference stability_issue->off_target No

Caption: Troubleshooting logic for inconsistent results.

Hypothetical Signaling Pathway: DAT Inhibition

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron DA_vesicle Dopamine Vesicle DA_synapse Dopamine DA_vesicle->DA_synapse Release DAT Dopamine Transporter (DAT) DA_synth Tyrosine -> L-DOPA -> Dopamine DA_synth->DA_vesicle DA_synapse->DAT Reuptake D2R Dopamine Receptor (e.g., D2) DA_synapse->D2R Binding Compound This compound Compound->DAT Inhibition Signal Postsynaptic Signaling D2R->Signal

Caption: Inhibition of dopamine reuptake at the synapse.

General Experimental Workflow for a Cell-Based Assay

G plate_cells 1. Plate Cells in Microplate incubate1 2. Incubate (e.g., 24h) plate_cells->incubate1 add_compound 3. Add Compound (Serial Dilutions) incubate1->add_compound incubate2 4. Incubate with Compound add_compound->incubate2 add_reagent 5. Add Assay Reagent (e.g., Viability Dye) incubate2->add_reagent read_plate 6. Read Plate (e.g., Fluorescence) add_reagent->read_plate analyze 7. Analyze Data (e.g., IC50 Curve) read_plate->analyze

Caption: Standard workflow for a cell-based bioassay.

Experimental Protocols

Protocol: Monoamine Transporter Uptake Assay

This protocol provides a general method for assessing the inhibitory potential of a compound on dopamine transporter (DAT) activity in cells expressing the transporter.

1. Materials and Reagents:

  • HEK293 cells stably expressing human DAT (or other relevant cell line)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer, pH 7.4

  • Test Compound: this compound, prepared as a 10 mM stock in DMSO

  • Reference Inhibitor: GBR-12909 or cocaine, prepared as a 10 mM stock in DMSO

  • Radiolabeled Substrate: [³H]Dopamine

  • 96-well microplates (poly-D-lysine coated)

  • Scintillation fluid and microplate scintillation counter

2. Cell Plating:

  • Seed DAT-expressing HEK293 cells into a 96-well plate at a density of 40,000-60,000 cells per well.

  • Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.

3. Assay Procedure:

  • Prepare serial dilutions of the test compound and reference inhibitor in Assay Buffer. The final DMSO concentration should not exceed 0.5%.

  • On the day of the assay, gently wash the cell monolayer twice with warm Assay Buffer.

  • Add 50 µL of the diluted test compound or reference inhibitor to the appropriate wells. Include "vehicle control" (buffer with DMSO) and "non-specific uptake" wells (containing a high concentration of a known inhibitor like 10 µM GBR-12909).

  • Pre-incubate the plate for 15-20 minutes at room temperature.

  • Initiate the uptake by adding 50 µL of [³H]Dopamine (to a final concentration of ~10-20 nM) to all wells.

  • Incubate for 10 minutes at room temperature. This time may need optimization.

  • Terminate the uptake by rapidly washing the cells three times with 200 µL of ice-cold Assay Buffer.

  • Lyse the cells by adding 200 µL of 1% SDS to each well and shaking for 30 minutes.

  • Transfer the lysate to scintillation vials, add 4 mL of scintillation fluid, and count the radioactivity using a scintillation counter.

4. Data Analysis:

  • Subtract the average counts from the "non-specific uptake" wells from all other wells.

  • Normalize the data to the "vehicle control" wells (representing 100% uptake).

  • Plot the percent inhibition versus the log concentration of the test compound and fit the data using a non-linear regression model to determine the IC₅₀ value.

References

Technical Support Center: Forced Degradation Studies of 2-Methyl-1-(pyrrolidin-1-yl)propan-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals conducting forced degradation (stress testing) studies on 2-Methyl-1-(pyrrolidin-1-yl)propan-2-amine. The information addresses potential issues, outlines experimental protocols, and presents data in a structured format to support the development of stability-indicating methods.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of a forced degradation study for this compound?

Forced degradation studies are crucial in pharmaceutical development to understand the chemical stability of a drug substance.[1][2] These studies involve intentionally exposing the drug to harsh conditions like acid, base, heat, light, and oxidation to accelerate its degradation.[1][2] The primary goals are to identify potential degradation products, elucidate degradation pathways, and develop and validate a stability-indicating analytical method that can accurately measure the drug in the presence of its degradants.[2][3]

Q2: What are the likely degradation pathways for this molecule?

Based on its structure, which includes a tertiary amine within a pyrrolidine ring and a primary amine, this compound is susceptible to specific degradation pathways:

  • Oxidation: The tertiary amine in the pyrrolidine ring is a potential site for oxidation, which can lead to the formation of N-oxides.[4] The primary amine group can also undergo oxidative degradation.

  • Hydrolysis: While the molecule lacks readily hydrolyzable groups like esters or amides, extreme pH and temperature conditions could potentially lead to ring-opening of the pyrrolidine or other slower hydrolytic processes.

  • Thermal Degradation: High temperatures can induce cleavage of chemical bonds, potentially leading to fragmentation of the molecule. For similar amines, thermal degradation can be significant.[5][6]

  • Photodegradation: Exposure to UV or visible light can provide the energy needed to initiate degradation reactions, particularly if there are chromophores present or if photosensitizing impurities exist.

Q3: What analytical technique is most suitable for a stability-indicating method?

A stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV or Mass Spectrometry (MS) detection is the most common and effective technique.[3][7] A C18 column is often a good starting point for method development.[7] The method must be able to separate the parent peak of this compound from all process-related impurities and degradation products.[8]

Q4: How much degradation should I aim for in my stress studies?

The goal is to achieve sufficient degradation to produce and identify the relevant degradation products without destroying the molecule completely. A target degradation of 5-20% is generally considered appropriate. If significant degradation is observed, the stress conditions (e.g., temperature, duration, reagent concentration) should be reduced.[8]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
No or minimal degradation observed. Stress conditions are too mild.Increase the duration of exposure, temperature, or concentration of the stress agent (e.g., use 1N HCl instead of 0.1N HCl). For oxidative stress, ensure the oxidizing agent (e.g., H₂O₂) is fresh and potent.[1]
Excessive degradation (>50%) or multiple secondary degradants. Stress conditions are too harsh.Reduce exposure time, temperature, or concentration of the stress agent. Analyze samples at earlier time points to distinguish primary from secondary degradants.[3]
Poor peak shape or resolution in HPLC. Inappropriate mobile phase pH; Column chemistry not optimal; Co-elution of degradants.Adjust the mobile phase pH to ensure the amine groups are consistently protonated. Screen different column chemistries (e.g., C18, Phenyl-Hexyl). Adjust the gradient slope or organic modifier percentage for better separation.
Mass balance is not within the acceptable range (e.g., 95-105%). Degradants are not UV-active at the chosen wavelength; Degradants are volatile; Adsorption of the compound or degradants onto container surfaces.Use a universal detector like a Mass Spectrometer (MS) or Charged Aerosol Detector (CAD). Use silanized glassware to prevent adsorption. Ensure sample preparation steps minimize the loss of volatile compounds.
Inconsistent or irreproducible results. Improper sample handling or storage; Contamination; Instability of stressed samples.Ensure control samples are properly stored and protected from stress conditions.[4] Use high-purity solvents and reagents. Analyze stressed samples promptly or establish the stability of the analytical solutions.

Experimental Protocols

The following are general protocols for subjecting this compound to various stress conditions. A stock solution of the compound (e.g., 1 mg/mL) should be prepared in a suitable solvent like methanol or acetonitrile.[4]

Acid Hydrolysis
  • Procedure: Mix equal volumes of the drug stock solution and 0.1 M hydrochloric acid.[4]

  • Condition: Incubate the solution in a water bath at 60°C for 24 hours.[4]

  • Analysis: At specified time points (e.g., 2, 8, 24 hours), withdraw a sample, cool to room temperature, and neutralize it with an equivalent concentration of sodium hydroxide. Dilute with mobile phase to the target concentration for HPLC analysis.[4]

Base Hydrolysis
  • Procedure: Mix equal volumes of the drug stock solution and 0.1 M sodium hydroxide.

  • Condition: Incubate the solution at 60°C for 24 hours.[4]

  • Analysis: At specified time points, withdraw a sample, cool, and neutralize with an equivalent concentration of hydrochloric acid. Dilute with mobile phase for HPLC analysis.[4]

Oxidative Degradation
  • Procedure: Mix equal volumes of the drug stock solution and 3% hydrogen peroxide (H₂O₂).[4]

  • Condition: Keep the solution at room temperature, protected from light, for 24 hours.[4]

  • Analysis: At specified time points, withdraw a sample and dilute with mobile phase for immediate HPLC analysis.

Thermal Degradation
  • Procedure: Place the drug substance in solid form in a transparent vial.

  • Condition: Heat the vial in a thermostatically controlled oven at 80°C for 48 hours.[4]

  • Analysis: After the heating period, allow the sample to cool, dissolve it in a suitable solvent, and dilute to the target concentration for HPLC analysis. A control sample should be kept at room temperature.[4]

Photolytic Degradation
  • Procedure: Expose the drug solution (in a transparent container) to a photostability chamber.

  • Condition: The exposure should not be less than 1.2 million lux hours and 200 watt-hours/square meter, as per ICH Q1B guidelines.

  • Analysis: Analyze the sample by HPLC. A control sample should be kept in the same chamber but protected from light (e.g., wrapped in aluminum foil).[4]

Data Presentation

No specific degradation data for this compound was found in the public domain. The following table is an illustrative template for summarizing results.

Table 1: Illustrative Forced Degradation Results

Stress ConditionParameters% Degradation (Parent)No. of DegradantsRRT of Major Degradant(s)
Control Room Temp, 48h< 1.0%0-
Acid Hydrolysis 0.1 M HCl, 60°C, 24h8.5%20.78
Base Hydrolysis 0.1 M NaOH, 60°C, 24h5.2%10.85
Oxidation 3% H₂O₂, RT, 24h15.7%30.65, 0.91
Thermal 80°C, Solid State, 48h3.1%11.15
Photolytic 1.2 million lux·h11.3%20.88, 1.24

RRT = Relative Retention Time

Visualizations

The following diagrams illustrate the typical workflow for a forced degradation study and potential degradation pathways.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_eval Evaluation prep_stock Prepare Drug Stock Solution (1 mg/mL) acid Acidic (0.1M HCl, 60°C) prep_stock->acid base Basic (0.1M NaOH, 60°C) prep_stock->base oxid Oxidative (3% H2O2, RT) prep_stock->oxid photo Photolytic (ICH Q1B) prep_stock->photo control Control Sample (Protected) prep_stock->control prep_stress Prepare Stress Agents (HCl, NaOH, H2O2) prep_stress->acid prep_stress->base prep_stress->oxid sampling Sample, Neutralize, and Dilute acid->sampling base->sampling oxid->sampling therm Thermal (80°C, Solid) therm->sampling photo->sampling control->sampling hplc Analyze via Stability- Indicating HPLC Method sampling->hplc pda_ms Detect with PDA/MS hplc->pda_ms eval_data Calculate % Degradation and Mass Balance pda_ms->eval_data id_degrad Characterize Degradants (e.g., LC-MS/MS) eval_data->id_degrad report Report Findings & Propose Degradation Pathway id_degrad->report

Caption: General workflow for forced degradation studies.

G cluster_oxidative Oxidative Stress (e.g., H₂O₂) cluster_photolytic Photolytic Stress (Light) cluster_thermal Thermal Stress (Heat) Parent This compound N_Oxide Pyrrolidine N-Oxide Derivative Parent->N_Oxide Oxidation Primary_Amine_Ox Primary Amine Oxidation Product Parent->Primary_Amine_Ox Oxidation Photo_Fragment Photolytic Cleavage Products Parent->Photo_Fragment Photolysis Thermal_Fragment Thermal Fragmentation Products Parent->Thermal_Fragment Thermolysis

Caption: Potential degradation pathways for the molecule.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for 2-Methyl-1-(pyrrolidin-1-yl)propan-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The robust validation of analytical methods is a cornerstone of pharmaceutical development and quality control. This guide provides a comprehensive comparison of potential analytical methodologies for the quantification of 2-Methyl-1-(pyrrolidin-1-yl)propan-2-amine, a molecule of interest in pharmaceutical research. While specific validated method data for this compound is not extensively available in the public domain, this document outlines established techniques and provides illustrative performance data based on the analysis of structurally related compounds. The primary analytical techniques discussed are High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) or Ultraviolet (UV) detection, and Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS).

Comparison of Analytical Techniques

The selection of an appropriate analytical technique is contingent on several factors, including the required sensitivity, the complexity of the sample matrix, and the availability of instrumentation. For a tertiary amine like this compound, both liquid and gas chromatography are viable approaches.

High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile. When coupled with a mass spectrometer (LC-MS/MS), it offers high selectivity and sensitivity, making it ideal for bioanalytical applications where the analyte is present at low concentrations in complex matrices like plasma or urine. The use of a stable isotope-labeled internal standard is often recommended to ensure high accuracy and precision by compensating for matrix effects and variations in sample processing. For purity analysis and quality control of the bulk drug substance, HPLC with UV detection can be a cost-effective and robust alternative, provided the analyte possesses a suitable chromophore.

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. GC-MS provides excellent separation efficiency and highly specific detection, making it a strong choice for identifying and quantifying impurities. Derivatization may sometimes be necessary to improve the volatility and chromatographic behavior of polar analytes.

The following diagram illustrates the decision-making process for selecting a suitable analytical method.

start Start: Need to analyze This compound matrix What is the sample matrix? start->matrix sensitivity What is the required sensitivity? matrix->sensitivity Complex (e.g., Plasma) hplcuv HPLC-UV matrix->hplcuv Simple (e.g., Bulk Drug) instrumentation What instrumentation is available? sensitivity->instrumentation Moderate (µg/mL) lcms LC-MS/MS sensitivity->lcms High (pg/mL - ng/mL) instrumentation->hplcuv Only HPLC-UV available gcms GC-MS instrumentation->gcms GC-MS available

Caption: Decision logic for selecting an analytical method.

Data Presentation: Illustrative Performance of Analytical Methods

The following tables summarize typical performance characteristics for analytical methods based on data from structurally similar compounds. These values can serve as a benchmark for the development and validation of a method for this compound.

Table 1: Illustrative Performance Data for LC-MS/MS Method

Validation ParameterTypical Performance for a Tertiary Amine
Linearity Range0.1 - 100 ng/mL (r² > 0.995)
Accuracy85 - 115%
Precision (RSD)< 15%
Lower Limit of Quantification (LLOQ)0.1 ng/mL
SpecificityHigh specificity achieved through MRM detection
Recovery80 - 120%

Table 2: Illustrative Performance Data for HPLC-UV Method

Validation ParameterTypical Performance for a Pyrrolidine Derivative
Linearity Range1 - 100 µg/mL (r² > 0.999)[1]
Accuracy98 - 102%
Precision (RSD)< 2%
Limit of Detection (LOD)0.3 µg/mL
Limit of Quantification (LOQ)1 µg/mL
SpecificityModerate, dependent on chromatographic separation

Table 3: Illustrative Performance Data for Gas Chromatography (GC-FID) Method

Validation ParameterTypical Performance for a Related Pyrrolidine Compound
Linearity Range1 - 200 µg/mL (r² > 0.998)
Accuracy97 - 103%
Precision (RSD)< 3%
Limit of Detection (LOD)0.5 µg/mL
Limit of Quantification (LOQ)1.5 µg/mL
SpecificityHigh, based on retention time

Experimental Protocols

The following are example protocols for LC-MS/MS, HPLC-UV, and GC-MS methods that could be adapted for the analysis of this compound. These are based on methods for structurally similar compounds and should be optimized and validated for the specific application.[2]

LC-MS/MS Method for Quantification in Biological Matrices

This method is suitable for the quantification of this compound in biological samples such as plasma.

1.1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, add an appropriate amount of a stable isotope-labeled internal standard (e.g., this compound-d4).

  • Add 400 µL of acetonitrile to precipitate proteins.[3]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.[3]

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.[3]

1.2. Instrumentation and Chromatographic Conditions

  • LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.[4]

  • Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).[3]

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[3]

  • Flow Rate: 0.4 mL/min.[3]

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.[3]

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.[3]

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for the analyte and internal standard.[3]

The following diagram illustrates a typical workflow for this LC-MS/MS method.

sample Plasma Sample is_add Add Internal Standard sample->is_add ppt Protein Precipitation (Acetonitrile) is_add->ppt vortex Vortex ppt->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data Data Acquisition and Processing lcms->data

Caption: Workflow for LC-MS/MS analysis of biological samples.
HPLC-UV Method for Purity Assessment

This method is suitable for the purity determination of this compound in bulk drug substance.

2.1. Reagent and Standard Preparation

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and a buffer such as 10 mM ammonium acetate, adjusted to an appropriate pH.[1]

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve it in a 10 mL volumetric flask with the mobile phase.[1]

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.[1]

2.2. Sample Preparation

  • Accurately weigh a quantity of the sample and prepare a solution in the mobile phase at a concentration within the calibration range.[1]

2.3. Instrumentation and Chromatographic Conditions

  • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a UV-Vis detector.[1]

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30 °C.[1]

  • Detection Wavelength: To be determined based on the UV spectrum of the analyte (e.g., 254 nm).[1]

  • Injection Volume: 10 µL.[1]

GC-MS Method for Impurity Profiling

This method is suitable for identifying and quantifying volatile impurities in the drug substance.

3.1. Sample Preparation

  • Dissolve the sample in a suitable solvent (e.g., methanol, isopropanol) to a concentration of approximately 1 mg/mL.[2]

3.2. Instrumentation and Chromatographic Conditions

  • GC-MS System: A standard GC-MS system with a capillary column and an electron ionization (EI) source.[1]

  • Column: A non-polar or medium-polarity column such as an HP-5MS (or equivalent) capillary column (30 m x 0.25 mm, 0.25 µm film thickness).[1]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[1]

  • Injector Temperature: 250 °C.[1]

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold at 280°C for 5 minutes.[1][2]

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.[2]

  • Mass Spectrometer: Operated in full scan mode for impurity identification and selected ion monitoring (SIM) mode for quantification.

The following diagram illustrates the general workflow for analytical method validation.

start Method Development pre_validation Pre-Validation Activities start->pre_validation validation Method Validation pre_validation->validation linearity Linearity & Range validation->linearity accuracy Accuracy validation->accuracy precision Precision validation->precision specificity Specificity validation->specificity lod_loq LOD & LOQ validation->lod_loq robustness Robustness validation->robustness documentation Documentation and Reporting linearity->documentation accuracy->documentation precision->documentation specificity->documentation lod_loq->documentation robustness->documentation

References

A Comparative Guide: HPLC vs. GC-MS for the Analysis of 2-Methyl-1-(pyrrolidin-1-yl)propan-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

At a Glance: HPLC vs. GC-MS

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase, followed by mass-based detection.
Analyte Suitability Wide range of compounds, including non-volatile and thermally labile substances.Volatile and thermally stable compounds. Derivatization may be required for polar or non-volatile analytes.
Sample Preparation Generally simpler, often involving dissolution and filtration.May require derivatization to increase volatility and thermal stability, adding complexity and time.
Sensitivity High, especially when coupled with sensitive detectors like mass spectrometry (LC-MS).Very high, with excellent specificity from the mass spectrometer.
Specificity Good with UV detection; excellent with mass spectrometry (LC-MS).Excellent, as mass spectra provide structural information for definitive identification.
Instrumentation HPLC system with a pump, injector, column, and detector (e.g., UV, DAD, MS).GC system with an injector, column, and mass spectrometer detector.

Quantitative Performance Comparison

The following tables summarize typical performance characteristics for the analysis of structurally related pyrrolidine compounds, which can be considered representative for the analysis of 2-Methyl-1-(pyrrolidin-1-yl)propan-2-amine.

Table 1: Illustrative Performance Data for HPLC-UV Analysis of a Structurally Similar Compound (Methyl 2-(pyrrolidin-1-yl)benzoate)

Validation ParameterTypical Performance
Linearity Range1 - 100 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)~0.2 µg/mL
Limit of Quantification (LOQ)~0.6 µg/mL
Accuracy (% Recovery)98 - 102%
Precision (% RSD)< 2%

Table 2: Illustrative Performance Data for GC-MS Analysis of a Structurally Similar Compound (Methyl 2-(pyrrolidin-1-yl)benzoate)

Validation ParameterTypical Performance
Linearity Range10 - 1000 ng/mL
Correlation Coefficient (r²)> 0.998
Limit of Detection (LOD)~2 ng/mL
Limit of Quantification (LOQ)~10 ng/mL
Accuracy (% Recovery)95 - 105%
Precision (% RSD)< 5%

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is suitable for the routine quantification of this compound, assuming the compound possesses a UV chromophore. If not, derivatization or the use of a more universal detector like a mass spectrometer would be necessary.

Instrumentation and Chromatographic Conditions

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and 10 mM ammonium acetate buffer (pH 4.0). A gradient elution may be employed for optimal separation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: To be determined based on the UV spectrum of the analyte (e.g., 254 nm).

  • Injection Volume: 10 µL.

Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with the mobile phase.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations within the desired linear range (e.g., 1 µg/mL to 100 µg/mL).

  • Sample Solution: Accurately weigh the sample and dissolve it in the mobile phase to a known concentration expected to fall within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This GC-MS method offers high sensitivity and specificity. Due to the polar amine group, derivatization may be necessary to improve chromatographic peak shape and thermal stability. A common derivatizing agent for amines is trifluoroacetic anhydride (TFAA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

Instrumentation and Chromatographic Conditions

  • GC-MS System: A standard GC-MS system with a capillary column and an electron ionization (EI) source.

  • Column: HP-5MS (or equivalent) capillary column (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Full scan (m/z 50-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Sample Preparation and Derivatization

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable solvent like methanol or ethyl acetate.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to achieve concentrations ranging from 10 ng/mL to 1000 ng/mL.

  • Derivatization Procedure:

    • To 100 µL of each standard and sample solution, add 50 µL of a derivatizing agent (e.g., TFAA).

    • Vortex the mixture and heat at 70 °C for 30 minutes.

    • After cooling to room temperature, the sample is ready for injection.

  • Sample Solution: Prepare the sample in the same solvent as the standards and follow the same derivatization procedure.

Workflow Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weighing B Dissolution A->B C Dilution B->C D Filtration C->D E Injection D->E F Chromatographic Separation E->F G UV Detection F->G H Peak Integration G->H I Calibration Curve H->I J Quantification I->J

Caption: Workflow for the quantification of this compound by HPLC-UV.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Weighing B Dissolution A->B C Dilution B->C D Derivatization C->D E Injection D->E F Chromatographic Separation E->F G Mass Spectrometry Detection F->G H Peak Integration G->H I Calibration Curve H->I J Quantification I->J

Caption: Workflow for the quantification of this compound by GC-MS.

Conclusion

Both HPLC and GC-MS are suitable techniques for the analysis of this compound. The choice between the two will depend on the specific requirements of the analysis.

  • HPLC-UV is a robust and straightforward method for routine quality control and quantification, provided the analyte has a suitable UV chromophore. Its simpler sample preparation makes it a more time- and cost-effective option for high-throughput analysis. For enhanced specificity and sensitivity, coupling HPLC with a mass spectrometer (LC-MS) is the preferred approach, which can also overcome the need for a chromophore.

  • GC-MS offers unparalleled specificity and high sensitivity, making it an excellent choice for identification and quantification, especially at trace levels. However, the likely need for derivatization adds a step to the sample preparation process, increasing the potential for variability and analysis time.

For drug development and research applications where definitive identification and high sensitivity are crucial, GC-MS or LC-MS would be the recommended techniques. For routine quality control of bulk material where the primary goal is quantification, HPLC-UV can be a more practical and efficient choice. A combination of these techniques can provide a comprehensive analytical characterization of this compound.

2-Methyl-1-(pyrrolidin-1-yl)propan-2-amine vs other monoamine reuptake inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Monoamine Reuptake Inhibitors

An In-depth Guide for Researchers in Pharmacology and Drug Development

Disclaimer: Publicly available pharmacological data on the monoamine reuptake inhibitor (MRI) activity of 2-Methyl-1-(pyrrolidin-1-yl)propan-2-amine is not available at the time of this publication. Therefore, this guide uses Pyrovalerone , a structurally related α-pyrrolidinophenone, as a representative compound for the purposes of comparison and format demonstration. All data presented for Pyrovalerone and other comparators are sourced from published experimental results.

This guide provides a comparative overview of several key monoamine reuptake inhibitors, detailing their binding affinities and reuptake inhibition potencies for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). The information is intended for researchers, scientists, and drug development professionals to facilitate an understanding of the pharmacological profiles of these compounds.

Mechanism of Action: Monoamine Reuptake Inhibition

Monoamine reuptake inhibitors (MRIs) are a class of drugs that function by blocking the action of one or more of the three major monoamine transporters: DAT, NET, and SERT.[1] These transporters are responsible for clearing their respective neurotransmitters—dopamine, norepinephrine, and serotonin—from the synaptic cleft, thereby terminating the signal. By inhibiting this reuptake process, MRIs increase the extracellular concentrations of these neurotransmitters, leading to enhanced monoaminergic neurotransmission.[1] This mechanism is the basis for the therapeutic effects of many antidepressants and the psychoactive effects of various stimulants.[1]

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron MAO MAO Vesicle Synaptic Vesicle (DA, NE, 5-HT) DA DA Vesicle->DA Release Transporter Monoamine Transporter (DAT, NET, or SERT) Transporter->MAO Metabolism DA->Transporter Reuptake Receptor Postsynaptic Receptor DA->Receptor Binding NE NE HT 5-HT Signal Transduction Signal Transduction Receptor->Signal Transduction MRI Monoamine Reuptake Inhibitor MRI->Transporter Inhibition

Mechanism of Monoamine Reuptake Inhibition.

Comparative Pharmacological Data

The following tables summarize the in vitro binding affinities (Ki) and reuptake inhibition potencies (IC50) of Pyrovalerone and other well-characterized MRIs. Lower values indicate higher potency.

Table 1: Monoamine Transporter Binding Affinities (Ki, nM)

This table presents the dissociation constants (Ki) for each compound at the human dopamine, norepinephrine, and serotonin transporters. The data were obtained from competitive radioligand binding assays.

CompoundClassDAT (Ki, nM)NET (Ki, nM)SERT (Ki, nM)
Pyrovalerone NDRI7 - 18.160 - 1202900 - 12000
Cocaine SNDRI200 - 600200 - 700200 - 700
Methylphenidate NDRI19 - 19338>100,000
Bupropion NDRI~526~1980>10,000
Venlafaxine SNRI7647248082
Fluoxetine SSRI41806601

Data compiled from multiple sources.[2][3][4][5][6] Values can vary based on experimental conditions.

Table 2: Monoamine Reuptake Inhibition (IC50, nM)

This table shows the half-maximal inhibitory concentrations (IC50) for each compound, representing the concentration required to block 50% of monoamine uptake in vitro.

CompoundClassDAT (IC50, nM)NET (IC50, nM)SERT (IC50, nM)
Pyrovalerone NDRI16.3 - 5064 - 18011,000 - 55,000
Cocaine SNDRI200 - 700200 - 700200 - 700
Methylphenidate NDRI~100~100~100,000
Bupropion NDRI~1000~2000>10,000
Venlafaxine SNRI7647248082
Fluoxetine SSRI~2800~400~10

Data compiled from multiple sources.[2][3][5][7][8][9] Values can vary based on experimental conditions and cell systems used.

Experimental Protocols

Standardized protocols are crucial for the accurate assessment and comparison of MRIs. Below are detailed methodologies for two key in vitro assays.

Competitive Radioligand Binding Assay

This assay measures the affinity of a test compound for a specific transporter by quantifying its ability to compete with a known radiolabeled ligand.

Objective: To determine the binding affinity (Ki) of a test compound for DAT, NET, or SERT.

Materials:

  • Membrane Preparations: Cell membranes from HEK293 cells stably expressing human DAT, NET, or SERT, or synaptosomal preparations from specific brain regions (e.g., striatum for DAT).

  • Radioligands:

    • For DAT: [³H]WIN 35,428

    • For NET: [³H]Nisoxetine

    • For SERT: [³H]Paroxetine or [¹²⁵I]RTI-55

  • Test Compounds: Serial dilutions of the compound of interest (e.g., Pyrovalerone).

  • Non-specific Binding Control: A high concentration of a known non-labeled inhibitor (e.g., 10 µM cocaine for DAT).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Filtration System: 96-well harvester with GF/B or GF/C glass fiber filters (pre-soaked in 0.3% polyethylenimine).

  • Scintillation Counter and scintillation fluid.

Procedure:

  • Plate Setup: In a 96-well plate, set up triplicate wells for total binding (membranes + radioligand), non-specific binding (membranes + radioligand + non-specific control), and competitor binding (membranes + radioligand + test compound at various concentrations).

  • Incubation: Add membrane preparation, test compound/control, and radioligand to each well to a final volume of 200-250 µL.

  • Incubate the plate for 60-120 minutes at room temperature or 30°C with gentle agitation to reach equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through the glass fiber filter plate. This separates the bound radioligand from the unbound.

  • Washing: Wash the filters rapidly with several volumes of ice-cold wash buffer to remove any remaining unbound radioligand.

  • Counting: Dry the filters, add scintillation cocktail, and quantify the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data using a non-linear regression model to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]

start Start: Prepare Reagents (Membranes, Radioligand, Buffers) plate_setup Set up 96-well plate: Total, Non-specific, Competitor wells start->plate_setup incubation Incubate plate (e.g., 60 min at 30°C) plate_setup->incubation filtration Terminate via Vacuum Filtration (Separate bound from unbound) incubation->filtration washing Wash filters with ice-cold buffer filtration->washing counting Dry filters & add scintillant Quantify radioactivity washing->counting analysis Data Analysis: Calculate IC50 and Ki values counting->analysis end End: Determine Binding Affinity analysis->end

Workflow for a Radioligand Binding Assay.
In Vitro Monoamine Reuptake Inhibition Assay

This functional assay measures a compound's ability to inhibit the uptake of a radiolabeled neurotransmitter into cells or synaptosomes.

Objective: To determine the reuptake inhibition potency (IC50) of a test compound.

Materials:

  • Cell System: HEK293 cells stably expressing the target transporter (DAT, NET, or SERT) or freshly prepared brain synaptosomes.

  • Radiolabeled Substrates: [³H]Dopamine, [³H]Norepinephrine, or [³H]Serotonin.

  • Uptake Buffer: Krebs-HEPES buffer (KHB) or similar physiological salt solution.

  • Inhibitors: Test compounds at various concentrations and a control for non-specific uptake (e.g., a high concentration of a known inhibitor).

Procedure:

  • Cell Plating/Synaptosome Prep: Plate transporter-expressing cells in 96-well plates and allow them to adhere. Alternatively, prepare synaptosomes from fresh brain tissue via differential centrifugation.[10][11]

  • Pre-incubation: Wash the cells/synaptosomes with uptake buffer. Pre-incubate them with various concentrations of the test compound or vehicle control for 5-10 minutes at room temperature or 37°C.

  • Initiate Uptake: Add the radiolabeled substrate ([³H]DA, [³H]NE, or [³H]5-HT) to initiate the uptake reaction.

  • Incubation: Incubate for a short, defined period (e.g., 1-10 minutes). The timing is critical as the data represents the initial rate of uptake.

  • Terminate Uptake: Stop the reaction by rapidly washing the cells/synaptosomes with ice-cold buffer to remove the extracellular radiolabeled substrate.

  • Lysis and Counting: Lyse the cells/synaptosomes and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the specific uptake by subtracting non-specific uptake (measured in the presence of a saturating concentration of a known inhibitor) from total uptake.

    • Plot the percent inhibition of specific uptake versus the log concentration of the test compound.

    • Use non-linear regression to calculate the IC50 value.

Structural and Functional Classification

MRIs can be classified based on their selectivity for the different monoamine transporters. This selectivity profile largely determines their therapeutic application and side-effect profile.

cluster_selective Selective Inhibitors cluster_dual Dual Inhibitors cluster_triple Triple Inhibitors MRI Monoamine Reuptake Inhibitors SSRI SSRI (e.g., Fluoxetine) MRI->SSRI NRI NRI (e.g., Reboxetine) MRI->NRI DRI DRI (e.g., Amineptine) MRI->DRI SNRI SNRI (e.g., Venlafaxine) MRI->SNRI NDRI NDRI (e.g., Bupropion, Pyrovalerone) MRI->NDRI SNDRI SNDRI (e.g., Cocaine) MRI->SNDRI

Classification of Monoamine Reuptake Inhibitors.

References

Structure-Activity Relationship of 2-Methyl-1-(pyrrolidin-1-yl)propan-2-amine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The structure-activity relationship (SAR) of compounds related to 2-Methyl-1-(pyrrolidin-1-yl)propan-2-amine provides crucial insights into their interaction with monoamine transporters, which include the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). While direct and extensive SAR studies on this specific amine and its close analogs are not widely available in published literature, a wealth of data exists for the structurally similar α-pyrrolidinophenone (α-PVP) analogs, which feature a β-keto group. This guide will, therefore, present a comparative analysis based on the well-established SAR of these keto-analogs to infer the potential pharmacological profile of the amine derivatives.

Comparative Analysis: Amine vs. Keto-Analogs

The primary difference between this compound and the extensively studied pyrovalerone (α-PVP) analogs is the absence of a ketone functional group at the β-position of the phenethylamine core. This structural modification is anticipated to have a significant impact on the potency and selectivity of these compounds at monoamine transporters. Generally, the β-keto group in cathinone derivatives influences their mechanism of action, shifting them from being primarily transporter substrates (releasers) like amphetamine to reuptake inhibitors like cocaine.

It is hypothesized that the amine analogs of α-PVP, such as this compound, would likely retain the characteristics of reuptake inhibitors but may exhibit altered potencies and selectivities compared to their keto counterparts.

Structure-Activity Relationship of α-PVP Analogs (Keto-Containing)

The following sections summarize the known SAR of α-PVP analogs, which can be used as a predictive framework for the amine analogs.

Table 1: Influence of α-Alkyl Chain Length on DAT and SERT Inhibition
Compoundα-SubstituentDAT IC50 (nM)[1]SERT IC50 (nM)[1]
α-PPPMethyl196.7>10,000
α-PBPEthyl63.3>10,000
α-PVPn-Propyl17.5>10,000
AnalogIsopropyl92.3>10,000
Analogn-Butyl11.6>10,000
AnalogCyclopentyl17.1>10,000
AnalogCyclohexyl8.3>10,000
  • Observation: Increasing the length and bulk of the α-alkyl chain generally increases potency at the dopamine transporter (DAT).[1] A similar trend would be expected for the amine analogs, although the absolute potencies might differ. All tested α-PVP analogs were found to be weak inhibitors of the serotonin transporter (SERT).[1]

Table 2: Influence of Phenyl Ring Substitution on Monoamine Transporter Binding Affinity
CompoundPhenyl Ring SubstitutionDAT Ki (nM)[2]NET Ki (nM)[2]SERT Ki (nM)[2]
Pyrovalerone4-Methyl18.154.34120
Analog4-Ethyl20.375.8>10,000
Analog4-Propyl31.0111>10,000
Analog4-H50.4148>10,000
Analog4-Chloro20.060.12430
Analog3,4-Dichloro11.537.81560
Analog2-Naphthyl15.142.1184
  • Observation: Modifications to the phenyl ring significantly impact binding affinities at DAT, NET, and SERT.[2] Electron-withdrawing groups, such as dichloro substitution, tend to enhance potency at both DAT and NET.[2] The naphthyl analog shows a notable increase in SERT affinity, indicating that steric and electronic factors on the aromatic ring can modulate selectivity.[2] For amine analogs of this compound that incorporate a phenyl group, similar trends in SAR are plausible.

Signaling Pathways and Experimental Workflows

The primary mechanism of action for these compounds involves the inhibition of monoamine reuptake at the presynaptic terminal, leading to an increase in the extracellular concentration of neurotransmitters like dopamine, norepinephrine, and serotonin. This, in turn, potentiates downstream signaling in the postsynaptic neuron.

Monoamine_Reuptake_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MAO MAO VMAT2 VMAT2 Dopamine_Vesicle Dopamine Vesicle VMAT2->Dopamine_Vesicle Dopamine_Synapse Dopamine Dopamine_Vesicle->Dopamine_Synapse Release DAT Dopamine Transporter (DAT) DAT->MAO Metabolism DAT->VMAT2 Repackaging Analog This compound Analog Analog->DAT Inhibition Dopamine_Synapse->DAT Reuptake Dopamine_Receptor Dopamine Receptor Dopamine_Synapse->Dopamine_Receptor Binding Signaling Downstream Signaling Dopamine_Receptor->Signaling

Caption: Inhibition of Dopamine Reuptake by Analogs.

The experimental workflow to determine the activity of these compounds typically involves radioligand binding assays to measure binding affinity (Ki) and synaptosome uptake assays to measure functional potency (IC50).

Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_uptake Synaptosome Uptake Assay A Prepare membranes from cells expressing transporter (DAT, NET, or SERT) B Incubate membranes with radioligand (e.g., [3H]WIN 35,428) and varying concentrations of test compound A->B C Separate bound and free radioligand via filtration B->C D Quantify radioactivity C->D E Calculate Ki value D->E F Isolate synaptosomes from brain tissue G Pre-incubate synaptosomes with varying concentrations of test compound F->G H Add radiolabeled neurotransmitter (e.g., [3H]dopamine) G->H I Terminate uptake by rapid filtration H->I J Quantify radioactivity in synaptosomes I->J K Calculate IC50 value J->K

References

Confirming the Identity of 2-Methyl-1-(pyrrolidin-1-yl)propan-2-amine via Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for the identification of 2-Methyl-1-(pyrrolidin-1-yl)propan-2-amine using mass spectrometry. By examining its predicted fragmentation patterns against those of structurally similar compounds, researchers can enhance confidence in their analytical results. This document outlines key mass spectral data, detailed experimental protocols, and a visual representation of the fragmentation pathways.

Data Presentation: Comparative Mass Spectrometry Data

The following table summarizes the predicted key mass fragments for this compound and a potential structural isomer, 2-(Pyrrolidin-1-yl)propan-1-amine. The predicted fragmentation is based on common fragmentation pathways for aliphatic amines and pyrrolidine-containing compounds.[1][2][3] The molecular weight of this compound is 142.26 g/mol .

m/z Value Proposed Fragment Ion Predicted Fragmentation Pathway for this compound Comparison with Isomer (2-(Pyrrolidin-1-yl)propan-1-amine)
142 [M]⁺ Molecular IonExpected, but may be of low intensity.
127 [M-CH₃]⁺ Loss of a methyl group from the tertiary carbon.Less likely to be a primary fragment.
98 [C₆H₁₂N]⁺ α-cleavage with loss of the isopropylamine radical.Not a predicted major fragment.
84 [C₅H₁₀N]⁺ Cleavage of the C-C bond adjacent to the pyrrolidine ring, forming the pyrrolidinylmethyl radical cation. This is a very common fragment for pyrrolidine-containing compounds.[4]A likely and significant fragment.
71 [C₄H₉N]⁺ Loss of the C₃H₇N radical from the molecular ion.A possible fragment.
70 [C₄H₈N]⁺ Pyrrolidine ring fragment.A likely and significant fragment.
58 [C₃H₈N]⁺ α-cleavage with loss of the pyrrolidin-1-ylmethyl radical.Not a predicted major fragment.

Experimental Protocols

The following are generalized protocols for the analysis of amine-containing compounds using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These methods are commonly employed for the analysis of synthetic cathinones and related substances.[5][6]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
  • Sample Preparation: Dissolve the analyte in a suitable organic solvent such as methanol or chloroform to a concentration of approximately 1 mg/mL. For complex matrices, a liquid-liquid extraction or solid-phase extraction may be necessary.

  • Instrumentation: An Agilent gas chromatograph coupled with a mass selective detector (or equivalent).

  • Column: A non-polar capillary column, such as a HP-5MS (30 m x 0.25 mm x 0.25 µm), is typically used.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Inlet Temperature: 280°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp: Increase to 280°C at a rate of 15°C/min.

    • Final hold: Hold at 280°C for 5 minutes.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Scan Range: 40-550 amu.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
  • Sample Preparation: Dissolve the analyte in the initial mobile phase to a concentration of approximately 1 µg/mL.

  • Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole or Orbitrap mass spectrometer.

  • Column: A C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in water.

    • B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • Start at 5% B.

    • Linearly increase to 95% B over 8 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to 5% B and re-equilibrate for 3 minutes.

  • Flow Rate: 0.3 mL/min.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150°C.

    • Desolvation Temperature: 350°C.

    • Collision Gas: Argon.

    • Analysis Mode: Product ion scan of the protonated molecule [M+H]⁺ and selected reaction monitoring (SRM) for key transitions.

Mandatory Visualization: Predicted Fragmentation Pathway

The following diagram illustrates the predicted electron ionization fragmentation pathway for this compound.

Predicted EI Fragmentation of this compound M [C₈H₁₈N₂]⁺ m/z = 142 F1 [C₇H₁₅N₂]⁺ m/z = 127 M->F1 - •CH₃ F2 [C₆H₁₂N]⁺ m/z = 98 M->F2 - •C₃H₇N F3 [C₅H₁₀N]⁺ m/z = 84 M->F3 - •C₃H₈N F4 [C₃H₈N]⁺ m/z = 58 M->F4 - •C₅H₁₀N

Caption: Predicted Fragmentation Pathway.

References

Immunoassay Cross-Reactivity of 2-Methyl-1-(pyrrolidin-1-yl)propan-2-amine and its Structural Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The emergence of novel psychoactive substances (NPS) presents a significant challenge to clinical and forensic toxicology.[1] One such class of compounds is the synthetic cathinones, which are structurally related to amphetamine. Due to their diverse and constantly evolving chemical structures, these substances can exhibit unpredictable cross-reactivity with standard drug-of-abuse immunoassays, potentially leading to false-positive or false-negative results.[1]

This guide provides a comparative overview of the expected immunoassay cross-reactivity of 2-Methyl-1-(pyrrolidin-1-yl)propan-2-amine , a suspected synthetic cathinone, based on data from its structural analogs. Currently, there is no specific published data on the cross-reactivity of this particular compound. Therefore, this analysis relies on performance data from structurally similar α-pyrrolidinophenone derivatives, such as α-PVP and MDPV, to infer its likely behavior in common immunoassay platforms.

The structural similarity of synthetic cathinones to amphetamines and methamphetamines is the primary reason for their cross-reactivity with immunoassays designed to detect these traditional drugs of abuse.[1] However, the degree of cross-reactivity is highly variable and depends on the specific derivative, the antibody used in the assay, and the assay's cutoff concentration.[1]

Data Presentation: Cross-Reactivity of Structural Analogs

The following table summarizes the cross-reactivity of several common synthetic cathinones, including α-pyrrolidinophenones, in various amphetamine, methamphetamine, and specialized immunoassay kits. This data is compiled from multiple studies and provides a basis for predicting the performance of assays for this compound.

Compound TestedImmunoassay TypeTarget AnalyteLowest Concentration for Positive Result (µg/mL)Cross-Reactivity (%)Reference
α-PVP Not SpecifiedNot Specified1.45Not Reported[2]
α-PPP Not SpecifiedNot Specified7.00Not Reported[2]
MDPV EMIT II PlusAmphetamines>100 (Negligible)Not Reported[1]
MDPV ELISAMethamphetamine>100 (Negligible)Not Reported[1]
Methylone (bk-MDMA) EMIT®MDMA10False-Positive[3]
Mephedrone (4-MMC) EMIT II PlusAmphetamines>20False-Positive[1]
Methcathinone ELISAMethamphetamineNot SpecifiedSignificant[1]
2-MMC EMIT®Amphetamine50False-Positive[3]
3-CMC EMIT®MDMA100False-Positive[3]
Cathinone Derivatives Randox Mephedrone KitMephedrone0.15Not Reported[4]

Note: Cross-reactivity can be expressed as the concentration required to produce a positive result or as a percentage relative to the target analyte. "Not Reported" indicates that the source provided one metric but not the other.

Given its structure as an α-pyrrolidinophenone, this compound is likely to show some level of cross-reactivity in assays targeting this class, but may exhibit low to negligible cross-reactivity in standard amphetamine or methamphetamine assays, similar to MDPV.[1][2] However, without direct experimental data, this remains an educated prediction. The high false-positive rates for amphetamine (16.3%) and MDMA (17.1%) tests due to synthetic cathinones underscore the need for confirmatory analysis.[3][5]

Mandatory Visualization

The following diagram illustrates the fundamental workflow of a competitive enzyme-linked immunosorbent assay (ELISA), a common method for screening drugs of abuse.

ELISA_Workflow cluster_0 Step 1: Competitive Binding cluster_1 Step 2: Incubation & Wash cluster_2 Step 3: Signal Generation Sample Drug in Sample (Free Analyte) Tracer Enzyme-Labeled Drug (Conjugate) Well Antibody-Coated Well Sample->Well Compete for binding sites Tracer->Well Wash Incubate, then Wash to remove unbound components Well->Wash Bound complexes remain Substrate Add Substrate Wash->Substrate Color Measure Color Change (Signal) Substrate->Color Enzyme converts substrate

Caption: Workflow of a competitive ELISA for drug detection.

Experimental Protocols

Detailed experimental protocols are crucial for accurately assessing and interpreting cross-reactivity data. Below is a generalized protocol for a competitive ELISA, a common technique used in the cited studies.

Objective: To determine the cross-reactivity of a test compound (e.g., this compound) against a specific immunoassay designed for a target drug class (e.g., amphetamines).

Materials:

  • Microplate pre-coated with antibodies specific to the target drug class.

  • Test compound solutions at various concentrations.

  • Calibrators and controls for the target drug.

  • Enzyme-conjugated drug (tracer).

  • Wash buffer (e.g., PBS with Tween 20).

  • Substrate solution (e.g., TMB).

  • Stop solution (e.g., dilute sulfuric acid).

  • Microplate reader.

Methodology:

  • Preparation: Prepare serial dilutions of the test compound and the target drug standard in a drug-free urine or buffer matrix.

  • Competitive Binding: Add a fixed volume of the sample (calibrator, control, or test compound dilution) and the enzyme-conjugated drug to the antibody-coated microplate wells.

  • Incubation: Incubate the plate for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., room temperature or 37°C) to allow the free drug and the enzyme-conjugated drug to compete for binding to the fixed number of antibody sites.

  • Washing: Aspirate the contents of the wells and wash them multiple times with wash buffer to remove any unbound material.

  • Signal Development: Add the substrate solution to each well. The enzyme on the bound conjugate will convert the substrate, producing a color change. Incubate for a set period (e.g., 15-30 minutes).

  • Reaction Termination: Add a stop solution to each well to halt the enzymatic reaction. The color intensity is inversely proportional to the concentration of the drug in the sample.

  • Data Acquisition: Read the absorbance of each well using a microplate reader at a specific wavelength (e.g., 450 nm).

  • Calculation of Cross-Reactivity:

    • Determine the concentration of the target drug that causes 50% inhibition of the maximum signal (IC50).

    • Determine the IC50 for the test compound.

    • Calculate the percent cross-reactivity using the formula: % Cross-Reactivity = (IC50 of Target Drug / IC50 of Test Compound) * 100

Conclusion: While direct experimental data for this compound is not available, evidence from structurally similar synthetic cathinones suggests a high potential for variable cross-reactivity in drug screening immunoassays.[1][3] Standard amphetamine and methamphetamine assays may fail to detect this compound, while specialized synthetic cathinone or broader-spectrum assays might yield a positive result.[4] These findings highlight the critical limitation of immunoassays for NPS detection and emphasize that all presumptive positive results must be confirmed by a more specific and sensitive method, such as gas or liquid chromatography-mass spectrometry (GC-MS or LC-MS/MS).[5][6]

References

A Comparative Analysis of Pyrrolidine Enantiomers: The Case of (S)- and (R)-ABS01-113 at the Dopamine D3 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

The stereochemical structure of a molecule is a critical determinant of its pharmacological activity. Enantiomers, which are non-superimposable mirror images of each other, can exhibit profoundly different interactions with chiral biological targets such as receptors and enzymes. This guide provides a comparative analysis of the biological activity of the (S) and (R) enantiomers of ABS01-113, a pyrrolidine-containing compound, focusing on their distinct effects on the Dopamine D3 receptor (D3R). This comparison highlights the principle of stereoselectivity in drug action, where one enantiomer acts as a partial agonist and the other as an antagonist.[1][2][3]

Data Presentation: Contrasting Pharmacological Profiles

The differential effects of the (S) and (R) enantiomers of ABS01-113 are clearly demonstrated by their binding affinities and functional potencies at the human Dopamine D3 receptor. The (S)-enantiomer behaves as a potent partial agonist with high selectivity, while the (R)-enantiomer acts as a potent antagonist.[1][2][3]

Parameter(S)-ABS01-113(R)-ABS01-113Biological Significance
Binding Affinity (Ki) 0.84 ± 0.16 nM0.37 ± 0.06 nMBoth enantiomers bind to the D3 receptor with high, sub-nanomolar affinity.
Functional Activity Partial AgonistAntagonistThe enantiomers elicit opposite functional responses upon binding to the D3 receptor.
Functional Potency EC50 = 7.6 ± 3.9 nMIC50 = 11.4 nM(S)-enantiomer potently activates the receptor, while the (R)-enantiomer potently blocks it.
Efficacy 55%Not Applicable(S)-ABS01-113 produces a partial response compared to a full agonist.
D3/D2 Selectivity >1000-foldHighThe (S)-enantiomer shows exceptionally high selectivity for the D3 receptor over the D2 subtype.

Data sourced from Galaj, E. et al., Neuropsychopharmacology, 2022.[1][3]

Experimental Protocols

The quantitative data presented above were generated using established in vitro pharmacological assays.

1. Radioligand Binding Assay (for Ki determination)

This competitive binding assay quantifies the affinity of a test compound (e.g., ABS01-113 enantiomers) for a specific receptor by measuring its ability to displace a radiolabeled ligand.

  • Cell Preparation: Crude membrane preparations are isolated from cell lines (e.g., CHO-K1 or HEK293) stably expressing the human Dopamine D3 receptor.[4][5]

  • Assay Buffer: A typical buffer used is 50 mM Tris-HCl containing various salts such as MgCl2, KCl, and NaCl at a physiological pH of 7.4.[4][6]

  • Radioligand: A radiolabeled antagonist with high affinity for the D3 receptor, such as [³H]Spiperone or [¹²⁵I]IABN, is used at a concentration near its dissociation constant (Kd).[5][7][8]

  • Procedure:

    • Receptor membranes are incubated in the assay buffer with a fixed concentration of the radioligand.

    • Increasing concentrations of the unlabeled test compound (e.g., (S)- or (R)-ABS01-113) are added to compete for binding.

    • Non-specific binding is determined in the presence of a high concentration of a known, potent D3R ligand (e.g., (+)-butaclamol).[7]

    • The mixture is incubated to allow binding to reach equilibrium (e.g., 60-120 minutes at room temperature).[6]

    • The reaction is terminated by rapid vacuum filtration through glass fiber filters, which traps the receptor-bound radioligand while unbound ligand passes through.[6][7]

    • The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific radioligand binding (IC50) is determined. The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and Kd of the radioligand.

G cluster_prep Preparation cluster_assay Assay Membranes D3R Membranes Incubation Incubate to Equilibrium Membranes->Incubation Radioligand Radioligand ([³H]L) Radioligand->Incubation Test_Cmpd Test Compound (S/R) Test_Cmpd->Incubation Filtration Rapid Filtration Incubation->Filtration Separate Bound/ Free Ligand Counting Scintillation Counting Filtration->Counting Measure Bound Radioactivity Analysis Data Analysis Counting->Analysis Calculate IC50 & Ki

Workflow for Radioligand Binding Assay.

2. Mitogenesis Functional Assay (for EC50/IC50 determination)

This cell-based functional assay measures the ability of a compound to stimulate or inhibit a downstream signaling event, such as cell proliferation (mitogenesis), following receptor activation. Agonist stimulation of D2-like receptors, including D3R, can lead to an increase in mitogenic activity.[9]

  • Cell Culture: Cells expressing the D3 receptor are seeded in 96-well plates and cultured until they are ready for the assay.[5]

  • Agonist Mode (for EC50 of (S)-ABS01-113):

    • Cells are treated with increasing concentrations of the agonist ((S)-ABS01-113).

    • After an incubation period, a reagent that measures cell proliferation (e.g., based on ATP levels or DNA synthesis) is added.

    • The signal, which is proportional to the number of viable cells, is measured.

    • The EC50, the concentration that produces 50% of the maximal response, is calculated from the dose-response curve.

  • Antagonist Mode (for IC50 of (R)-ABS01-113):

    • Cells are pre-incubated with increasing concentrations of the antagonist ((R)-ABS01-113).

    • A fixed concentration of a known D3R agonist (e.g., quinpirole) is then added to stimulate the receptor.[9]

    • The assay proceeds as in the agonist mode. The ability of the antagonist to reduce the signal produced by the agonist is measured.

    • The IC50, the concentration that inhibits 50% of the agonist's response, is calculated.

Signaling Pathway Visualization

The Dopamine D3 receptor is a member of the D2-like family of G protein-coupled receptors (GPCRs). Its primary signaling mechanism involves coupling to inhibitory G proteins, specifically Gi/Go.[10][11] Activation of the D3R by an agonist initiates a cascade that leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular levels of the second messenger cyclic AMP (cAMP). This pathway is fundamental to the receptor's role in modulating neuronal excitability.[10][11][12]

G cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist (S)-ABS01-113 (Partial Agonist) D3R Dopamine D3 Receptor Agonist->D3R Binds & Activates Antagonist (R)-ABS01-113 (Antagonist) Antagonist->D3R Binds & Blocks Gi Gi/o Protein D3R->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits cAMP cAMP AC->cAMP Conversion Blocked ATP ATP ATP->AC Response Downstream Cellular Response cAMP->Response Leads to

Dopamine D3 Receptor Gi-Coupled Signaling.

References

A Comparative Guide to Reference Standards for Pyrrolidine-Containing Propanamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Comparison of Available Reference Standards

The availability of a specific chemical as a reference standard is contingent on its demand and application in research and industry. For emerging or niche compounds, a certified reference standard may not be commercially available. In such cases, researchers often rely on custom synthesis or the use of closely related, well-characterized compounds as comparators. The following table summarizes the specifications of commercially available reference standards for compounds structurally analogous to 2-Methyl-1-(pyrrolidin-1-yl)propan-2-amine.

Compound NameSupplierPurity SpecificationAnalytical Data Provided
2-methyl-3-(pyrrolidin-1-yl)propan-1-amineSanta Cruz BiotechnologyNot specified; "For Research Use Only"Lot-specific Certificate of Analysis available upon request[1]
3-(2-Methylpyrrolidin-1-yl)propan-1-amineChemScene≥98%[2]Certificate of Analysis available
PF-04455242 (2-Methyl-N-[[4-(2-pyrrolidin-1-ylsulfonylphenyl)phenyl]methyl]propan-1-amine)MOLNOVA98% purity by HPLCHPLC and NMR data consistent with structure[3]

Note: The compound "this compound" is listed by 2a biotech, however, no certificate of analysis or purity data is readily available on their website[4].

Experimental Protocols for Purity and Identity Confirmation

The characterization of a reference standard relies on a suite of analytical techniques to confirm its chemical structure and determine its purity. The following are detailed methodologies for key experiments typically cited in a Certificate of Analysis for this class of compounds.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a cornerstone technique for assessing the purity of non-volatile organic compounds.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typical for separating the main compound from any impurities.

  • Flow Rate: A flow rate of 1.0 mL/min is standard.

  • Column Temperature: Maintained at a constant temperature, for example, 30 °C, to ensure reproducibility.

  • Detection: UV detection at a wavelength where the analyte has significant absorbance, often around 210-220 nm for compounds lacking a strong chromophore.

  • Injection Volume: Typically 10 µL.

Analysis Procedure:

  • A standard solution of the reference material is prepared at a known concentration.

  • The sample is injected into the HPLC system.

  • The area of the main peak is measured and compared to the total area of all peaks in the chromatogram to calculate the purity, often expressed as a percentage.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy provides detailed information about the structure and connectivity of atoms in a molecule.

Instrumentation and Sample Preparation:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • Solvent: A deuterated solvent in which the sample is soluble, such as deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD), is chosen.

  • Sample Preparation: A small amount of the reference standard is dissolved in the deuterated solvent.

Data Acquisition and Interpretation:

  • ¹H NMR and ¹³C NMR spectra are acquired.

  • The chemical shifts, integration of proton signals, and coupling patterns are analyzed to confirm that the observed spectrum is consistent with the expected chemical structure of the compound.

Workflow and Logical Relationships

The process of qualifying a reference standard involves a logical flow of experiments and data analysis. The following diagrams illustrate these workflows.

G cluster_0 Reference Standard Qualification Workflow synthesis Synthesis of Compound purification Purification synthesis->purification structural_elucidation Structural Elucidation (NMR, MS) purification->structural_elucidation purity_assessment Purity Assessment (HPLC, GC) structural_elucidation->purity_assessment documentation Certificate of Analysis Generation purity_assessment->documentation

Caption: Workflow for the qualification of a chemical reference standard.

G cluster_1 Comparative Analysis Logic node_a Target Compound This compound node_b Available Analogs 2-methyl-3-(pyrrolidin-1-yl)propan-1-amine 3-(2-Methylpyrrolidin-1-yl)propan-1-amine node_a->node_b Identify node_c Analytical Data Comparison Purity (HPLC) Identity (NMR, MS) node_b->node_c Characterize node_d Selection of Best Available Standard node_c->node_d Evaluate

Caption: Logical process for selecting a suitable reference standard by comparing available analogs.

References

A Comparative Guide to the Analysis of 2-Methyl-1-(pyrrolidin-1-yl)propan-2-amine and Related Pyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comparative overview of analytical methodologies applicable to the characterization of 2-Methyl-1-(pyrrolidin-1-yl)propan-2-amine, a synthetic compound with the molecular formula C8H18N2.[1] Due to the limited availability of direct inter-laboratory comparison data for this specific analyte, this document provides a framework based on established analytical techniques for structurally similar pyrrolidine derivatives. The aim is to assist laboratories in developing and validating robust analytical methods for purity assessment, quantification, and identification.

The primary techniques discussed are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), which are powerful methods for the analysis of volatile and semi-volatile organic compounds like pyrrolidine derivatives.[2] The selection between these methods is often contingent on the specific impurities to be quantified, the required sensitivity, and the sample matrix.[2]

Data Presentation: A Comparative Summary of Analytical Techniques

The following tables summarize typical performance characteristics for the analysis of pyrrolidine compounds, providing a benchmark for method development and validation for this compound.

Table 1: Illustrative Performance Data for Gas Chromatography (GC-FID)

Validation ParameterTypical Performance for Related Pyrrolidine Compounds
Linearity (R²)> 0.995
Limit of Detection (LOD)0.01 - 0.1 µg/mL
Limit of Quantification (LOQ)0.03 - 0.3 µg/mL
Accuracy (% Recovery)95 - 105%
Precision (% RSD)< 5%

Table 2: Illustrative Performance Data for High-Performance Liquid Chromatography (HPLC-UV)

Validation ParameterTypical Performance for Related Pyrrolidine Compounds
Linearity (R²)> 0.998
Limit of Detection (LOD)0.05 - 0.5 µg/mL
Limit of Quantification (LOQ)0.15 - 1.5 µg/mL
Accuracy (% Recovery)98 - 102%
Precision (% RSD)< 3%

Experimental Protocols

Detailed and harmonized experimental protocols are crucial for minimizing inter-laboratory variability. The following sections outline standardized procedures for the analysis of pyrrolidine derivatives.

Protocol 1: Purity Determination by Gas Chromatography with Flame Ionization Detection (GC-FID)

This method is suitable for assessing the purity of this compound and identifying volatile impurities.

1.1. Instrumentation and Conditions:

  • GC System: A standard gas chromatograph equipped with a flame ionization detector (FID).

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injector Temperature: 280°C.[3]

  • Oven Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.[3]

  • Carrier Gas: Helium at a constant flow of 1 mL/min.[3]

  • Injection Volume: 1 µL (split mode).

1.2. Reagent and Standard Preparation:

  • Solvent: Dichloromethane or a suitable organic solvent.

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve it in a 10 mL volumetric flask with the solvent.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to construct a calibration curve (e.g., 1, 5, 10, 50, 100 µg/mL).

1.3. Sample Preparation:

  • Dissolve the sample in the solvent to a concentration of approximately 1 mg/mL.

1.4. Analysis Procedure:

  • Equilibrate the GC system until a stable baseline is achieved.

  • Inject the prepared standard solutions in increasing order of concentration.

  • Inject the sample solutions.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of the analyte in the samples from the calibration curve.

Protocol 2: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound and its non-volatile impurities.

2.1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.[4]

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]

  • Mobile Phase: A mixture of acetonitrile and 10 mM ammonium acetate buffer (pH 4.0).[4]

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temperature: 30°C.[4]

  • Detection Wavelength: 210 nm (Note: Optimization may be required as the analyte may have a weak chromophore).[2]

  • Injection Volume: 10 µL.[2][4]

2.2. Reagent and Standard Preparation:

  • Mobile Phase Preparation: Prepare a 10 mM ammonium acetate solution in HPLC-grade water and adjust the pH to 4.0 with acetic acid. Filter through a 0.45 µm membrane filter.[4]

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve it in a 10 mL volumetric flask with the mobile phase.[4]

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve.

2.3. Sample Preparation:

  • Dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.[2]

2.4. Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the prepared standard solutions in increasing order of concentration.

  • Inject the sample solutions.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of the analyte in the samples from the calibration curve.

Mandatory Visualizations

The following diagrams illustrate a typical experimental workflow for method validation and a high-level comparison of the described analytical techniques.

cluster_0 Method Validation Workflow A Define Analytical Requirements B Select Appropriate Analytical Technique (e.g., GC, HPLC) A->B C Develop Method Protocol B->C D Perform Pre-Validation Experiments C->D E Validate Method Parameters (Linearity, Accuracy, Precision, LOD, LOQ) D->E F Document Validation Report E->F G Implement for Routine Analysis F->G

A typical workflow for the validation of an analytical method.

A comparison of GC and HPLC for purity analysis.

References

A Comparative Guide to Assessing the Purity of Synthesized 2-Methyl-1-(pyrrolidin-1-yl)propan-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of a synthesized compound is paramount. Impurities can drastically alter a compound's biological activity, lead to unwanted side effects, and compromise the validity and reproducibility of experimental results. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of 2-Methyl-1-(pyrrolidin-1-yl)propan-2-amine, a pyrrolidine-derivative amine of interest in pharmacological research.[1] We will explore common analytical techniques, present detailed experimental protocols, and compare their performance with alternatives.

Overview of this compound and Alternatives

This compound is a synthetic compound often investigated in the context of New Psychoactive Substances (NPS) for its potential to inhibit monoamine transporters.[1] The assessment of its purity is critical for accurate pharmacological characterization. In the broader landscape of neuropharmacology and drug development, several other compounds with related structures or functional activities serve as alternatives or comparators.

Table 1: Comparison with Alternative Compounds

Compound NameChemical ClassPrimary Application/Research Area
This compound Pyrrolidine-derivative amineResearch on monoamine transporter inhibition, forensic chemistry.[1]
Pyrovalerone Analogs 2-substituted aminopentanophenonePotent inhibitors of dopamine and norepinephrine transporters.[2]
Bupropion 2-substituted aminopropiophenoneAntidepressant and smoking cessation aid.[2]
PF-04455242 Substituted propanamineHigh-affinity antagonist for κ-opioid receptors.[3]
Tirzepatide Peptide (GIP/GLP-1 receptor agonist)Treatment of type 2 diabetes and for weight loss.[4]

Analytical Techniques for Purity Assessment

A multi-technique approach is recommended for the robust and comprehensive purity assessment of synthesized amines.[5] The most common and effective methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.[6]

HPLC is a cornerstone technique for purity determination due to its high resolution, sensitivity, and quantitative accuracy. It is particularly well-suited for non-volatile and thermally labile compounds.[5]

Experimental Protocol: HPLC-UV

  • Objective: To determine the purity of this compound and quantify related impurities using a reverse-phase HPLC method with UV detection.[7]

  • Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Solvent B: 0.1% TFA in Acetonitrile.

  • Gradient Program:

    • Start at 5% B, hold for 1 minute.

    • Linear gradient to 95% B over 15 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to 5% B over 1 minute and re-equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm (Note: Optimization may be required as the analyte may have a weak chromophore).[8]

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a 1 mg/mL solution of the synthesized compound in the initial mobile phase composition.

  • Data Analysis: Purity is calculated by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[7] For higher accuracy, a reference standard should be used to create a calibration curve.[5]

GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry, making it a powerful tool for identifying volatile impurities and confirming the molecular weight of the analyte.[5]

Experimental Protocol: GC-MS

  • Objective: To identify and quantify volatile impurities and confirm the identity of the synthesized this compound.

  • Instrumentation: A GC system coupled to a mass spectrometer with an Electron Ionization (EI) source.[9]

  • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[9]

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.[5][7]

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp at 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.[5][7]

  • Injector Temperature: 250 °C.[5]

  • MS Transfer Line Temperature: 280 °C.[7]

  • Ion Source Temperature: 230 °C.[7]

  • Mass Scan Range: 40-450 amu.[5]

  • Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the sample in a volatile solvent like dichloromethane or ethyl acetate.[5]

  • Data Analysis: The percentage purity is calculated based on the relative peak areas in the total ion chromatogram (TIC). The mass spectra of impurity peaks can be compared against spectral libraries (e.g., NIST) for tentative identification.[7]

Quantitative ¹H NMR (qNMR) is an absolute quantification method that can determine the purity of a sample without the need for a reference standard of the compound itself. It relies on comparing the integral of a signal from the analyte with the integral of a signal from a certified internal standard of known concentration.

Experimental Protocol: qNMR

  • Objective: To determine the absolute purity of the synthesized compound.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).[5]

  • Internal Standard: A certified reference material with a known purity and a simple spectrum with peaks that do not overlap with the analyte signals (e.g., dimethyl sulfone, maleic acid).

  • Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble (e.g., CDCl₃, D₂O, DMSO-d₆).

  • Sample Preparation:

    • Accurately weigh a specific amount of the synthesized compound.

    • Accurately weigh a specific amount of the internal standard and add it to the same container.

    • Dissolve the mixture in a precise volume of the deuterated solvent.

  • Acquisition Parameters:

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals being integrated.

    • Acquire the spectrum with a high signal-to-noise ratio.

  • Data Analysis: The purity is calculated using the following formula:

    • Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    • Where: I = Integral value, N = Number of protons for the integrated signal, MW = Molecular weight, m = mass, P_std = Purity of the standard.

Comparative Data Summary

The choice of analytical technique depends on the specific requirements of the analysis, such as the need for quantitative accuracy, impurity identification, or absolute purity determination.

Table 2: Comparison of Key Performance Characteristics for Purity Assessment

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative ¹H NMR (qNMR)
Principle Differential partitioning between liquid mobile and solid stationary phases.[10]Separation based on volatility and interaction with a stationary phase; detection by mass.[8]Nuclear spin resonance in a magnetic field.
Analyte Suitability Non-volatile, thermally labile compounds.[5]Volatile, thermally stable compounds.[5]Soluble compounds.
Primary Use Quantitative purity determination, separation of non-volatile impurities.Identification of volatile impurities, molecular weight confirmation.[7]Absolute purity determination, structural confirmation.[5]
Quantitation Relative (requires reference standard for accuracy).[5]Semi-quantitative (based on TIC area %), relative.[7]Absolute (primary ratio method).
Advantages High resolution, robust, widely applicable for routine analysis.[10]High sensitivity, provides structural information (mass spectrum).[5]Non-destructive, no analyte-specific reference needed, high precision.
Disadvantages May require chromophores for UV detection, method development can be time-consuming.[8][10]Not suitable for non-volatile or thermally labile compounds.[8]Lower sensitivity than chromatographic methods, requires expensive equipment.

Visualization of Workflows

The following diagram illustrates a typical workflow for the comprehensive purity assessment of a synthesized compound.

G cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Reporting prep Weigh and dissolve synthesized compound hplc HPLC Analysis (Purity, Non-volatile Impurities) prep->hplc gcms GC-MS Analysis (Identity, Volatile Impurities) prep->gcms qnmr qNMR Analysis (Absolute Purity, Structure) prep->qnmr analysis Integrate Data (Purity Calculation, Impurity ID) hplc->analysis gcms->analysis qnmr->analysis report Generate Certificate of Analysis (CoA) analysis->report

Caption: Workflow for the purity assessment of a synthesized compound.

The selection of an appropriate analytical technique is a critical decision based on the properties of the analyte and the information required.

G start Purity Assessment Required? volatile Is the compound volatile & thermally stable? start->volatile Yes gcms Use GC-MS volatile->gcms Yes hplc Use HPLC volatile->hplc No absolute Absolute purity required? qnmr Use qNMR absolute->qnmr Yes gcms->absolute hplc->absolute

Caption: Decision tree for selecting an appropriate analytical technique.

Conclusion

The purity assessment of synthesized this compound is a critical step that requires a strategic and multi-faceted analytical approach. While HPLC provides a robust method for routine purity checks and quantification of non-volatile impurities, GC-MS is invaluable for identifying volatile impurities and confirming the compound's identity.[7] For the highest accuracy and an absolute measure of purity, qNMR is the method of choice.[5] By combining these techniques, researchers can ensure the quality, safety, and reliability of their synthesized compounds, leading to more accurate and reproducible scientific outcomes.

References

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Neurochemical Analysis of Substituted Pyrovalerone-Type Cathinones

Introduction

Comparative Neurochemical Data

The primary mechanism of action for this class of compounds is the inhibition of monoamine transporters. The following table summarizes the in vitro potencies (IC₅₀ values in nM) of selected pyrovalerone derivatives for the inhibition of dopamine, norepinephrine, and serotonin reuptake. Lower values indicate greater potency.

CompoundDAT IC₅₀ (nM)NET IC₅₀ (nM)SERT IC₅₀ (nM)DAT/SERT Ratio
α-PPP 14.219.03290232
α-PVP 12.89.13390265
MDPV 4.126.13360820
Pyrovalerone 10.550.6>10000>952

Data compiled from various sources.

Signaling Pathway: Monoamine Reuptake Inhibition

The diagram below illustrates the general mechanism of action for pyrovalerone-type cathinones at a monoaminergic synapse. These compounds act as transporter blockers, increasing the synaptic concentration of neurotransmitters like dopamine and norepinephrine.

cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal cluster_drug vesicle Synaptic Vesicle (Dopamine) release Release vesicle->release dat Dopamine Transporter (DAT) cleft_da Dopamine release->cleft_da Neurotransmission reuptake Reuptake synthesis Tyrosine -> L-DOPA -> Dopamine synthesis->vesicle receptor Dopamine Receptors (D1/D2) signal Signal Transduction receptor->signal drug Pyrovalerone Analog drug->dat Blocks cleft_da->dat cleft_da->receptor Binds

Caption: Mechanism of monoamine reuptake inhibition by pyrovalerone analogs at a dopaminergic synapse.

Experimental Workflow: Radioligand Binding Assay

The binding affinity of compounds to specific transporters or receptors is commonly determined using a competitive radioligand binding assay. The workflow for such an experiment is outlined below.

cluster_prep Sample Preparation cluster_assay Assay Incubation cluster_sep Separation & Counting cluster_analysis Data Analysis prep1 Tissue Homogenization (e.g., rat striatum) prep2 Centrifugation & Washing prep1->prep2 prep3 Membrane Resuspension in Assay Buffer prep2->prep3 assay1 Incubate Membranes with: 1. Radioligand (e.g., [³H]WIN 35,428 for DAT) 2. Varying concentrations of Test Compound prep3->assay1 assay2 Incubate at controlled temperature (e.g., 25°C for 60 min) assay1->assay2 sep1 Rapid Filtration through Glass Fiber Filters assay2->sep1 sep2 Wash Filters to remove unbound radioligand sep1->sep2 sep3 Scintillation Counting to quantify bound radioactivity sep2->sep3 analysis1 Generate Competition Curve (% Bound vs. [Compound]) sep3->analysis1 analysis2 Non-linear Regression Analysis analysis1->analysis2 analysis3 Calculate IC₅₀ and Ki values analysis2->analysis3

Caption: Generalized workflow for a competitive radioligand binding assay to determine transporter affinity.

Experimental Protocols

Protocol: In Vitro Monoamine Transporter Uptake Assay

This protocol outlines a method for measuring the potency of compounds to inhibit the uptake of radiolabeled neurotransmitters into synaptosomes.

  • Tissue Preparation: Brain regions rich in the desired transporters (e.g., striatum for DAT, hippocampus for SERT, cortex for NET) are dissected from rodents. The tissue is homogenized in ice-cold sucrose buffer and centrifuged at low speed to remove debris. The resulting supernatant is then centrifuged at high speed to pellet the synaptosomes (nerve terminals), which are resuspended in a physiological buffer.

  • Uptake Assay: Synaptosome preparations are pre-incubated for 10-15 minutes at 37°C with various concentrations of the test compound or vehicle.

  • Initiation and Termination: Uptake is initiated by adding a low concentration of a radiolabeled monoamine substrate (e.g., [³H]dopamine, [³H]serotonin, or [³H]norepinephrine). The reaction proceeds for a short period (e.g., 5-10 minutes) within the linear range of uptake.

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the synaptosomes containing the internalized radiolabel from the buffer containing the free radiolabel. Filters are washed rapidly with ice-cold buffer.

  • Quantification and Analysis: The radioactivity trapped on the filters is quantified using liquid scintillation counting. Non-specific uptake is determined in the presence of a high concentration of a standard uptake inhibitor (e.g., cocaine for DAT). IC₅₀ values are calculated by non-linear regression analysis of the concentration-response curves.

Protocol: Radioligand Binding Assay

This protocol describes a method to determine the binding affinity of a compound to a specific transporter protein.

  • Membrane Preparation: A procedure similar to synaptosome preparation is used, often with cell lines expressing a high density of the target transporter (e.g., HEK293 cells transfected with human DAT). The final membrane pellet is resuspended in the assay buffer.

  • Competitive Binding: A constant concentration of a specific radioligand (e.g., [³H]WIN 35,428 for DAT) is incubated with the membrane preparation in the presence of a range of concentrations of the unlabeled test compound.

  • Incubation: The mixture is incubated to allow the binding to reach equilibrium (e.g., 60-120 minutes at room temperature or 4°C).

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand. Filters are washed to remove unbound radioligand.

  • Data Analysis: The amount of bound radioactivity on the filters is measured by scintillation counting. Non-specific binding is determined in the presence of a saturating concentration of a known high-affinity ligand. The data are used to generate a competition curve, from which the IC₅₀ (the concentration of test compound that displaces 50% of the specific radioligand binding) is determined. The affinity of the test compound (Ki value) is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

Safety Operating Guide

Essential Safety and Logistical Information for Handling 2-Methyl-1-(pyrrolidin-1-yl)propan-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Personal Protective Equipment (PPE)

When handling 2-Methyl-1-(pyrrolidin-1-yl)propan-2-amine, a comprehensive approach to personal protection is crucial to minimize exposure and ensure laboratory safety. The following table summarizes the recommended PPE based on general knowledge of handling amine compounds and substituted pyrrolidines.

PPE CategoryRecommended Equipment
Eye Protection Chemical splash goggles or a face shield should be worn at all times to protect against splashes.
Skin Protection An appropriate lab coat or chemical-resistant apron must be worn. Full-length pants and closed-toe shoes are required.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene) are mandatory. Gloves should be inspected before use and changed frequently, especially if contaminated.
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate or if there is a risk of aerosol formation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.

Operational Plan: Handling and Storage

Handling:

  • Engineering Controls: All handling of this compound should be performed in a certified chemical fume hood to minimize inhalation exposure.[1][2][3][4][5] An eyewash station and a safety shower must be readily accessible in the immediate work area.[3]

  • Personal Hygiene: Avoid contact with skin, eyes, and clothing.[3] Do not eat, drink, or smoke in areas where the chemical is handled. Wash hands thoroughly after handling the compound and before leaving the laboratory.[3]

  • Procedural Steps:

    • Before starting work, ensure all necessary PPE is available and in good condition.

    • Prepare the work area within the chemical fume hood by covering the surface with absorbent, disposable bench paper.

    • Carefully uncap the container, avoiding any splashes.

    • Use appropriate tools (e.g., spatula, pipette) to handle the chemical.

    • After use, securely close the container.

    • Clean the work area and any contaminated equipment.

    • Dispose of all waste according to the disposal plan.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[3][6]

  • Keep away from incompatible materials such as strong oxidizing agents.

  • The storage area should be clearly labeled with the chemical name and hazard information.

Disposal Plan

Waste Characterization:

  • All waste contaminated with this compound should be considered hazardous waste. This includes empty containers, used PPE, and any absorbent materials from spills.

Disposal Procedures:

  • Segregation: Collect all waste materials contaminated with the chemical in a designated, properly labeled, and sealed hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and any associated hazard symbols.

  • Storage of Waste: Store the sealed waste container in a designated satellite accumulation area until it is collected by the institution's hazardous waste management team.

  • Institutional Guidelines: Follow all institutional, local, state, and federal regulations for the disposal of chemical waste.[3] Contact your institution's environmental health and safety department for specific disposal procedures.

Handling_and_Disposal_Workflow Workflow for Handling and Disposal cluster_handling Handling Protocol cluster_disposal Disposal Protocol prep Preparation: - Don PPE - Prepare fume hood handle Chemical Handling: - Dispense chemical - Close container prep->handle Proceed with caution cleanup Post-Handling: - Clean work area - Decontaminate equipment handle->cleanup segregate Segregate Waste: - Contaminated PPE - Used materials cleanup->segregate Initiate disposal label_waste Label Waste Container: - 'Hazardous Waste' - Chemical name segregate->label_waste store_waste Store for Disposal: - Designated area label_waste->store_waste

Caption: Workflow for the safe handling and disposal of laboratory chemicals.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.